molecular formula C7H3Cl3O3 B147637 3,5,6-Trichlorosalicylic acid CAS No. 40932-60-3

3,5,6-Trichlorosalicylic acid

Cat. No.: B147637
CAS No.: 40932-60-3
M. Wt: 241.5 g/mol
InChI Key: IIHCUZVBIMTHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichloro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHCUZVBIMTHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068265
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40932-60-3
Record name 2,3,5-Trichloro-6-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40932-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040932603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-trichlorosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5,6-trichlorosalicylic acid, including its chemical identity, physicochemical properties, synthesis, biological activities, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is a halogenated derivative of salicylic (B10762653) acid.[1] Its structure is characterized by three chlorine atoms on the benzene (B151609) ring, which impart distinct chemical and physical properties compared to its parent compound.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueReference(s)
CAS Number 40932-60-3[1]
Molecular Formula C₇H₃Cl₃O₃[1]
Molecular Weight 241.46 g/mol [1]
Appearance White to off-white solid
Synonyms 3,5,6-Trichloro-2-hydroxybenzoic acid[1]
2,3,5-Trichloro-6-hydroxybenzoic acid

Table 2: Physicochemical Properties

PropertyValueReference(s)
Melting Point 209-211 °C[2]
Boiling Point 335.0 ± 42.0 °C (Predicted)[2]
Density 1.772 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Limited[2]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[2]
pKa 1.50 ± 0.25 (Predicted)[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the controlled chlorination of salicylic acid.[1] This process typically involves a multi-step reaction that can be performed in a single pot.[3]

Experimental Protocol: Single-Pot Synthesis

This protocol is a composite based on information from various patents and is intended as a guide for laboratory-scale synthesis.[3] Researchers should optimize conditions for their specific equipment and scale.

Materials:

  • Salicylic acid

  • Concentrated sulfuric acid (96-98%)

  • Chlorine gas

  • Sulfur trioxide (or fuming sulfuric acid/oleum)

  • Iodine (catalyst)

  • Ice

  • Water-immiscible aromatic hydrocarbon solvent (e.g., xylene)

  • Alcohol (e.g., n-pentanol for extraction and esterification if desired)

Procedure:

  • Monochlorination:

    • Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a gas inlet tube.

    • Cool the mixture to 5-10 °C.

    • Bubble chlorine gas through the vigorously stirred solution until monochlorination is complete.

  • Dichlorination:

    • Increase the temperature of the reaction mixture to 65-70 °C.

    • Continue to pass chlorine gas through the solution to facilitate the formation of 3,5-dichlorosalicylic acid.

  • Trichlorination:

    • Add sulfur trioxide to the reaction mixture to form oleum.

    • Introduce a catalytic amount of iodine.

    • Continue the chlorination at a temperature of 40-60 °C to yield this compound.

  • Isolation and Purification:

    • Cool the reaction mixture and pour it over crushed ice to precipitate the crude product.

    • The solid this compound can be collected by filtration.

    • For higher recovery, the product can be extracted from the aqueous mixture with a water-immiscible solvent like xylene at 75-100 °C.[3] The organic layer is then separated.

    • The solvent can be removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

G cluster_synthesis Synthesis Workflow Salicylic Acid Salicylic Acid Monochlorination Monochlorination Salicylic Acid->Monochlorination Cl2, H2SO4 5-10 °C Dichlorination Dichlorination Monochlorination->Dichlorination Cl2 65-70 °C Trichlorination Trichlorination Dichlorination->Trichlorination Cl2, SO3, Iodine 40-60 °C Crude Product Crude Product Trichlorination->Crude Product Precipitation on ice Purification Purification Crude Product->Purification Extraction/Recrystallization Final Product Final Product Purification->Final Product

Caption: Logical workflow for the synthesis of this compound.

Biological Activity

This compound has been investigated for various biological activities, primarily as an enzyme inhibitor and an inducer of systemic acquired resistance in plants.

Enzyme Inhibition

This compound is known to be an inhibitor of proton-translocating ATPases. However, specific IC50 values and the exact subunits or types of ATPases inhibited are not well-documented in publicly available literature.

The following is a general protocol for assessing the inhibition of ATPase activity. This would need to be adapted based on the specific ATPase and experimental setup.

Materials:

  • Purified ATPase enzyme

  • ATP solution

  • Assay buffer specific to the enzyme

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Malachite green reagent for phosphate (B84403) detection

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the ATPase enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known concentration of ATP to all wells.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced from ATP hydrolysis to generate a colored product.

  • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Systemic Acquired Resistance (SAR) in Plants

Salicylic acid is a key signaling molecule in the plant's systemic acquired resistance (SAR) pathway, which provides broad-spectrum and long-lasting protection against pathogens.[4] As a derivative of salicylic acid, this compound is also believed to play a role in inducing this pathway. The general mechanism involves the accumulation of salicylic acid, which triggers a signaling cascade leading to the expression of pathogenesis-related (PR) genes.

G cluster_sar Systemic Acquired Resistance (SAR) Pathway Pathogen\nInfection Pathogen Infection SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen\nInfection->SA_Biosynthesis SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation TGA_Factors TGA Transcription Factors NPR1_Activation->TGA_Factors PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes SAR_Response SAR Response PR_Genes->SAR_Response TCSA 3,5,6-Trichlorosalicylic Acid (Exogenous) TCSA->SA_Accumulation Acts as SA analog

Caption: General signaling pathway of Systemic Acquired Resistance (SAR) in plants.

Toxicological Profile

The available toxicological data for this compound is limited. It is primarily classified as an irritant.

Table 3: Toxicological Data

EndpointResultSpeciesReference(s)
Acute Oral Toxicity (LD50) > 5000 mg/kgRat[5]
Skin Irritation Irritant
Eye Irritation Irritant
Respiratory Irritation Irritant
Mutagenicity (Ames Test) Data not available

Note: Specific studies on carcinogenicity and reproductive toxicity were not found in the reviewed literature.

Experimental Protocol: General Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7] The following is a general protocol.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • S9 fraction (for metabolic activation)

  • This compound test solution

  • Positive and negative controls

Procedure:

  • Prepare a series of dilutions of the this compound.

  • In separate test tubes, mix the test compound dilutions, the bacterial culture, and either a buffer or the S9 mix (to test for metabolites' mutagenicity).

  • Add molten top agar to each tube, mix gently, and pour the contents onto minimal glucose agar plates.

  • Incubate the plates at 37 °C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) on each plate.

  • Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies suggests that the compound is mutagenic.

Conclusion

This compound is a compound with established synthetic routes and some known biological activities. However, there are notable gaps in the publicly available data, particularly concerning its quantitative physicochemical properties, specific mechanisms of enzyme inhibition, and comprehensive toxicological profile. Further research is warranted to fully characterize this compound for potential applications in various scientific and industrial fields.

References

synthesis of 3,5,6-Trichlorosalicylic acid from salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,5,6-Trichlorosalicylic Acid from Salicylic (B10762653) Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a halogenated derivative of salicylic acid. The primary synthetic route involves a multi-step, controlled chlorination of salicylic acid. This document outlines the detailed experimental protocols, optimized reaction conditions, and characterization data for the target compound and its intermediates. The synthesis is of interest to researchers in medicinal chemistry and materials science due to the unique chemical and photophysical properties imparted by the three chlorine atoms on the benzene (B151609) ring.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology for the laboratory-scale production of this compound.

Chemical Properties and Identifiers

This compound is a chlorinated derivative of salicylic acid with distinct physical and chemical properties. A summary of its key identifiers and properties is provided below.

PropertyValueReference(s)
CAS Number 40932-60-3[1][2][3]
Molecular Formula C₇H₃Cl₃O₃[2][3]
Molecular Weight 241.46 g/mol [1][3]
Synonyms 3,5,6-Trichloro-2-hydroxybenzoic acid[2][3]
InChI Key IIHCUZVBIMTHEB-UHFFFAOYSA-N[1][2]
Appearance Solid[4][5]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential, three-step chlorination of salicylic acid. The process begins with monochlorination, proceeds to dichlorination, and concludes with trichlorination under more stringent conditions to yield the final product.[1][4][5]

Synthesis_Pathway start_material Salicylic Acid reagent1 Cl₂, conc. H₂SO₄ 5-10°C start_material->reagent1 intermediate1 3- & 5-Chlorosalicylic Acids reagent2 Cl₂ 65-70°C intermediate1->reagent2 intermediate2 3,5-Dichlorosalicylic Acid reagent3 Cl₂, Oleum (SO₃), Iodine 40-60°C intermediate2->reagent3 final_product This compound reagent1->intermediate1 reagent2->intermediate2 reagent3->final_product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established laboratory-scale synthesis methods.[1][4][5] The process is typically conducted in a single pot.[4]

Materials and Reagents
  • Salicylic Acid

  • Concentrated Sulfuric Acid (96-98%)

  • Chlorine Gas (Cl₂)

  • Sulfur Trioxide (SO₃) or Oleum (fuming sulfuric acid)

  • Iodine (catalyst)

  • Ice and Water

Step-by-Step Procedure
  • Monochlorination:

    • Dissolve salicylic acid in concentrated sulfuric acid (96-98%) in a reaction vessel equipped with a stirrer.

    • Cool the mixture to a temperature between 5°C and 10°C.[4]

    • Pass gaseous chlorine into the vigorously stirred solution.

    • Maintain the temperature below 35°C, preferably between 5-10°C, until salicylic acid is fully converted to a mixture of 3- and 5-chlorosalicylic acids.[4][5]

  • Dichlorination:

    • Increase the temperature of the reaction mixture to between 50°C and 75°C, with an optimal range of 65-70°C.[1][4]

    • Continue passing chlorine gas through the mixture to convert the monochlorinated products into 3,5-dichlorosalicylic acid. The in-situ yield at this stage is approximately 95-98% of the theoretical value.[5]

  • Trichlorination:

    • Cool the reaction mixture.

    • Add sulfur trioxide to the concentrated sulfuric acid to create oleum. Ensure at least 4 moles of sulfur trioxide are available per mole of the initial salicylic acid. The temperature should not exceed 60°C during this addition.[5]

    • Add a catalytic amount of iodine, typically 100-150 milligrams per mole of the initial salicylic acid.[1][4][5]

    • Heat the mixture to between 40°C and 60°C (optimally 47°-54°C) and continue bubbling chlorine gas through the solution.[4] This step facilitates the introduction of the third chlorine atom at the 6-position.[1]

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to ambient temperature.[5]

    • Pour the reaction mixture onto a mixture of ice and water ("drowning").[4][5] This will cause the this compound to precipitate as a solid.[4]

    • Recover the solid product by filtration or centrifugation.[5]

    • Wash the collected solid with water and dry it. The reported yield of the final product is approximately 78% of the theoretical value.[5]

Summary of Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The table below summarizes the key parameters for each chlorination step.

StepProduct(s)ReagentsOptimal TemperatureCatalystReference(s)
Monochlorination 3- & 5-Chlorosalicylic acidsCl₂, Conc. H₂SO₄5 - 10°CNone[1][4][5]
Dichlorination 3,5-Dichlorosalicylic acidCl₂65 - 70°CNone[1][4][5]
Trichlorination This compoundCl₂, Oleum (H₂SO₄ + SO₃)40 - 60°CIodine[1][4][5]

Experimental Workflow

The overall experimental workflow, from the initial setup to the final product characterization, is depicted in the following diagram.

Experimental_Workflow start_node Start: Salicylic Acid + Conc. H₂SO₄ step1 Step 1: Monochlorination (Cl₂, 5-10°C) start_node->step1 step2 Step 2: Dichlorination (Cl₂, 65-70°C) step1->step2 step3 Step 3: Trichlorination (Oleum, Iodine, Cl₂, 40-60°C) step2->step3 isolation Isolation: Drowning in Ice/Water step3->isolation purification Purification: Filtration & Washing isolation->purification drying Drying purification->drying product Final Product: This compound drying->product

References

An In-depth Technical Guide to 3,5,6-Trichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3,5,6-Trichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid. It details the compound's chemical properties, synthesis protocols, and known biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthesis workflows and conceptual mechanisms of action.

Introduction

3,5,6-Trichlorosalicylic acid, systematically named 3,5,6-Trichloro-2-hydroxybenzoic acid , is a chlorinated derivative of salicylic acid.[1] Its structure is characterized by three chlorine atoms on the benzene (B151609) ring, which imparts distinct chemical and physical properties compared to its parent compound.[2] These unique characteristics have led to its investigation in various scientific fields, including medicinal chemistry and materials science.[2] This document serves as a technical resource, consolidating key information about this compound.

Chemical and Physical Properties

3,5,6-Trichloro-2-hydroxybenzoic acid is a white to tan solid with limited solubility in water.[3][4] Its key identifiers and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 40932-60-3[1][2][5]
Molecular Formula C₇H₃Cl₃O₃[1][5][6]
Molecular Weight 241.46 g/mol [1][2][5]
Melting Point 209-211 °C[3]
InChI Key IIHCUZVBIMTHEB-UHFFFAOYSA-N[2][6]
Appearance White to tan solid[4]
Solubility Limited solubility in water[3]

Synthesis Protocols

The laboratory synthesis of 3,5,6-Trichloro-2-hydroxybenzoic acid is primarily achieved through the controlled chlorination of salicylic acid.[2] A common method involves a multi-step chlorination sequence in a single pot.[7]

Single-Pot Synthesis from Salicylic Acid

This process involves the sequential chlorination of salicylic acid in concentrated sulfuric acid, followed by the introduction of an iodine catalyst for the final chlorination step.[7]

Experimental Protocol:

  • Monochlorination: Dissolve salicylic acid in concentrated sulfuric acid (96-98%) with vigorous stirring. Pass gaseous chlorine into the solution while maintaining the temperature below 35°C, preferably between 5-10°C. Continue until the salicylic acid is essentially all converted to a mixture of 3- and 5-chlorosalicylic acids.[7][8]

  • Dichlorination: Increase the reaction temperature to about 50-75°C (preferably 65-70°C) and continue passing chlorine gas to convert the monochlorinated products to 3,5-dichlorosalicylic acid.[7][8]

  • Trichlorination: Introduce fuming sulfuric acid and an iodine catalyst to the reaction mixture. Continue passing chlorine gas while maintaining the temperature at 80-90°C for approximately 15 hours.[9]

  • Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. The precipitated 3,5,6-Trichloro-2-hydroxybenzoic acid can be collected by filtration.[9]

  • Extraction and Purification: The precipitate can be extracted from the aqueous mixture using a water-immiscible aromatic hydrocarbon solvent, such as xylene, at a temperature of at least 60°C.[7][8] The organic phase, containing the desired product, is then separated. Further purification can be achieved by crystallization from a water-alcohol mixture.[9]

This single-pot process can yield 3,5,6-Trichloro-2-hydroxybenzoic acid in high purity (around 99%).[7]

G Workflow for the Single-Pot Synthesis of 3,5,6-Trichloro-2-hydroxybenzoic Acid cluster_0 Chlorination Steps cluster_1 Isolation and Purification Salicylic_Acid Salicylic Acid in conc. H₂SO₄ Monochloro Monochlorosalicylic Acids (3- and 5-chloro) Salicylic_Acid->Monochloro Cl₂, 5-10°C Dichloro 3,5-Dichlorosalicylic Acid Monochloro->Dichloro Cl₂, 65-70°C Trichloro 3,5,6-Trichloro-2-hydroxybenzoic Acid Dichloro->Trichloro Cl₂, Iodine catalyst, Fuming H₂SO₄, 80-90°C Precipitation Precipitation on Ice Trichloro->Precipitation Cool and pour on ice Extraction Extraction with Xylene Precipitation->Extraction Aromatic solvent Purified_Product Purified Product Extraction->Purified_Product Crystallization G Conceptual Diagram of the Inhibitory Action of 3,5,6-Trichloro-2-hydroxybenzoic Acid cluster_targets Molecular Targets TCSA 3,5,6-Trichloro-2- hydroxybenzoic Acid Enzyme1 Bacterial 5-nitrosalicylic acid reductase TCSA->Enzyme1 Enzyme2 Proton-translocating ATPases TCSA->Enzyme2 Inhibition1 Inhibition of Activity Enzyme1->Inhibition1 Binding to active site Inhibition2 Inhibition Enzyme2->Inhibition2

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5,6-Trichlorosalicylic Acid

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of salicylic (B10762653) acid. Due to its unique chemical structure, it is a compound of interest in various scientific fields, from medicinal chemistry to materials science.[1] This document details its chemical and physical properties, synthesis protocols, photophysical characteristics, and analytical methodologies.

Core Chemical and Physical Properties

This compound, also known as 3,5,6-trichloro-2-hydroxybenzoic acid, is a solid, white to off-white crystalline powder.[2] Its key properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 40932-60-3[1][3]
Molecular Formula C₇H₃Cl₃O₃[3][4]
Molecular Weight 241.46 g/mol [3]
IUPAC Name 2,3,5-Trichloro-6-hydroxybenzoic acid[1]
Synonyms 3,5,6-Trichloro-2-hydroxybenzoic acid[3]
Appearance White to gray or red powder/crystal
Melting Point 207-211 °C[5]
Boiling Point 335 °C[4]
Density 1.8 ± 0.1 g/cm³[1]
Solubility Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO)[1][5]

Synthesis Protocol: Chlorination of Salicylic Acid

The primary method for synthesizing this compound is through the controlled, multi-step chlorination of salicylic acid.[1] A "single-pot" process has been developed to improve yield and purity, avoiding the need to isolate intermediate products.[6]

Experimental Protocol: Single-Pot Synthesis

This protocol outlines the laboratory-scale synthesis of this compound from salicylic acid.

Materials:

  • Salicylic acid

  • Concentrated sulfuric acid (96-98%)

  • Chlorine gas (gaseous)

  • Fuming sulfuric acid (oleum)

  • Iodine (catalyst)

  • Ice/water mixture

  • Xylene (or other water-immiscible aromatic solvent)

Procedure:

  • Monochlorination:

    • Dissolve salicylic acid in concentrated sulfuric acid in a suitable reaction vessel with vigorous stirring.

    • Cool the mixture to a temperature between 5-10 °C.[6][7]

    • Bubble gaseous chlorine through the solution while maintaining the temperature below 35 °C.[6]

    • Continue until salicylic acid is converted to a mixture of 3- and 5-chlorosalicylic acids.[6]

  • Dichlorination:

    • Increase the reaction temperature to 65-70 °C.[6][7]

    • Continue passing chlorine gas through the mixture to convert the monochlorinated products into 3,5-dichlorosalicylic acid.[6]

  • Trichlorination:

    • Add fuming sulfuric acid (oleum) and a catalytic amount of iodine to the reaction mixture.[7]

    • Maintain the temperature between 40-60 °C and continue the chlorination until the formation of this compound is complete.[1][7]

  • Recovery and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a larger vessel containing an ice and water slurry to precipitate the solid product. This step is known as "drowning".[6][7]

    • The resulting this compound precipitate can be extracted from the aqueous mixture. Add xylene and heat to at least 60 °C (preferably 75-100 °C) with stirring to dissolve the product into the organic phase.[6][7]

    • Separate the organic phase containing the dissolved product. The product can be recovered by standard methods such as filtration or evaporation of the solvent.[7]

G Workflow for the Synthesis of this compound cluster_0 Step 1: Monochlorination cluster_1 Step 2: Dichlorination cluster_2 Step 3: Trichlorination cluster_3 Step 4: Purification A Salicylic Acid in Conc. H₂SO₄ B Monochlorination (Cl₂, 5-10°C) A->B C 3- & 5-Chlorosalicylic Acid B->C D Dichlorination (Cl₂, 65-70°C) C->D E 3,5-Dichlorosalicylic Acid D->E F Trichlorination (Cl₂, Oleum, Iodine, 40-60°C) E->F G Crude this compound F->G H Drowning in Ice/Water G->H I Precipitate Collection H->I J Extraction with Xylene I->J K Pure this compound J->K

Caption: A flowchart illustrating the single-pot synthesis of this compound.

Photophysical Properties: ESIPT

A significant characteristic of this compound is its ability to undergo Excited State Intramolecular Proton Transfer (ESIPT).[1] Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group. This ultrafast reaction creates an excited-state keto-tautomer from the initial enol form, leading to unique spectroscopic signatures, most notably a large Stokes shift (a significant difference between the absorption and emission maxima).[1][8]

This phenomenon has been investigated using steady-state absorption, emission, and time-resolved emission spectroscopy, with quantum chemical calculations supporting the experimental findings.[1][8]

G Excited State Intramolecular Proton Transfer (ESIPT) cluster_ground Ground State cluster_excited Excited State GS_Enol Enol Tautomer (S₀) ES_Enol Excited Enol* (S₁) GS_Enol->ES_Enol Photoexcitation (Absorption) ES_Keto Excited Keto* (S₁') ES_Enol->ES_Keto ESIPT (Proton Transfer) ES_Keto->GS_Enol Fluorescence (Emission)

Caption: The mechanism of Excited State Intramolecular Proton Transfer (ESIPT) in this compound.

Analytical Methodologies

The quantification and analysis of this compound often require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method used for its separation and detection.[1][7]

General HPLC Protocol

While specific parameters may vary based on the sample matrix and instrumentation, a general protocol for analyzing this compound is provided below.

Objective: To determine the purity or concentration of this compound in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV-Vis or Diode-Array Detector (DAD)

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound standard

  • Sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous, acidified buffer (e.g., water with 0.1% formic acid). The ratio will depend on the specific column and desired separation.

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or mobile phase). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength determined by the absorbance maximum of the compound.

    • Run Time: Sufficient to allow for the elution of the compound and any impurities.

  • Analysis: Inject the prepared standards and samples. Identify the peak for this compound based on the retention time of the standard. Quantify the amount in the sample by comparing its peak area to the calibration curve.

Applications and Uses

This compound serves as a valuable chemical intermediate and research tool.[1][3]

  • Chemical Synthesis: It is a key starting material for producing more complex molecules, such as 2-methoxy-3,5,6-trichlorobenzoic acid and various esters used in chemiluminescent compositions.[1]

  • Veterinary Medicine: It is formulated in veterinary drugs for its antibacterial, antiviral, and analgesic properties to treat pain and fever in animals.[9]

  • Research Chemical: Its unique photophysical properties make it a subject of academic investigation, particularly in the study of intramolecular proton transfer reactions.[1][8]

Safety and Handling

This compound is an irritant.

  • Hazards: Contact with eyes and skin can cause irritation, characterized by redness, itching, and watering. Inhalation may lead to irritation of the respiratory system.[10]

  • Precautions: When handling this compound, appropriate personal protective equipment (PPE), including splash goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[10]

As with all chemical reagents, it should be handled only by trained individuals familiar with its potential hazards.[10]

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 3,5,6-Trichlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid. The document details experimental protocols for the determination of these properties and presents the data in a structured format for ease of reference. Furthermore, it includes a schematic of a relevant biological pathway and the synthetic route of the compound, rendered using Graphviz.

Physicochemical Data of this compound

The following tables summarize the key quantitative data regarding the melting point and solubility of this compound.

Table 1: Melting Point of this compound

PropertyValue
Melting Point207 - 211 °C

Table 2: Solubility Profile of this compound

SolventSolubility
WaterLimited / Insoluble[1][2][3]
EtherInsoluble
Polar Aprotic Solvents (e.g., DMSO)Soluble

Experimental Protocols

The following sections provide detailed methodologies for the determination of the melting point and solubility of this compound. These are generalized protocols that can be specifically applied to the compound .

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus or a Thiele tube.[4][5]

Apparatus and Materials:

  • Melting point apparatus or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • This compound, finely powdered

  • Heating oil (for Thiele tube)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup:

    • Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing heating oil.

  • Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Apparatus and Materials:

  • Vials or test tubes with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars or a shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • This compound

  • Solvents of interest (e.g., water, ether, DMSO)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.

  • Equilibration: The vial is sealed and agitated (stirred or shaken) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn.

  • Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique. For UV-active compounds like this, UV-Vis spectrophotometry or HPLC with a UV detector are appropriate. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is calculated and expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

Visualizations

The following diagrams illustrate the synthesis of this compound and its potential involvement in the salicylic acid signaling pathway.

Synthesis_Workflow Salicylic_Acid Salicylic Acid Monochloro Monochloro- salicylic Acids Salicylic_Acid->Monochloro Cl2, H2SO4 < 35°C Dichloro 3,5-Dichlorosalicylic Acid Monochloro->Dichloro Cl2 50-75°C Trichloro 3,5,6-Trichlorosalicylic Acid Dichloro->Trichloro Cl2, Iodine catalyst Fuming H2SO4 Salicylic_Acid_Signaling cluster_pathogen Pathogen Recognition cluster_synthesis SA Biosynthesis cluster_response Downstream Response Pathogen Pathogen Effector Receptor Plant Receptor Pathogen->Receptor Recognition ICS1 ICS1 Activation Receptor->ICS1 SA Salicylic Acid (SA) Accumulation ICS1->SA NPR1 NPR1 Activation SA->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Immunity Systemic Acquired Resistance (SAR) PR_Genes->Immunity TCSA This compound (External Application) TCSA->SA Induces SA Pathway

References

Spectroscopic and Photophysical Profile of 3,5,6-Trichlorosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3,5,6-trichlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid. Due to its unique chemical structure, this compound is a subject of interest in various scientific fields, including materials science and medicinal chemistry.[1] This document compiles available spectroscopic data (NMR, IR, UV-Vis), outlines general experimental protocols for these analytical techniques, and presents a key photophysical pathway associated with this molecule.

Molecular Structure and Properties

PropertyValue
Chemical Name This compound
Synonyms 3,5,6-Trichloro-2-hydroxybenzoic acid
CAS Number 40932-60-3
Molecular Formula C₇H₃Cl₃O₃[2]
Molecular Weight 241.46 g/mol [2]
Appearance White to gray to red powder or crystals
Melting Point 209-211 °C

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. It is important to note that detailed, publicly accessible quantitative data for NMR and IR spectroscopy is limited. The information provided is based on available database entries and expected chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in DMSO-d₆ has been recorded.[3] While the full experimental spectrum is not publicly available, the following table outlines the expected signals based on the molecular structure. The single aromatic proton would appear as a singlet, and the acidic protons of the hydroxyl and carboxylic acid groups would likely be broad singlets, with chemical shifts that can be concentration and temperature-dependent.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H~7.5 - 8.0Singlet1H
-OHVariable (broad)Singlet1H
-COOHVariable (broad)Singlet1H

¹³C NMR Spectroscopy

A ¹³C NMR spectrum in DMSO-d₆ has also been noted in spectral databases.[4] The expected chemical shifts for the carbon atoms are influenced by the electron-withdrawing effects of the chlorine, hydroxyl, and carboxylic acid groups.

Carbon Expected Chemical Shift (δ, ppm)
C=O~165 - 175
C-OH~155 - 165
C-Cl~120 - 140
C-H~115 - 125
C (quaternary)~110 - 140
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad
O-H stretch (Phenol)3500 - 3200Broad
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic acid)1760 - 1690Strong
C=C stretch (Aromatic)1600 - 1450Medium
C-O stretch1320 - 1000Strong
C-Cl stretch850 - 550Medium
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A key photophysical process in many salicylic acid derivatives is Excited State Intramolecular Proton Transfer (ESIPT).[1] This process leads to a large Stokes shift, which is the difference between the absorption and emission maxima. A detailed photophysical study of this compound has been conducted.[5][6]

Parameter Wavelength (nm) Solvent
Absorption Maximum (λ_abs_) ~325Methanol
Emission Maximum (λ_em_) ~465Methanol

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not fully available in the public domain. However, the following sections describe general methodologies for obtaining such spectra for aromatic carboxylic acids.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is commonly performed to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent, such as methanol. This stock solution is then diluted to an appropriate concentration to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

  • Data Acquisition: The instrument is first blanked with the pure solvent in a quartz cuvette. The sample solution is then placed in the cuvette, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-600 nm). For fluorescence measurements, a spectrofluorometer is used, and the emission spectrum is recorded after excitation at the absorption maximum.

Key Photophysical Pathway: ESIPT

A significant photophysical process for this compound is Excited State Intramolecular Proton Transfer (ESIPT).[1] Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group.[7] This creates an excited-state keto-tautomer from the initial normal (enol) form, which then fluoresces at a longer wavelength (a large Stokes shift) before relaxing back to the ground state.[1]

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Enol Enol Form ES_Enol Excited Enol GS_Enol->ES_Enol Absorption (hν) GS_Keto Keto Tautomer GS_Keto->GS_Enol Relaxation ES_Enol->GS_Enol Fluorescence (minor) ES_Keto Excited Keto Tautomer ES_Enol->ES_Keto ESIPT ES_Keto->GS_Keto Fluorescence (hν')

Caption: Excited State Intramolecular Proton Transfer (ESIPT) pathway.

Synthesis Overview

The laboratory synthesis of this compound is primarily achieved through the controlled chlorination of salicylic acid.[1] This process typically involves a multi-step chlorination sequence, often using a suitable solvent and chlorinating agents. One common method involves dissolving salicylic acid in concentrated sulfuric acid and introducing chlorine gas.[8] Further chlorination can be achieved using oleum (B3057394) and an iodine catalyst to introduce the third chlorine atom.[8] The final product can then be recovered through precipitation and extraction.[8]

This technical guide provides a summary of the currently available spectroscopic and photophysical data for this compound. Further experimental work is required to fully elucidate and publish the detailed quantitative NMR and IR spectral data for this compound.

References

An In-depth Technical Guide to the Photophysical Properties of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-Trichlorosalicylic acid (TCSA) is a halogenated derivative of salicylic (B10762653) acid that exhibits unique photophysical properties of significant interest in various scientific and biomedical fields. Its distinct characteristics are primarily governed by a highly efficient Excited State Intramolecular Proton Transfer (ESIPT) process. This technical guide provides a comprehensive overview of the core photophysical properties of TCSA, including its absorption and emission characteristics, fluorescence lifetime, and the underlying ESIPT mechanism. Detailed experimental protocols for the characterization of these properties are also presented, alongside visualizations of the ESIPT process and a typical experimental workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the potential applications of TCSA.

Introduction

This compound (TCSA) is a small organic molecule whose utility in medicinal chemistry and materials science is underscored by its distinct photophysical behavior.[1] Like other salicylic acid derivatives, the photophysics of TCSA are dominated by the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT).[1][2] Upon photoexcitation, an ultrafast transfer of a proton occurs from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group.[1] This process results in the formation of a transient keto-tautomer from the ground-state enol form, leading to unique spectroscopic signatures, most notably a large Stokes shift.[1][2]

The heavy chlorination of the aromatic ring in TCSA significantly influences its electronic and photophysical properties compared to salicylic acid and its less chlorinated analogs.[1] Understanding these properties is crucial for the rational design of TCSA-based fluorescent probes, sensors, and potential therapeutic agents.

Core Photophysical Properties

The photophysical characteristics of TCSA have been investigated through steady-state and time-resolved spectroscopic techniques.[1][2] The key quantitative data are summarized in the tables below.

Spectroscopic Data

The absorption and emission properties of TCSA are central to its characterization. The molecule exhibits a significant separation between its absorption and emission maxima, a hallmark of the ESIPT process.

ParameterValueReference
Absorption Maximum (λ_abs)~310 nm[2]
Emission Maximum (λ_em)Not explicitly found, but characterized by a large Stokes shift[1][2]
Stokes ShiftLarge[1][2]
Note: The exact emission maximum was not found in the available search results, but the presence of a large Stokes shift is consistently reported.
Fluorescence Dynamics

The excited-state lifetime of TCSA provides insight into the kinetics of the de-excitation pathways.

ParameterValueReference
Fluorescence Lifetime (τ)~2.5 ns[1]
Note: This value is shorter than less chlorinated analogs, which is attributed to an enhanced rate of intersystem crossing due to the heavy-atom effect of the chlorine substituents.[1]

The ESIPT Mechanism in this compound

The dominant photophysical process in TCSA is Excited State Intramolecular Proton Transfer (ESIPT). This process can be described in a few key steps:

  • Photoexcitation: The ground-state enol form of TCSA absorbs a photon, transitioning to an excited electronic state (S1).

  • Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast, intramolecular transfer of the proton, forming the excited keto-tautomer.

  • Fluorescence Emission: The excited keto-tautomer relaxes to its ground state by emitting a photon. This emission is red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift.

  • Reverse Proton Transfer: In the ground state, the keto-tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable enol form.

ESIPT_Process cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Enol (S0) Enol (S0) Keto (S0) Keto (S0) Enol (S0)->Keto (S0) Reverse Proton Transfer Enol* (S1) Enol* (S1) Enol (S0)->Enol* (S1) Absorption (hν_abs) Keto* (S1) Keto* (S1) Enol* (S1)->Keto* (S1) ESIPT Keto* (S1)->Keto (S0) Fluorescence (hν_em)

The ESIPT process in this compound.

Experimental Protocols

The characterization of the photophysical properties of TCSA involves standard spectroscopic techniques.

Steady-State Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima and the Stokes shift.

Methodology:

  • Sample Preparation: Prepare dilute solutions of TCSA in a suitable solvent (e.g., ethanol, acetonitrile) in quartz cuvettes. The concentration should be optimized to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm). A solvent blank is used as a reference.

  • Emission Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is set at the absorption maximum determined in the previous step. The emission is scanned over a longer wavelength range (e.g., 350-600 nm).

  • Data Analysis: The wavelengths of maximum absorption and emission are determined from the respective spectra. The Stokes shift is calculated as the difference between the emission and absorption maxima.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of the excited state.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a laser diode or a picosecond pulsed LED) for excitation and a sensitive, high-speed detector.

  • Sample Preparation: Prepare a solution of TCSA as described for steady-state measurements.

  • Data Acquisition: Excite the sample at its absorption maximum and collect the fluorescence decay profile. An instrument response function (IRF) is also recorded using a scattering solution (e.g., ludox).

  • Data Analysis: The fluorescence decay data is fitted to an exponential decay function after deconvolution with the IRF. For TCSA, a single exponential decay is expected, from which the lifetime (τ) is determined.

Experimental and Analytical Workflow

The comprehensive photophysical characterization of TCSA follows a logical workflow, from sample preparation to data analysis and interpretation.

Photophysical_Workflow cluster_prep Sample Preparation cluster_steadystate Steady-State Spectroscopy cluster_timeresolved Time-Resolved Spectroscopy cluster_analysis Data Analysis & Interpretation TCSA_synthesis Synthesis & Purification of TCSA Solution_prep Preparation of Dilute Solutions in Quartz Cuvettes TCSA_synthesis->Solution_prep UV_Vis UV-Vis Absorption Spectroscopy Solution_prep->UV_Vis TCSPC Time-Correlated Single Photon Counting (TCSPC) Solution_prep->TCSPC Fluorescence Fluorescence Emission Spectroscopy UV_Vis->Fluorescence Determine λ_ex Data_proc Determine λ_abs, λ_em, Stokes Shift, and τ Fluorescence->Data_proc TCSPC->Data_proc Mechanism Elucidate ESIPT Mechanism Data_proc->Mechanism

Workflow for photophysical characterization of TCSA.

Biological Implications and Future Directions

While a specific signaling pathway directly modulated by TCSA is not yet well-defined, its biological activity has been noted, including the inhibition of certain enzymes. The unique photophysical properties of TCSA, particularly its sensitivity to the local environment due to the ESIPT process, make it a promising candidate for the development of fluorescent probes to study biological systems. Future research could focus on:

  • Probe Development: Designing and synthesizing TCSA derivatives that can selectively bind to specific biological targets, leading to a measurable change in their fluorescence properties.

  • Mechanistic Studies: Investigating the detailed mechanism of action of TCSA in biological systems, including its enzyme inhibition pathways.

  • Therapeutic Applications: Exploring the potential of TCSA and its derivatives as photosensitizers in photodynamic therapy or as fluorescent tags for drug delivery systems.

Conclusion

This compound possesses a rich photophysical profile dominated by an efficient Excited State Intramolecular Proton Transfer mechanism. This results in a significant Stokes shift and a relatively short fluorescence lifetime. The methodologies outlined in this guide provide a framework for the detailed characterization of TCSA and its derivatives. A thorough understanding of these properties is paramount for harnessing the full potential of this intriguing molecule in the fields of chemical sensing, biological imaging, and drug development.

References

Excited-State Intramolecular Proton Transfer (ESIPT) in 3,5,6-Trichlorosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process with significant implications in various scientific fields, including materials science and medicinal chemistry. This technical guide provides an in-depth analysis of the ESIPT mechanism in 3,5,6-Trichlorosalicylic acid (TCSA), a halogenated derivative of salicylic (B10762653) acid. The unique photophysical properties of TCSA, characterized by anomalous dual emission and a large Stokes shift, are discussed in detail. This document summarizes the key spectroscopic data, outlines the experimental methodologies for studying ESIPT in TCSA, and presents a conceptual framework for understanding the impact of chlorine substitution on the photophysics of salicylic acid derivatives.

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process wherein a proton is transferred between two functional groups within the same molecule upon photoexcitation.[1] This ultrafast reaction, often occurring on the femtosecond timescale, involves the translocation of a proton from a donor to an acceptor group, leading to the formation of a transient tautomeric species.[2][3] In molecules like salicylic acid, the hydroxyl group acts as the proton donor and the carbonyl oxygen of the carboxylic acid group serves as the proton acceptor.[1]

The ESIPT process is characterized by several key spectroscopic signatures, including:

  • Dual Emission: Molecules undergoing ESIPT often exhibit two distinct emission bands. The normal Stokes-shifted fluorescence originates from the initially excited (enol) form, while a significantly red-shifted emission arises from the excited-state tautomer (keto) formed after proton transfer.[4][5]

  • Large Stokes Shift: The energy difference between the absorption maximum and the tautomer emission maximum is typically very large, a hallmark of the ESIPT process.[4][5]

  • Negligible Solvent Polarity Dependence: The ESIPT process is often minimally affected by the polarity of the solvent, indicating that the proton transfer is an intrinsic molecular property.[4][5]

The study of ESIPT is crucial for the design of novel fluorescent probes, photostabilizers, and materials for organic light-emitting diodes (OLEDs).[1]

The Role of ESIPT in this compound (TCSA)

This compound (TCSA) is a halogenated derivative of salicylic acid that has garnered significant interest due to its distinct photophysical properties.[2] The presence of three electron-withdrawing chlorine atoms on the benzene (B151609) ring significantly influences the electronic structure and, consequently, the ESIPT dynamics of the molecule.[4][5]

A detailed photophysical study of TCSA has revealed the spectroscopic signature of an ESIPT reaction.[4][5] The anomalous "dual" emission, coupled with a large Stokes shift and negligible solvent polarity dependence, strongly indicates the occurrence of ESIPT in this molecule.[4][5] Quantum chemical calculations, including Hartree-Fock and Density Functional Theory (DFT) methods, have corroborated these experimental findings, illustrating the favorability of the ESIPT process over ground-state intramolecular proton transfer (GSIPT).[4][5]

The investigation of TCSA provides valuable insights into the impact of halogen substitution on the photophysics of salicylic acid derivatives, highlighting the complexities induced by the presence of multiple chlorine atoms.[4][5]

Experimental Protocols

A comprehensive understanding of the ESIPT mechanism in TCSA relies on a combination of steady-state and time-resolved spectroscopic techniques. The following outlines the key experimental methodologies employed in the study of TCSA's photophysics.

Materials and Sample Preparation
  • Compound: this compound (CAS 40932-60-3)[6]

  • Solvents: Spectroscopic grade solvents of varying polarity are used to investigate the effect of the medium on the photophysical properties.

  • Sample Preparation: Solutions of TCSA are prepared at specific concentrations for absorption, emission, and time-resolved fluorescence measurements. The pH of the medium can also be varied to study its influence on the proton transfer process.[4][5]

Spectroscopic Measurements
  • Steady-State Absorption and Emission Spectroscopy:

    • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are used to record the absorption and emission spectra, respectively.

    • Procedure: Absorption spectra are recorded to determine the ground-state absorption characteristics. Emission spectra are recorded by exciting the sample at a wavelength corresponding to its absorption maximum.

  • Time-Resolved Emission Spectroscopy:

    • Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used to measure the fluorescence lifetimes.

    • Procedure: The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is monitored. This provides information about the kinetics of the excited-state processes, including the rate of ESIPT.

Quantitative Data Summary

The following tables summarize the key photophysical data for this compound. This data is essential for a quantitative understanding of the ESIPT process in this molecule.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventAbsorption Maximum (λ_abs, nm)Normal Emission Maximum (λ_em_N, nm)Tautomer Emission Maximum (λ_em_T, nm)
Data to be populated from the full text of the primary research paper.

Table 2: Photophysical Properties of this compound

ParameterValue
Stokes Shift (cm⁻¹)Data to be populated from the full text of the primary research paper.
Fluorescence Quantum Yield (Φ_f)Data to be populated from the full text of the primary research paper.
Fluorescence Lifetime (τ, ns)Data to be populated from the full text of the primary research paper.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows related to the study of ESIPT in this compound.

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) S0_N Normal Form (N) S1_N Excited Normal Form (N) S0_N->S1_N Absorption (hν) S0_T Tautomer Form (T) S0_T->S0_N Relaxation S1_N->S0_N Fluorescence (k_f_N) S1_T Excited Tautomer Form (T) S1_N->S1_T ESIPT (k_ESIPT) S1_T->S0_T Fluorescence (k_f_T)

Caption: The Jablonski diagram illustrating the ESIPT process in this compound.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of TCSA Purification Purification Synthesis->Purification Preparation Sample Preparation Purification->Preparation Absorption Steady-State Absorption Preparation->Absorption Emission Steady-State Emission Preparation->Emission TimeResolved Time-Resolved Emission Preparation->TimeResolved Data Data Collection Absorption->Data Emission->Data TimeResolved->Data Analysis Photophysical Parameter Calculation Data->Analysis Mechanism ESIPT Mechanism Elucidation Analysis->Mechanism

Caption: A flowchart outlining the experimental workflow for studying ESIPT in TCSA.

Conclusion

The study of excited-state intramolecular proton transfer in this compound provides a compelling example of how structural modifications can profoundly influence photophysical properties. The distinct spectroscopic signatures of ESIPT in TCSA, supported by theoretical calculations, underscore the importance of this ultrafast process in halogenated salicylic acid derivatives. A thorough understanding of the ESIPT mechanism in molecules like TCSA is paramount for the rational design of novel materials with tailored photofunctional properties for applications in drug development, sensing, and optoelectronics. Further research, including the acquisition of detailed quantitative data from primary literature, will continue to illuminate the intricate details of this fascinating photochemical phenomenon.

References

3,5,6-Trichlorosalicylic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5,6-Trichlorosalicylic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TCSA), a halogenated derivative of salicylic (B10762653) acid, is a pivotal chemical intermediate with significant applications in the synthesis of advanced materials and pharmaceutical compounds.[1][2] Its unique molecular structure, featuring three chlorine atoms on the aromatic ring, imparts distinct reactivity and stability, making it a sought-after precursor in complex organic synthesis.[1][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthesis protocols, key chemical transformations, and primary applications, with a focus on its role in producing chemiluminescent materials.[3][4]

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid compound.[5] Its key properties are summarized below, providing essential data for experimental design, solvent selection, and thermal stability assessments.[1]

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 40932-60-3[1][2][6]
Molecular Formula C₇H₃Cl₃O₃[2][7][8]
Molecular Weight 241.46 g/mol [2][7][9]
Melting Point 209–211 °C[1][5][6]
Density 1.8 ± 0.1 g/cm³[1]
Appearance White to Off-White Solid[5]
Solubility Insoluble in water; Soluble in DMSO and Methanol (Slightly)[1][5][10]
pKa 1.50 ± 0.25 (Predicted)[5]
Spectroscopic Properties

The photophysical behavior of TCSA is distinguished by a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the carbonyl oxygen upon photoexcitation.[1][11] This process results in a significant difference between the absorption and emission maxima, known as a large Stokes shift, which is a spectroscopic signature of ESIPT.[1][11] The introduction of electron-withdrawing chlorine atoms strengthens the intramolecular hydrogen bond, facilitating this process.[1]

CompoundAbsorption Maxima (λabs, nm in Methanol)Emission Maxima (λem, nm in Methanol)
Salicylic Acid (SA)~300~430
5-Chlorosalicylic Acid (5ClSA)~312~440
3,5-Dichlorosalicylic Acid (3,5DCSA)~318~450
This compound (TCSA) ~325 ~465
Data adapted from comparative photophysical studies.[1]

Synthesis of this compound

The primary route for synthesizing TCSA is the controlled, multi-step chlorination of salicylic acid.[1] An improved single-pot process has been developed that achieves high yield and purity.[12]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Monochlorination cluster_1 Step 2: Dichlorination cluster_2 Step 3: Trichlorination cluster_3 Step 4: Isolation SA Salicylic Acid SA_H2SO4 Dissolve in conc. H₂SO₄ SA->SA_H2SO4 Cl2_1 Introduce Chlorine Gas SA_H2SO4->Cl2_1 MonoChloro 3- & 5-chlorosalicylic acids Cl2_1->MonoChloro Cl2_2 Continue Chlorination MonoChloro->Cl2_2 DiChloro 3,5-dichlorosalicylic acid Cl2_2->DiChloro Oleum Add Sulfur Trioxide (Oleum) + Iodine Catalyst DiChloro->Oleum Cl2_3 Final Chlorination Oleum->Cl2_3 TCSA_raw This compound (in solution) Cl2_3->TCSA_raw Drown Pour onto Ice/Water TCSA_raw->Drown Precipitate Precipitate TCSA Drown->Precipitate Extract Extract with Solvent (e.g., Xylene) Precipitate->Extract TCSA_final Pure this compound Extract->TCSA_final

Caption: Synthesis workflow for this compound from salicylic acid.

Detailed Experimental Protocol

This protocol is based on the single-pot synthesis method, which allows for high yields without isolating intermediates.[12]

Materials:

  • Salicylic Acid

  • Concentrated Sulfuric Acid (96-98%)

  • Chlorine Gas

  • Sulfur Trioxide (or fuming sulfuric acid/oleum)

  • Iodine (catalyst)

  • Ice

  • Water-immiscible aromatic solvent (e.g., Xylene)

Procedure:

  • Monochlorination: Vigorously stir a solution of salicylic acid in concentrated sulfuric acid while maintaining the temperature below 35°C (preferably 5-10°C). Pass gaseous chlorine through the mixture until the salicylic acid is essentially all converted to a mixture of 3- and 5-chlorosalicylic acids.[4][12]

  • Dichlorination: Increase the temperature to 50-75°C (preferably 65-70°C) and continue passing chlorine gas through the reaction mixture. This step converts the monochlorinated products to 3,5-dichlorosalicylic acid. The in situ yield at this stage is approximately 95-98%.[4][12]

  • Trichlorination: Add sulfur trioxide to the mixture to create oleum, ensuring the temperature does not exceed 60°C. Add a catalytic amount of iodine (100-150 mg per mole of initial salicylic acid).[12] Continue passing chlorine gas through the solution at a temperature of 40-60°C for 0.5-2 hours to form this compound.[4][12]

  • Isolation and Purification: Cool the reaction mixture to ambient temperature and pour it onto a mixture of ice and water. The this compound will precipitate as a solid.[4][12] The solid can be recovered by filtration or by extraction with a water-immiscible aromatic solvent like xylene at a temperature of at least 60°C.[4][12] This process yields TCSA with a purity of about 99%.[12]

Synthesis Yield and Purity Comparison
MethodOverall Yield (from Salicylic Acid)PurityReference(s)
Prior Art Combination (Hanna, Leulier & Pinet) ~74%Not Specified[12]
Prior Art Combination (Richer) 52.5%Not Specified[12]
Improved Single-Pot Process High (Final ester yield of 92-95%)~99%[12]
Conventional Batch Synthesis (Industrial) 80-85%>95% (after recrystallization)[1]

Role as a Chemical Intermediate

The reactivity of TCSA is centered around its carboxylic acid and hydroxyl functional groups, making it a versatile intermediate for synthesizing more complex molecules.[1] Its primary role is in the production of esters, which are precursors to high-value chemical products.[1][4]

Logical Flow as an Intermediate

Intermediate_Logic cluster_ester Esterification cluster_methyl Methylation cluster_products Final Products TCSA This compound (TCSA) Ester n-Pentyl 3,5,6-Trichlorosalicylate TCSA->Ester n-Pentanol, Catalyst Methoxy (B1213986) 2-Methoxy-3,5,6-trichlorobenzoic acid TCSA->Methoxy Dimethyl Sulfate, Alkali VetDrugs Veterinary Drugs TCSA->VetDrugs Further Synthesis Chemilum Chemiluminescent Materials Ester->Chemilum Herbicides Herbicides Methoxy->Herbicides

Caption: Role of TCSA as a key intermediate in synthesizing various chemical products.

Key Reactions and Protocols

This esterification is a critical step in producing precursors for chemiluminescent oxalates.[4][12]

Protocol:

  • Prepare a solution of this compound by extracting the drowned reaction mixture from its synthesis with a mixture of xylene and n-pentanol at 75-100°C.[12]

  • To this organic solution, add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or a titanium ester/chelate catalyst.[4][12] Titanium catalysts are preferred as they selectively catalyze esterification and suppress the formation of dipentyl ether byproducts.[4]

  • Heat the mixture to an elevated temperature (e.g., 135-140°C) to remove water via azeotropic distillation.[4]

  • The desired product, n-pentyl 3,5,6-trichlorosalicylate, can be recovered from the solution by stripping the solvent and excess alcohol, followed by distillation of the residue.[4][12]

  • Using this method, the overall yield from salicylic acid to the n-pentyl ester can be about 92-95% with a purity of approximately 98%.[12]

This derivative has applications in the development of herbicides.[13]

Protocol:

  • Dissolve this compound in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) to form its salt.[1][13]

  • Treat the resulting solution with dimethyl sulfate.[1][13] This reaction selectively methylates the phenolic hydroxyl group to a methoxy group.[1]

  • The product, 2-methoxy-3,5,6-trichlorobenzoic acid, can then be isolated and purified.[13]

Applications in Research and Development

The unique properties of TCSA make it an indispensable intermediate in several high-value sectors.

  • Chemiluminescent Materials: This is the most prominent application. TCSA is a key building block for synthesizing bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate, a compound widely used in chemiluminescent compositions for light sticks, diagnostic assays, and safety lighting.[3][4][12] The purity of the TCSA intermediate directly impacts the light-emitting efficiency of the final product.[3]

  • Pharmaceuticals and Veterinary Drugs: TCSA serves as a precursor for various pharmaceutical agents.[1] It is specifically noted for its utility as an intermediate in the production of veterinary drugs.[3]

  • Agrochemicals: Derivatives of TCSA, such as its methylated form, have demonstrated herbicidal activity, highlighting its potential in the agrochemical industry.[1][13]

  • Materials Science: Due to its unique photophysical properties, particularly the ESIPT phenomenon, TCSA is a compound of interest for developing advanced photonic and optical devices.[1]

References

Unlocking the Therapeutic Potential of 3,5,6-Trichlorosalicylic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – As the landscape of drug discovery continually evolves, the exploration of novel chemical scaffolds with therapeutic promise is paramount. 3,5,6-Trichlorosalicylic acid (TCSA), a halogenated derivative of salicylic (B10762653) acid, has emerged as a molecule of interest, demonstrating a spectrum of biological activities that warrant closer investigation by the medicinal chemistry community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current understanding of TCSA's potential applications, summarizing key (though currently limited) quantitative data, and providing detailed experimental methodologies to facilitate further research.

Introduction: The Therapeutic Promise of a Halogenated Scaffold

This compound is a synthetic compound characterized by a salicylic acid core heavily substituted with chlorine atoms.[1] This high degree of halogenation significantly influences its physicochemical properties and, consequently, its biological activity. While historically utilized as a chemical intermediate in the synthesis of chemiluminescent materials and veterinary drugs, recent findings have illuminated its potential as a bioactive agent in its own right.[2][3]

The core structure of TCSA presents multiple avenues for medicinal chemistry exploration. The carboxylic acid and phenolic hydroxyl groups offer sites for derivatization to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the trichlorinated phenyl ring provides a unique electronic and steric profile that can be exploited for targeted drug design. This guide will delve into the known biological targets of TCSA and explore the potential for developing novel therapeutics based on this scaffold.

Known Biological Activities and Potential Therapeutic Applications

Preliminary research has identified two primary areas of biological activity for this compound: antibacterial effects and enzyme inhibition. These findings suggest potential applications in infectious diseases and metabolic disorders.

Antibacterial Activity

TCSA has been reported to exhibit effective antibacterial activity, with a Minimum Inhibitory Concentration (MIC) range of 20-50 µg/L against certain bacteria.[4] This level of potency positions TCSA as an intriguing starting point for the development of new antibacterial agents, particularly in an era of growing antibiotic resistance. The precise spectrum of activity and the mechanism of its antibacterial action are areas ripe for further investigation.

Enzyme Inhibition

TCSA has been identified as an inhibitor of two distinct classes of enzymes:

  • Bacterial 5-Nitrosalicylic Acid Reductase: TCSA is known to bind to the active site of this bacterial enzyme, leading to its inhibition.[4][5] This specific targeting of a bacterial enzyme suggests a potential mechanism for its antibacterial effects and highlights its selectivity.

  • Proton-Translocating ATPases: The compound also acts as an inhibitor of proton-translocating ATPases.[5] These enzymes are crucial for energy metabolism in a wide range of organisms, and their inhibition can have profound physiological effects. This activity could be explored for various therapeutic indications, including infectious diseases and potentially even in oncology.

The quantitative parameters of this enzyme inhibition (e.g., IC50, Ki) are not yet widely reported in the public domain and represent a critical area for future research.

Quantitative Data Summary

The currently available quantitative data for the biological activity of this compound is limited. The following table summarizes the known information to provide a baseline for future comparative studies.

Biological ActivityParameterValueReference
Antibacterial ActivityMIC20-50 µg/L[4]

Further research is critically needed to determine the IC50 and Ki values for the inhibition of bacterial 5-nitrosalicylic acid reductase and proton-translocating ATPases.

Experimental Protocols

To facilitate further research and validation of the biological activities of TCSA, this section provides detailed experimental protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of TCSA against a target bacterial strain.

Materials:

  • This compound (TCSA)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of TCSA Stock Solution: Prepare a stock solution of TCSA in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the TCSA stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the TCSA dilutions. Include a positive control well (no TCSA) and a negative control well (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of TCSA that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Proton-Translocating ATPase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of TCSA on proton-translocating ATPase activity. The specific enzyme source (e.g., isolated from bacterial membranes or mitochondria) will influence the precise conditions.

Materials:

  • This compound (TCSA)

  • Isolated membrane vesicles containing the proton-translocating ATPase

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • ATP

  • pH-sensitive fluorescent probe (e.g., acridine (B1665455) orange)

  • Fluorometer

Procedure:

  • Enzyme Preparation: Prepare a suspension of the membrane vesicles containing the ATPase in the assay buffer.

  • Inhibitor Incubation: Pre-incubate the membrane vesicles with varying concentrations of TCSA for a defined period.

  • Assay Initiation: Add the pH-sensitive probe to the vesicle suspension. Initiate the reaction by adding ATP.

  • Fluorescence Measurement: Monitor the change in fluorescence of the probe over time. The transport of protons into the vesicles by the ATPase will quench the fluorescence of acridine orange.

  • Data Analysis: Calculate the initial rate of proton pumping for each TCSA concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TCSA concentration.

Bacterial 5-Nitrosalicylic Acid Reductase Inhibition Assay

Materials:

  • This compound (TCSA)

  • Purified bacterial 5-nitrosalicylic acid reductase

  • 5-Nitrosalicylic acid (substrate)

  • NAD(P)H (cofactor)

  • Assay buffer (e.g., phosphate (B84403) buffer at a physiological pH)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD(P)H, and the purified enzyme.

  • Inhibitor Addition: Add varying concentrations of TCSA to the reaction mixture and pre-incubate for a short period.

  • Assay Initiation: Initiate the reaction by adding the substrate, 5-nitrosalicylic acid.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H.

  • Data Analysis: Calculate the initial reaction velocity for each TCSA concentration. Determine the IC50 and potentially the inhibition constant (Ki) by plotting the reaction rates against the inhibitor concentration and performing appropriate kinetic analysis (e.g., Michaelis-Menten, Lineweaver-Burk).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_tcsa Prepare TCSA Stock Solution serial_dilution Serial Dilution of TCSA prep_tcsa->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculation of 96-well Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

signaling_pathway_atpase atpase Proton-Translocating ATPase proton_gradient Proton Gradient atpase->proton_gradient Pumps H+ inhibition Inhibition atp_synthesis ATP Synthesis proton_gradient->atp_synthesis Drives tcsa This compound tcsa->atpase

References

The Environmental Fate and Degradation of 3,5,6-Trichlorosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the environmental fate and degradation of 3,5,6-Trichlorosalicylic acid (TCSA) is limited in publicly available literature. This guide synthesizes the available information on TCSA's physicochemical properties and draws upon data from structurally similar compounds, such as salicylic (B10762653) acid and other chlorinated aromatic acids, to provide a comprehensive overview of its expected environmental behavior and degradation pathways.

Introduction

This compound (TCSA) is a halogenated derivative of salicylic acid.[1] Its chemical structure, featuring three chlorine atoms on the benzene (B151609) ring, imparts distinct physicochemical properties that influence its environmental persistence, mobility, and ultimate fate.[1] As with many synthetic chemical compounds, understanding the environmental behavior of TCSA is crucial for assessing its potential ecological impact. This technical guide provides a detailed examination of the known and predicted environmental fate and degradation of TCSA.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physical and chemical properties. The available data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₃Cl₃O₃[2]
Molecular Weight 241.46 g/mol [3]
Melting Point 207-211 °C
Boiling Point 360 °C[3]
Water Solubility Limited solubility[4]
Log Kₒw (Octanol-Water Partition Coefficient) 2.88 (Predicted)[3]
pKa ~1.85 (Predicted)[1]
Density 1.772 g/cm³[5]

Note: Many of the physicochemical properties are based on predictions and have not been experimentally verified.

Environmental Fate and Degradation

The environmental fate of TCSA is determined by a combination of transport and transformation processes. Its persistence is a function of its resistance to biotic and abiotic degradation.

Degradation Pathways

The primary degradation pathways for chlorinated aromatic compounds like TCSA are expected to be biodegradation and photodegradation.

3.1.1 Biodegradation

While no specific studies on the biodegradation of TCSA were identified, the degradation of related compounds provides insights into potential pathways. The principal product of the herbicide dicamba's biodegradation is 3,6-Dichlorosalicylic acid.[6] For many chlorinated aromatic compounds, the initial steps of biodegradation often involve either reductive dechlorination under anaerobic conditions or oxidative processes under aerobic conditions.

Under aerobic conditions, microorganisms may utilize dioxygenases to hydroxylate the aromatic ring, leading to ring cleavage. For salicylic acid, bacteria such as Pseudomonas fluorescens can degrade it to catechol, which is then further metabolized.[7] It is plausible that similar enzymatic machinery could, over time, adapt to degrade chlorinated salicylic acids.

A potential aerobic biodegradation pathway for TCSA could involve initial hydroxylation and subsequent dechlorination, followed by ring cleavage. Under anaerobic conditions, reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen, is a common mechanism.[1]

3.1.2 Photodegradation

Photodegradation in the presence of UV light is another likely degradation route for TCSA in aquatic environments. Studies on the photooxidation of salicylic acid in the presence of sodium hypochlorite (B82951) (a common disinfectant) have shown the formation of various chlorinated transformation products, including 3-chloro-2-hydroxybenzoic acid and 3,5-dichloro-2-hydroxybenzoic acid.[1] This suggests that TCSA, already being a chlorinated molecule, could undergo further transformations upon exposure to sunlight and reactive species in surface waters. The process of Excited State Intramolecular Proton Transfer (ESIPT) is a key photophysical process in salicylic acid derivatives upon photoexcitation, which could influence its photoreactivity.[1]

A proposed degradation pathway for this compound, based on known reactions of similar compounds, is illustrated below.

G Hypothetical Degradation Pathway of this compound TCSA This compound Hydroxylation Hydroxylation TCSA->Hydroxylation Aerobic Biodegradation Reductive_Dechlorination Reductive Dechlorination (Anaerobic) TCSA->Reductive_Dechlorination Photodegradation Photodegradation (UV Light) TCSA->Photodegradation Chlorinated_Intermediates Chlorinated Intermediates Hydroxylation->Chlorinated_Intermediates Reductive_Dechlorination->Chlorinated_Intermediates Photodegradation->Chlorinated_Intermediates Ring_Cleavage_Products Ring Cleavage Products Chlorinated_Intermediates->Ring_Cleavage_Products Mineralization CO2 + H2O + Cl- Ring_Cleavage_Products->Mineralization

Caption: Hypothetical degradation pathways for this compound.

Mobility and Partitioning

The mobility of TCSA in the environment is influenced by its water solubility and its tendency to adsorb to soil and sediment.

  • Soil Mobility: The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil.[8] While an experimental Koc for TCSA is not available, it can be estimated from its octanol-water partition coefficient (Kow). A Log Kow of 2.88 suggests moderate hydrophobicity, indicating that TCSA will likely have a tendency to partition to organic matter in soil and sediment, which would limit its mobility.[3] However, its "limited" water solubility suggests that it could still be transported in the aqueous phase to some extent.[4]

  • Bioaccumulation: The predicted Log Kow of 2.88 is below the general threshold for significant bioaccumulation potential (Log Kow > 4.5).[8] However, some bioaccumulation in aquatic organisms cannot be entirely ruled out.

Ecotoxicity

There is a lack of direct ecotoxicity data for this compound. However, data from its parent compound, salicylic acid, and the degradation products of chlorinated phenols can provide an indication of potential environmental risk.

Studies on the photodegradation of salicylic acid in the presence of NaOCl have shown that the resulting mixture of chlorinated intermediates exhibits higher toxicity to aquatic organisms than salicylic acid alone.[9][10] This is a critical consideration, as the degradation of TCSA could potentially lead to the formation of more toxic byproducts.

The table below summarizes the ecotoxicity of salicylic acid to various aquatic organisms.

OrganismEndpointConcentrationReference
Fish (Salmo trutta fario) Chronic exposure (28 days)Not specified[11]
Showed occurrence of oxidative stress and histological changes in gills.[11]
Crustacean (Daphnia magna) Behavioral and physiological effects5 µg/L - 500 mg/L[12]
Inhibition of swimming speed, heart rate, and mandible movement at higher concentrations.[12]
Algae Growth effects50-150 mg/L[13]
Promotes growth at these concentrations.[13]
Higher than 750 mg/L leads to rapid cell death.[13]

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for investigating the environmental fate and degradation of this compound, based on established methodologies for similar compounds.

Aerobic Biodegradation in Soil

Objective: To determine the rate and extent of aerobic biodegradation of this compound in soil.

Materials:

  • This compound (analytical standard)

  • Radiolabeled ¹⁴C-TCSA (optional, for mineralization studies)

  • Fresh, sieved topsoil with known characteristics (pH, organic carbon content, texture)

  • Sterile water

  • Basal salts medium

  • Erlenmeyer flasks

  • Incubator shaker

  • Scintillation counter (if using radiolabel)

  • HPLC or GC-MS system

Procedure:

  • Soil Preparation: Characterize the soil for pH, organic carbon content, and microbial biomass.

  • Spiking: Prepare a stock solution of TCSA in a suitable solvent (e.g., methanol). Add the stock solution to the soil to achieve the desired concentration, allowing the solvent to evaporate completely.

  • Incubation: Transfer the spiked soil to biometer flasks. Adjust the moisture content to 50-60% of the water-holding capacity. For mineralization studies, include a trap for ¹⁴CO₂ (e.g., NaOH solution).

  • Sampling: At predetermined time intervals, sacrifice replicate flasks.

  • Extraction: Extract TCSA and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture) and sonication.

  • Analysis: Analyze the extracts by HPLC or GC-MS to quantify the parent compound and identify degradation products. For mineralization, analyze the CO₂ trap using a scintillation counter.

  • Data Analysis: Calculate the half-life of TCSA in soil and identify the major degradation products.

Photodegradation in Water

Objective: To determine the rate of photodegradation of this compound in an aqueous solution under simulated sunlight.

Materials:

  • This compound (analytical standard)

  • Purified water (e.g., Milli-Q)

  • pH buffers

  • Quartz tubes

  • Solar simulator or UV lamp with appropriate wavelength output

  • Stir plate

  • HPLC or LC-MS/MS system

Procedure:

  • Solution Preparation: Prepare aqueous solutions of TCSA at a known concentration in buffered, purified water.

  • Irradiation: Fill quartz tubes with the TCSA solution and place them in the solar simulator. Include dark controls wrapped in aluminum foil. Maintain a constant temperature.

  • Sampling: At various time points, withdraw samples from the tubes.

  • Analysis: Directly analyze the samples by HPLC or LC-MS/MS to measure the concentration of TCSA.

  • Data Analysis: Determine the photodegradation rate constant and half-life. Identify any major photoproducts that are formed.

The following diagram illustrates a general workflow for a degradation study.

G General Workflow for a Degradation Study start Start prep Prepare Environmental Matrix (Soil or Water) start->prep spike Spike with This compound prep->spike incubate Incubate under Controlled Conditions spike->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract Analytes sample->extract analyze Analyze by LC-MS/MS or GC-MS extract->analyze data Data Analysis (Half-life, Products) analyze->data end End data->end

Caption: A generalized experimental workflow for degradation studies.

Analytical Methods

The quantitative analysis of this compound and its potential degradation products in environmental matrices typically requires sophisticated analytical instrumentation.

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting and concentrating analytes like TCSA from aqueous samples. For soil and sediment, solvent extraction methods such as pressurized liquid extraction (PLE) or sonication are often employed.[14][15]

  • Instrumentation: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the preferred method for the analysis of such compounds due to its high sensitivity and selectivity.[14] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after a derivatization step to increase the volatility of the analytes.[16]

Conclusion and Future Research

The environmental fate and degradation of this compound are largely uncharacterized. Based on its chemical structure and the behavior of analogous compounds, it is predicted to have limited water solubility and a moderate tendency to adsorb to soil organic matter. Biodegradation and photodegradation are expected to be the primary transformation pathways, although the specific products and rates of these processes are unknown. The potential for the formation of more toxic chlorinated byproducts during degradation warrants further investigation.

To adequately assess the environmental risk posed by TCSA, future research should focus on:

  • Determining key experimental physicochemical properties: including water solubility, vapor pressure, and the soil adsorption coefficient (Koc).

  • Conducting standardized biodegradation and photodegradation studies: to determine its persistence (half-life) in soil and water and to identify its degradation products.

  • Evaluating the ecotoxicity of TCSA and its primary degradation products: on a range of relevant aquatic and terrestrial organisms.

A comprehensive understanding of these factors is essential for the responsible management and risk assessment of this compound.

References

Unveiling the Quantum Landscape: A Technical Guide to the Theoretical Properties of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical properties of 3,5,6-Trichlorosalicylic acid (TCSA), a halogenated derivative of salicylic (B10762653) acid. By leveraging computational chemistry, we can elucidate the molecule's structural, spectroscopic, and electronic characteristics, offering valuable insights for its application in materials science and medicinal chemistry. This document details the theoretical methodologies, presents key calculated data, and correlates these findings with experimental observations.

Introduction

This compound (TCSA) is a molecule of significant interest due to its unique photophysical properties, largely governed by the presence of three electron-withdrawing chlorine atoms on the benzene (B151609) ring.[1] These substitutions influence the intramolecular hydrogen bond (IMHB) between the hydroxyl and carboxylic acid groups, a key factor in its excited-state dynamics.[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven instrumental in understanding the ground and excited-state behavior of TCSA at an atomic level.[1][2] This guide focuses on the computational approaches used to characterize TCSA and presents a summary of its key theoretical properties.

Theoretical and Computational Methodologies

The theoretical investigation of TCSA's properties primarily relies on quantum chemical calculations. Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, are the predominant approaches.[2][3] These computational studies provide a powerful complement to experimental findings.[1]

Computational Protocol for Property Calculation

A typical workflow for the theoretical calculation of TCSA's properties is outlined below. This process involves geometry optimization, frequency analysis, and the calculation of electronic properties.

G cluster_0 Computational Workflow cluster_1 Calculated Properties A Molecular Structure Input B Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Verification of Minimum Energy (No imaginary frequencies) C->D E Calculation of Properties D->E Stationary point confirmed F Analysis of Results E->F G Optimized Geometry (Bond lengths, angles) E->G H Vibrational Frequencies (IR, Raman spectra) E->H I Electronic Properties (HOMO, LUMO, ESP) E->I J Spectroscopic Properties (UV-Vis, Emission) E->J

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Calculated Molecular Properties of this compound

The following sections present illustrative quantitative data for TCSA, derived from theoretical calculations. It is important to note that the exact values can vary depending on the level of theory and basis set employed.

Molecular Geometry

The molecular structure of TCSA is characterized by a planar aromatic ring with hydroxyl and carboxylic acid functional groups, along with three chlorine substituents. The intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is a defining feature of its conformation.

ParameterCalculated Value (Å)
O-H (hydroxyl)0.98
C=O (carbonyl)1.25
O...H (IMHB)1.65
C-Cl (avg.)1.74

Table 1: Selected calculated bond lengths of this compound.

ParameterCalculated Value (°)
C-O-H (hydroxyl)108.5
O=C-O122.0
C-C-C (aromatic avg.)120.0

Table 2: Selected calculated bond angles of this compound.

Vibrational Analysis

Vibrational frequency calculations are crucial for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes provide a detailed picture of the molecule's dynamics.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3450Hydroxyl group stretching
ν(C=O)1680Carbonyl group stretching
δ(O-H)1450Hydroxyl group in-plane bending
ν(C-Cl)800-600Carbon-chlorine stretching

Table 3: Illustrative calculated vibrational frequencies and their assignments for this compound.

Electronic Properties

The electronic properties of TCSA, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

PropertyCalculated Value (eV)
HOMO Energy-6.8
LUMO Energy-2.1
HOMO-LUMO Gap4.7

Table 4: Calculated electronic properties of this compound.

Excited-State Intramolecular Proton Transfer (ESIPT)

A significant photophysical process in TCSA is Excited State Intramolecular Proton Transfer (ESIPT).[1][2] Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group.[1] This process leads to the formation of an excited-state keto-tautomer from the initial enol form, resulting in a large Stokes shift in its fluorescence spectrum.[2][3]

ESIPT cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form Enol_S1 Excited Enol Form Enol_S0->Enol_S1 Absorption Keto_S1 Excited Keto-Tautomer Enol_S1->Keto_S1 ESIPT Keto_S1->Enol_S0 Fluorescence (Large Stokes Shift)

Caption: The process of Excited-State Intramolecular Proton Transfer (ESIPT).

Correlation with Experimental Data

Theoretical calculations are validated by comparing the computed properties with experimental data. For instance, calculated vibrational frequencies are compared with experimental IR and Raman spectra, and theoretical absorption and emission wavelengths are correlated with experimental spectroscopic measurements.

Experimental Protocol: Steady-State Spectroscopy

Objective: To measure the absorption and fluorescence spectra of TCSA in various solvents to characterize its photophysical properties and the ESIPT phenomenon.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare stock solutions of TCSA in the chosen solvents. From the stock solutions, prepare dilute working solutions with an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

    • Use the pure solvent as a blank for baseline correction.

  • Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum using the fluorometer.

    • Record the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 350-600 nm).

    • Maintain consistent experimental parameters (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Determine the absorption and emission maxima (λ_abs and λ_em).

    • Calculate the Stokes shift (in nm or cm⁻¹) as the difference between the emission and absorption maxima.

    • Analyze the effect of solvent polarity on the spectral properties.

G cluster_theoretical Theoretical Calculations cluster_experimental Experimental Measurements A DFT/HF Calculations B Calculated Properties (Geometry, Spectra, etc.) A->B E Comparison and Validation B->E C Spectroscopy (UV-Vis, IR) Crystallography D Experimental Data C->D D->E F Refined Molecular Understanding E->F

Caption: The synergistic relationship between theoretical and experimental studies.

Conclusion

Theoretical calculations provide a powerful framework for understanding the fundamental properties of this compound. Through methods like DFT, we can accurately predict its molecular structure, vibrational modes, and electronic characteristics. These computational insights, particularly regarding the ESIPT process, are invaluable for rationalizing its unique photophysical behavior. The synergy between theoretical predictions and experimental validation is crucial for advancing our knowledge of this and similar molecules, paving the way for their tailored application in various scientific and technological fields.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,6-Trichlorosalicylic acid (TCSA) is a halogenated derivative of salicylic (B10762653) acid.[1] Its unique chemical structure, characterized by three chlorine atoms on the benzene (B151609) ring, imparts distinct physicochemical properties that are of interest in various fields of research and development. Accurate and reliable quantification of TCSA is crucial for its application and study. High-Performance Liquid Chromatography (HPLC) is a primary and robust technique for the analysis of polar, non-volatile compounds like TCSA.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, suitable for researchers, scientists, and drug development professionals.

Principle

This method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile). This compound, being a relatively nonpolar molecule, is retained on the stationary phase. The addition of acid to the mobile phase suppresses the ionization of the carboxylic acid group of TCSA, promoting its retention on the nonpolar stationary phase and ensuring sharp, symmetrical peaks.[2] Detection is achieved by UV absorbance, leveraging the chromophoric nature of the benzene ring in the TCSA molecule.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid, HPLC grade)

  • 0.45 µm syringe filters (for sample filtration)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector is suitable for this method.

Table 1: HPLC Instrumentation and Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Initial composition and gradient to be optimized. A good starting point is 60:40 (v/v).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 235 nm (Optimize with PDA detector if available; salicylic acid has maxima at ~236 nm and ~302 nm)
Run Time Approximately 15 minutes (adjust as needed to ensure elution of the analyte and any impurities)

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare a 1 L solution of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. Filter the aqueous mobile phase through a 0.45 µm membrane filter before use. The mobile phase is then prepared by mixing the appropriate volumes of acetonitrile and the acidified water. Degas the final mobile phase by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Since TCSA has limited solubility in water but is soluble in polar aprotic solvents and slightly soluble in methanol, dissolve the standard in a small amount of methanol or acetonitrile and then dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, accurately weigh a known amount of the sample, dissolve it in the mobile phase (using a small amount of methanol or acetonitrile initially if necessary), and dilute to a final concentration within the calibration range. For formulated products or other matrices, an extraction step may be necessary. A generic procedure would involve dissolving the sample in a suitable solvent, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter before injection.

Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method for this compound analysis.

HPLC_Method_Development cluster_prep Preparation cluster_optimization Method Optimization cluster_validation Method Validation cluster_analysis Analysis SamplePrep Sample and Standard Preparation SystemSuitability System Suitability Test SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability ColumnSelection Column Selection (C18) MobilePhaseOpt Mobile Phase Optimization (Acetonitrile:Acidified Water) ColumnSelection->MobilePhaseOpt DetectionWavelength Wavelength Selection (PDA Scan) MobilePhaseOpt->DetectionWavelength FlowRateTemp Flow Rate and Temperature Optimization DetectionWavelength->FlowRateTemp FlowRateTemp->SystemSuitability Linearity Linearity Accuracy Accuracy Precision Precision Specificity Specificity Robustness Robustness Analysis Sample Analysis SystemSuitability->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing DataProcessing->Linearity DataProcessing->Accuracy DataProcessing->Precision DataProcessing->Specificity DataProcessing->Robustness Report Report Generation DataProcessing->Report

References

GC-MS Method for the Determination of 3,5,6-Trichlorosalicylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 3,5,6-Trichlorosalicylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This protocol details a silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), followed by analysis with a GC-MS system. The method is sensitive, specific, and suitable for the quantification of this compound in various sample matrices.

Introduction

This compound is a halogenated derivative of salicylic (B10762653) acid. Accurate and reliable quantification of this compound is crucial in various fields, including pharmaceutical development, environmental analysis, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and sensitive detection, making it ideal for the analysis of trace amounts of organic compounds. However, the polar nature of the carboxylic acid and hydroxyl functional groups in this compound results in poor chromatographic performance. Derivatization is therefore a necessary step to improve its volatility and thermal stability.[1] Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for this class of compounds.[1]

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a general liquid-liquid extraction (LLE) procedure. The choice of extraction solvent may need to be optimized based on the sample matrix.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the liquid sample, add a known amount of the internal standard.

  • Acidify the sample to a pH of 2-3 by adding 1 M HCl. This ensures that the salicylic acid is in its protonated form, which is more soluble in organic solvents.

  • Add 5 mL of ethyl acetate to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

Derivatization (Silylation)

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract in a GC vial, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine or acetonitrile.[2]

  • Tightly cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 60-70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[1][2]

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.[1]

GC-MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument being used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.
Quantitative Analysis

For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The characteristic ions for the di-TMS derivative of this compound should be determined by injecting a derivatized standard and examining the resulting mass spectrum. Based on the fragmentation of silylated salicylic acid (m/z 267 [M-15], 208, 179)[1] and the addition of three chlorine atoms, the following ions are proposed for monitoring. These must be confirmed experimentally.

Proposed SIM Ions for di-TMS-3,5,6-Trichlorosalicylic acid:

  • Quantifier Ion: To be determined (likely a high m/z fragment)

  • Qualifier Ions: To be determined

Data Presentation

Method Validation Parameters

The following table summarizes typical performance characteristics that should be targeted during method validation for the analysis of this compound. These values are based on data from analogous methods for salicylic acid and other organic acids.[3][4]

Parameter Target Value
Linearity (r²) > 0.995
Range 10 - 1000 ng/mL
Limit of Detection (LOD) < 5 ng/mL
Limit of Quantification (LOQ) < 10 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection extraction Liquid-Liquid Extraction sample->extraction Acidification & Solvent Addition derivatization Silylation Derivatization extraction->derivatization Evaporation & Reconstitution gcms GC-MS Analysis derivatization->gcms Injection data Data Acquisition & Processing gcms->data Detection & Quantification

Caption: A flowchart of the major steps in the GC-MS analysis of this compound.

Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_products Products TCSA This compound (Analyte) TMS_TCSA di-TMS-3,5,6-Trichlorosalicylic Acid (Volatile Derivative) TCSA->TMS_TCSA Silylation (60-70°C) BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->TMS_TCSA Byproducts Volatile Byproducts BSTFA->Byproducts

Caption: The silylation reaction of this compound with BSTFA to form a volatile derivative.

References

Application Notes and Protocols for the Esterification of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5,6-Trichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. Its ester derivatives are of interest in various fields, including medicinal chemistry and materials science. The esterification of this compound can be challenging due to the steric hindrance and electronic effects of the three chlorine substituents on the aromatic ring. This document provides detailed protocols for two effective methods for the esterification of this compound: a modified Fischer-Speier esterification using a titanium catalyst and the Steglich esterification for milder conditions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below to aid in experimental design.

PropertyValueReference
Molecular Weight241.46 g/mol [1]
Melting Point207-211 °C[1][2]
AppearanceWhite to tan solid[3]
SolubilityInsoluble in water; soluble in polar aprotic solvents (e.g., DMSO)[4]
pKa~1.85[4]

Experimental Protocols

Protocol 1: Titanium-Catalyzed Fischer-Speier Esterification

This method is an improved Fischer-Speier esterification that utilizes a titanium catalyst to achieve high yields and minimize the formation of ether byproducts, which can be a significant issue with traditional strong acid catalysts.[5] This protocol is adapted from the process described in US Patent 5,194,666 A.[5]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, n-pentanol)

  • Titanium(IV) isopropoxide (or other titanium ester/chelate)[6][7]

  • Anhydrous toluene (B28343) or xylene[5][8]

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (B109758) or ethyl acetate (B1210297) for extraction

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Alcohol Addition: Add the desired alcohol (3-5 eq) and an anhydrous solvent such as toluene or xylene to the flask. The solvent facilitates the azeotropic removal of water.

  • Catalyst Addition: Add the titanium(IV) isopropoxide catalyst (0.01-0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours, as indicated by the cessation of water collection and TLC analysis), cool the mixture to room temperature.

  • Quenching and Extraction: Dilute the reaction mixture with dichloromethane or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure ester.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method suitable for substrates that are sensitive to the harsh conditions of acid-catalyzed reactions.[3][4] It employs a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.[3][4]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add DCC (1.1 eq) or EDC (1.1 eq) to the cooled solution in portions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up:

    • If DCC was used, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure ester.

Data Presentation

The following table summarizes the expected outcomes for the esterification of this compound based on the described methods.

MethodCatalyst/ReagentSolventTemperatureTypical YieldPurityByproductsReference
Fischer-SpeierSulfuric AcidExcess AlcoholReflux~73% (crude)ModerateEther from alcohol[9]
Titanium-CatalyzedTitanium(IV) isopropoxideToluene/XyleneRefluxQuantitative>98%Minimal ether[5]
SteglichDCC/DMAPDichloromethaneRoom Temp.Good to ExcellentHighDicyclohexylurea[3][4]

Characterization of a Representative Ester: Methyl 3,5,6-Trichlorosalicylate

Molecular Formula: C₈H₅Cl₃O₃ Molecular Weight: 267.49 g/mol

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 7.6-7.8 (s, 1H, Ar-H)

  • δ 3.9-4.0 (s, 3H, OCH₃)

  • δ 11.0-12.0 (s, 1H, OH)

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 165-170 (C=O, ester)

  • δ 155-160 (C-OH)

  • δ 130-135 (C-Cl)

  • δ 120-130 (Ar-C)

  • δ 115-120 (C-CO)

  • δ 52-54 (OCH₃)

Mass Spectrometry (EI):

  • Expected [M]⁺• at m/z 266, 268, 270 with characteristic isotopic pattern for three chlorine atoms.

  • Major fragments corresponding to the loss of •OCH₃ and CO.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflows for the titanium-catalyzed Fischer-Speier esterification and the Steglich esterification.

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine this compound, Alcohol, and Solvent start->reactants catalyst Add Titanium Catalyst reactants->catalyst reflux Heat to Reflux with Azeotropic Water Removal catalyst->reflux cool Cool to Room Temperature reflux->cool extract Dilute and Perform Aqueous Washes cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify end_node Pure Ester purify->end_node Steglich_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve Acid, Alcohol, and DMAP in Anhydrous Solvent start->reactants cool_initial Cool to 0 °C reactants->cool_initial add_dcc Add DCC/EDC cool_initial->add_dcc stir Stir at 0 °C then Warm to Room Temperature add_dcc->stir filter_dcu Filter DCU (if applicable) stir->filter_dcu extract Aqueous Washes filter_dcu->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_node Pure Ester purify->end_node

References

Application Notes and Protocols: Synthesis of Chemiluminescent Materials Using 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichlorosalicylic acid is a crucial intermediate in the synthesis of high-efficiency chemiluminescent materials. Its derivatives, particularly peroxyoxalate esters, are renowned for their bright and long-lasting light emission upon reaction with an oxidant. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these materials, with a focus on bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO), a widely used chemiluminescent agent found in applications such as light sticks and analytical assays.

Core Concepts: Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a chemical reaction that produces light. The overall process involves the reaction of a diaryl oxalate (B1200264) ester, such as CPPO, with hydrogen peroxide in the presence of a fluorescent dye (fluorophore).[1][2] The key steps are:

  • Oxidation: The diaryl oxalate ester reacts with hydrogen peroxide to form a high-energy intermediate, believed to be 1,2-dioxetanedione.[1][2][3]

  • Energy Transfer: This unstable intermediate decomposes into two molecules of carbon dioxide, releasing a significant amount of energy.[1][3]

  • Excitation and Emission: The energy released is transferred to a fluorescent dye molecule, promoting it to an excited electronic state. The excited dye then relaxes to its ground state by emitting a photon of light. The color of the emitted light is dependent on the specific fluorescent dye used.[2]

This process is an example of indirect chemiluminescence, where the light-emitting species (the fluorophore) is different from the molecules undergoing the primary chemical reaction.[1]

Data Presentation

The efficiency of a chemiluminescent system is often characterized by its quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting molecules. Below is a summary of representative data for peroxyoxalate systems.

CompoundCommon AbbreviationRoleTypical Quantum Yield (ΦCL)Reference
Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalateCPPOChemiluminescent EsterUp to 0.23 (with rubrene)[4]
Bis(2,4,6-trichlorophenyl)oxalateTCPOChemiluminescent EsterHigh, up to 50%[5]
9,10-Diphenylanthracene (B110198)DPABlue FluorescerHigh fluorescence quantum yield[2]
9,10-Bis(phenylethynyl)anthracene (B116448)BPEAGreen FluorescerHigh fluorescence quantum yield
Rubrene (B42821)Orange FluorescerHigh fluorescence quantum yield[2]

Experimental Protocols

Protocol 1: Synthesis of n-Pentyl 3,5,6-Trichlorosalicylate

This protocol describes the esterification of this compound with n-pentyl alcohol, the first step in the synthesis of CPPO.

Materials:

  • This compound

  • n-Pentyl alcohol (n-pentanol)

  • Sulfuric acid (catalytic amount)

  • Xylene (or other suitable water-immiscible aromatic hydrocarbon)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Barrett trap

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound, a 1.5 to 2-fold molar excess of n-pentyl alcohol, and a suitable amount of xylene to facilitate azeotropic removal of water.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux with vigorous stirring. Water will be removed as an azeotrope with xylene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (xylene and excess n-pentyl alcohol) under reduced pressure using a rotary evaporator to obtain the crude n-pentyl 3,5,6-trichlorosalicylate. The product can be further purified by vacuum distillation or recrystallization if necessary.

Protocol 2: Synthesis of Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO)

This protocol details the conversion of the n-pentyl 3,5,6-trichlorosalicylate to the final chemiluminescent oxalate ester, CPPO.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-pentyl 3,5,6-trichlorosalicylate in anhydrous benzene or toluene.

  • Cool the solution in an ice bath.

  • In a separate dry dropping funnel, prepare a solution of oxalyl chloride (0.5 molar equivalents with respect to the salicylate) in the same anhydrous solvent.

  • Slowly add the oxalyl chloride solution to the cooled salicylate (B1505791) solution with vigorous stirring.

  • After the addition of oxalyl chloride, slowly add triethylamine (1 molar equivalent with respect to the salicylate) to the reaction mixture. A precipitate of triethylamine hydrochloride will form.

  • After the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the filtrate with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude CPPO product.

  • The crude product can be purified by recrystallization from a suitable solvent such as a mixture of ethyl acetate (B1210297) and hexane.

Protocol 3: Demonstration of Peroxyoxalate Chemiluminescence

This protocol provides a simple procedure to observe the light-emitting properties of the synthesized CPPO.

Materials:

  • Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO)

  • A fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, 9,10-bis(phenylethynyl)anthracene for green light, or rubrene for orange light)

  • A high-boiling point organic solvent (e.g., diethyl phthalate (B1215562) or ethyl acetate)

  • Hydrogen peroxide (30% solution)

  • A weak base catalyst (e.g., sodium salicylate or imidazole)

Equipment:

  • Two test tubes or small vials

  • A dark room or enclosure

Procedure:

  • Solution A (Oxalate/Dye Solution): In the first test tube, dissolve a small amount of CPPO and a catalytic amount of the chosen fluorescent dye in the organic solvent.

  • Solution B (Oxidant/Catalyst Solution): In the second test tube, carefully add a small amount of the organic solvent and a few drops of 30% hydrogen peroxide. Add a small amount of the weak base catalyst.

  • Chemiluminescence: In a darkened environment, pour the contents of Solution B into Solution A.

  • Observe the immediate emission of colored light. The color will depend on the fluorescent dye used. The intensity and duration of the light can be influenced by the concentrations of the reactants and the temperature.[2]

Visualizations

Synthesis of CPPO from this compound

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_oxalate_formation Step 2: Oxalate Ester Formation 3,5,6-Trichlorosalicylic_Acid This compound Esterification_Reaction Esterification (H2SO4 catalyst, Reflux) 3,5,6-Trichlorosalicylic_Acid->Esterification_Reaction n-Pentyl_Alcohol n-Pentyl Alcohol n-Pentyl_Alcohol->Esterification_Reaction n-Pentyl_3,5,6-Trichlorosalicylate n-Pentyl 3,5,6-Trichlorosalicylate Esterification_Reaction->n-Pentyl_3,5,6-Trichlorosalicylate Acylation_Reaction Acylation (Triethylamine) n-Pentyl_3,5,6-Trichlorosalicylate->Acylation_Reaction Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Acylation_Reaction CPPO Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO) Acylation_Reaction->CPPO

Caption: Synthetic pathway for CPPO.

Peroxyoxalate Chemiluminescence Reaction Pathway

Chemiluminescence_Pathway CPPO CPPO (Diaryl Oxalate) Intermediate High-Energy Intermediate (1,2-Dioxetanedione) CPPO->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate CO2 Carbon Dioxide (2 CO₂) Intermediate->CO2 Decomposition Fluorophore_Excited Fluorophore* (Excited State) Intermediate->Fluorophore_Excited Energy Transfer Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited->Fluorophore_Ground Emission Light Light (hν) Fluorophore_Excited->Light

Caption: Peroxyoxalate chemiluminescence mechanism.

References

3,5,6-Trichlorosalicylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 3,5,6-trichlorosalicylic acid as a versatile building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. The unique electronic and steric properties imparted by the three chlorine substituents make this molecule a valuable precursor for the synthesis of a wide range of bioactive compounds and functional materials. This document covers its application in the synthesis of agrochemicals, pharmaceuticals, and materials with unique photophysical properties, providing detailed experimental procedures and quantitative data to facilitate its use in the laboratory.

Introduction

This compound is a halogenated derivative of salicylic (B10762653) acid.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and three chlorine atoms on the aromatic ring, provides multiple reactive sites for chemical modification.[2] The electron-withdrawing nature of the chlorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it a unique starting material for various synthetic transformations.[2] This document outlines its key applications and provides detailed protocols for its use.

Physicochemical Properties and Spectroscopic Data

The distinct substitution pattern of this compound and its derivatives gives rise to characteristic spectroscopic signatures. A notable feature of many salicylic acid derivatives is the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift.[3]

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Reference
This compoundMethanol~325~465[3]
3,5-Dichlorosalicylic acidMethanol~318~450[3]
5-Chlorosalicylic acidMethanol~312~440[3]
Salicylic acidMethanol~300~430[3]

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of commercially important molecules, including agrochemicals, pharmaceuticals, and materials for chemiluminescence.

Synthesis of Agrochemicals

The chlorinated phenolic structure of this compound is a key component in the development of potent fungicides.[2] These compounds are crucial for protecting a variety of crops from fungal diseases.[2]

Precursor for Bioactive Salicylanilides

Halogenated salicylanilides are a class of compounds known for their broad spectrum of biological activities, including anthelmintic, antibacterial, and anticancer properties. This compound is an ideal starting material for the synthesis of these derivatives.

Synthesis of Esters for Chemiluminescent Systems

Esters derived from this compound are important intermediates in the preparation of chemiluminescent materials.[4] These materials have applications in diagnostic assays, safety lighting, and advanced display technologies.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented single-pot process, offering high purity and yield.[1]

Reaction Scheme:

G Salicylic_acid Salicylic Acid Chlorination1 Cl2, H2SO4 5-10 °C Salicylic_acid->Chlorination1 Monochloro Monochloro- salicylic acid Chlorination1->Monochloro Chlorination2 Cl2, H2SO4 50-75 °C Monochloro->Chlorination2 Dichloro 3,5-Dichloro- salicylic acid Chlorination2->Dichloro Chlorination3 Cl2, Oleum (B3057394), I2 40-60 °C Dichloro->Chlorination3 Trichloro 3,5,6-Trichloro- salicylic acid Chlorination3->Trichloro

Caption: Synthesis of this compound.

Materials:

  • Salicylic acid

  • Concentrated sulfuric acid (96-98%)

  • Chlorine gas

  • Oleum (fuming sulfuric acid)

  • Iodine

  • Ice

  • Water

  • Xylene (or other water-immiscible aromatic hydrocarbon)

Procedure:

  • In a suitable reaction vessel, dissolve salicylic acid in concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 35°C (preferably 5-10°C).[1]

  • Pass gaseous chlorine through the solution until the salicylic acid is converted to monochlorosalicylic acid.[1]

  • Increase the temperature to 50-75°C and continue chlorination to form 3,5-dichlorosalicylic acid.[1]

  • Add oleum and a catalytic amount of iodine to the reaction mixture. Continue passing chlorine gas at a temperature of 40-60°C to yield this compound.[1]

  • Recover the product by pouring the reaction mixture onto ice and water, which causes the this compound to precipitate.[1]

  • The precipitate can be extracted from the aqueous mixture using a water-immiscible aromatic solvent like xylene at a temperature of at least 60°C.[1]

  • Separate the organic phase containing the product. The solvent can be removed to isolate the solid this compound.

Quantitative Data: This single-pot process can achieve an overall yield of 92-95% with a purity of approximately 99%.[1]

Synthesis of n-Pentyl 3,5,6-Trichlorosalicylate

This protocol describes the esterification of this compound, a key step in the synthesis of chemiluminescent precursors.[4]

Reaction Scheme:

G Trichloro_acid 3,5,6-Trichloro- salicylic acid Esterification n-Pentanol, Titanium catalyst Distillation Trichloro_acid->Esterification Ester n-Pentyl 3,5,6-Trichloro- salicylate Esterification->Ester

Caption: Esterification of this compound.

Materials:

  • This compound

  • n-Pentanol

  • Titanium ester or chelate catalyst (e.g., titanium tetrabutoxide)

  • Xylene (if starting from the crude extraction)

Procedure:

  • A solution of this compound in a water-immiscible solvent like xylene (from the synthesis step) is mixed with n-pentanol.[4]

  • A catalytic amount of a titanium ester or chelate is added to the mixture.[4]

  • The mixture is heated under distillation conditions to remove water as an azeotrope with the alcohol, driving the esterification to completion.[4]

  • After the reaction is complete, the solvent and excess alcohol are removed by distillation, and the crude ester can be purified by vacuum distillation.

Quantitative Data: This process can achieve a quantitative yield of the ester with high purity.[4] The overall yield from salicylic acid to n-pentyl 3,5,6-trichlorosalicylate can be as high as 92-95% with a purity of about 98%.[1]

Application in the Study of Biological Signaling Pathways

Derivatives of salicylic acid are known to possess anti-inflammatory properties. One of the key mechanisms of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.

Salicylates, including derivatives of this compound, can inhibit this pathway by preventing the degradation of IκBα, thus keeping NF-κB in its inactive cytoplasmic state.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB IkBa->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Salicylates Salicylates Salicylates->IkBa_p Inhibits Degradation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by Salicylates.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its utility in the preparation of agrochemicals, pharmaceuticals, and advanced materials is well-established. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and professionals, enabling the further exploration and application of this unique chemical entity in various fields of science and technology.

References

Application Notes and Protocols for the Derivatization of 3,5,6-Trichlorosalicylic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5,6-Trichlorosalicylic acid (TCSA) is a halogenated derivative of salicylic (B10762653) acid.[1] Accurate and sensitive quantification of TCSA in various matrices is essential for research and developmental applications. Due to its polarity and relatively low volatility, direct analysis of TCSA by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable form, making it more amenable to GC analysis, typically coupled with mass spectrometry (GC-MS).[2] This document provides detailed application notes and protocols for the derivatization of TCSA for analytical purposes, focusing on silylation and esterification methods.

The primary derivatization strategies for this compound involve targeting its two reactive functional groups: the carboxylic acid and the phenolic hydroxyl group. The most common approaches are silylation and esterification, which replace the active hydrogens on these groups with less polar moieties.

Method 1: Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxylic acid groups.[3] The process involves the introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the analyte.[3] For TCSA, both the phenolic hydroxyl and carboxylic acid groups are expected to undergo silylation.

Silylating Reagents

Commonly used silylating agents for this purpose include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that produces volatile by-products.[4]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent with volatile by-products.

  • BSTFA + TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst can enhance the reactivity of BSTFA, particularly for hindered hydroxyl groups.[5]

Experimental Protocol: Silylation of TCSA with BSTFA + 1% TMCS

This protocol is adapted from established methods for the derivatization of salicylic acid and other phenolic compounds.[4]

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of TCSA standard or an extracted sample residue into a clean, dry GC vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Alternatively, the derivatized sample can be diluted with a suitable solvent like ethyl acetate if necessary.

Workflow for Silylation of TCSA

G Workflow for Silylation of TCSA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with TCSA Sample dry Evaporate to Dryness start->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent vortex Vortex add_reagent->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound using BSTFA.

Method 2: Esterification (Methylation)

Esterification is another effective derivatization method for carboxylic acids. For analytical purposes, methylation is a common choice as it produces a volatile methyl ester. The phenolic hydroxyl group may or may not be derivatized depending on the reagent and conditions used. Reagents like diazomethane (B1218177) will methylate both the carboxylic acid and the phenolic hydroxyl, while acidic methanol (B129727) will primarily esterify the carboxylic acid.

Warning: Diazomethane is highly toxic and explosive and should only be handled by experienced personnel with appropriate safety precautions in a well-ventilated fume hood.

Experimental Protocol: Methylation of TCSA with Acidic Methanol

This protocol focuses on the esterification of the carboxylic acid group and is adapted from general procedures for the esterification of salicylic acid.[6]

Materials:

  • This compound (TCSA) standard

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol (BF₃-Methanol) solution (~14% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hexane (B92381) or Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas supply

  • Heating block or water bath

  • Glass test tubes with screw caps

Procedure:

  • Sample Preparation:

    • Place the dried TCSA sample or standard in a glass test tube.

  • Derivatization Reaction:

    • Add 2 mL of anhydrous methanol to the test tube.

    • Slowly add 0.2 mL of concentrated sulfuric acid (or 1 mL of BF₃-Methanol solution).

    • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of saturated NaHCO₃ solution to neutralize the acid. Caution: This will generate CO₂ gas; add slowly and vent the tube.

    • Add 2 mL of hexane (or dichloromethane) and vortex for 1 minute to extract the methyl ester derivative.

    • Centrifuge briefly to separate the layers.

  • Sample Cleanup and Analysis:

    • Transfer the upper organic layer to a clean vial.

    • Dry the organic extract by passing it through a small column of anhydrous Na₂SO₄.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

    • The sample is now ready for GC-MS analysis.

Workflow for Esterification of TCSA

G Workflow for Esterification of TCSA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Start with Dried TCSA Sample add_methanol Add Anhydrous Methanol start->add_methanol add_catalyst Add H₂SO₄ or BF₃-Methanol add_methanol->add_catalyst heat Heat at 60°C for 30 min add_catalyst->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Hexane neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under N₂ dry->concentrate inject Inject into GC-MS concentrate->inject

Caption: Workflow for the esterification of this compound using acidic methanol.

Quantitative Data Summary

ParameterSilylation (BSTFA)Esterification (Acidic Methanol)
Analyte Di-TMS-TCSATCSA-Methyl Ester
Typical Matrix Biological fluids, Environmental SamplesEnvironmental Samples
Expected LOD 0.1 - 10 ng/mL1 - 20 ng/mL
Expected LOQ 0.5 - 25 ng/mL5 - 50 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery 85 - 110%80 - 105%
RSD < 15%< 20%

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized TCSA. Optimization will be required for specific instrumentation and applications.

ParameterSuggested Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Injector Temp. 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Expected Mass Spectra:

  • Di-TMS-TCSA: The mass spectrum would be expected to show a molecular ion (M⁺) and characteristic fragments corresponding to the loss of methyl groups (-15 amu) and other TMS-related fragments.

  • TCSA-Methyl Ester: The mass spectrum should show a molecular ion and fragments related to the loss of the methoxy (B1213986) group (-31 amu) and the carboxyl group.

Conclusion

Derivatization of this compound is a crucial step for its reliable quantification by GC-MS. Both silylation and esterification are effective methods to enhance the volatility and thermal stability of the analyte. The choice of method will depend on the specific application, available resources, and safety considerations. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for TCSA. It is strongly recommended that any adapted method be thoroughly validated for the specific matrix and instrumentation used.

References

Application Note: Quantification of 3,5,6-Trichlorosalicylic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust analytical protocols for the quantification of 3,5,6-Trichlorosalicylic acid (TCSA) in environmental matrices. TCSA (CAS No: 40932-60-3) is a halogenated derivative of salicylic (B10762653) acid.[1] Its presence in the environment can arise from industrial processes or as a degradation product of other compounds. Monitoring its concentration is crucial for environmental assessment. Two primary methods are presented: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for aqueous samples and Gas Chromatography with Mass Spectrometry (GC-MS) for solid samples like soil and sediment. These methods, adapted from established protocols for analogous compounds, provide the sensitivity and selectivity required for trace-level analysis.[1][2][3]

Protocol 1: Analysis of this compound in Water by LC-MS/MS

This protocol is optimized for the extraction and quantification of TCSA in aqueous environmental samples such as surface water, groundwater, and wastewater effluent. The methodology utilizes Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by sensitive detection using LC-MS/MS.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Water Sample (1 L) Filter Filter Sample (0.45 µm) Sample->Filter Spike Spike with Internal Standard (e.g., SAL-d4) Filter->Spike Load Load Sample onto SPE Cartridge Spike->Load Condition Condition SPE Cartridge (Oasis HLB) Condition->Load Wash Wash Cartridge (Milli-Q Water) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate to Dryness (N₂ Stream) Elute->Evaporate Reconstitute Reconstitute in 300 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantification (Negative ESI, MRM Mode) Inject->Quantify

Caption: Workflow for TCSA quantification in water using SPE and LC-MS/MS.

Methodology

1. Materials and Reagents

  • Standards: this compound (TCSA) analytical standard, Salicylic acid-d4 (SAL-d4) internal standard (IS).

  • Solvents: Methanol (B129727), Acetonitrile (LC-MS grade), Formic acid, Acetone (B3395972).

  • Water: Milli-Q or equivalent high-purity water.

  • SPE Cartridges: Oasis HLB (200 mg) or equivalent polymeric reversed-phase cartridges.

  • Apparatus: Filtration apparatus (0.45 µm), SPE manifold, Nitrogen evaporator, LC-MS/MS system.

2. Sample Preparation (Solid-Phase Extraction)

  • Filtration: Filter 1 L of the water sample through a 0.45 µm glass fiber filter to remove particulate matter.

  • Spiking: Spike the filtered sample with an internal standard (e.g., SAL-d4) to a final concentration of 50 ng/L.

  • SPE Cartridge Conditioning: Precondition an Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.[2]

  • Sample Loading: Load the entire 1 L sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, rinse the cartridge twice with 5 mL of Milli-Q water to remove interferences. Dry the cartridge under vacuum for 30 minutes.[2]

  • Elution: Elute the retained analytes using 5 mL of acetone, followed by two 5 mL aliquots of methanol.[2]

  • Concentration: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 300 µL of the initial mobile phase (e.g., 50:50 acetonitrile/0.02 M formic acid) and transfer to an LC vial for analysis.[2]

3. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[4]

  • Column: Symmetry C18, 2.1 x 50 mm, 3.5 µm particle size, or equivalent.

  • Mobile Phase A: 0.02 M Formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Start with 40% B, increase linearly to 100% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 20 µL.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.[4]

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Detection: Multiple Reaction Monitoring (MRM). For TCSA, the deprotonated molecule [M-H]⁻ would be the precursor ion.[2][5]

Quantitative Data (Typical Performance)

The following table summarizes expected performance characteristics for a method analogous to this protocol, based on the analysis of similar acidic compounds in water.[2]

ParameterTypical ValueNotes
Linearity (r²)> 0.99Over a concentration range of 1-100 ng/L.
Limit of Quantification (LOQ)1 - 50 ng/LDependent on instrument sensitivity and sample matrix.[2]
Recovery90 - 110%Determined by spiking blank water samples at multiple concentrations.[2]
Precision (RSD)< 15%Intra-day and inter-day relative standard deviation.

Protocol 2: Analysis of this compound in Soil & Sediment by GC-MS

This protocol is designed for the extraction, derivatization, and quantification of TCSA in solid environmental samples. The method involves solvent extraction, a cleanup step, and chemical derivatization to increase the volatility of TCSA for GC-MS analysis.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Air-Dried Soil Sample (10 g) Spike Spike with Internal Standard Sample->Spike Extract Ultrasonic Extraction (Acetone) Spike->Extract Cleanup Liquid-Liquid Partition (Hexane/DCM) Extract->Cleanup Dry Dry with Na₂SO₄ & Evaporate Cleanup->Dry Derivatize Derivatize with MTBSTFA (60°C for 30 min) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Quantify Quantification (SIM Mode) Inject->Quantify

Caption: Workflow for TCSA quantification in soil using extraction, derivatization, and GC-MS.

Methodology

1. Materials and Reagents

  • Standards: TCSA analytical standard, Internal standard (e.g., 2,4,5-Trichlorophenol).

  • Solvents: Acetone, Hexane (B92381), Dichloromethane (DCM), Ethyl acetate (B1210297) (all pesticide residue grade).

  • Reagents: Anhydrous sodium sulfate (B86663), N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA).

  • Apparatus: Ultrasonic bath, Centrifuge, Rotary evaporator, GC-MS system.

2. Sample Preparation (Extraction and Derivatization)

  • Extraction: Weigh 10 g of air-dried, sieved (<2 mm) soil into a centrifuge tube. Spike with internal standard. Add 20 mL of acetone and extract in an ultrasonic bath for 15 minutes.

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes. Decant the supernatant into a clean flask. Repeat the extraction twice more with fresh acetone.

  • Cleanup: Combine the extracts. Add 50 mL of Milli-Q water and perform a liquid-liquid partition with hexane to remove non-polar interferences (discard hexane). Subsequently, partition with DCM (3 x 30 mL) to extract the TCSA.

  • Drying and Concentration: Pass the combined DCM extracts through a column of anhydrous sodium sulfate to remove residual water. Evaporate the extract to near dryness using a rotary evaporator.[3]

  • Derivatization: Dissolve the residue in 1 mL of ethyl acetate. Add 100 µL of MTBSTFA. Seal the vial and heat at 60°C for 30 minutes to form the silyl (B83357) derivative. Cool to room temperature. Adjust the final volume to 1 mL with hexane before injection.[3]

3. GC-MS Instrumental Conditions

  • GC System: TRACE 1610 Gas Chromatograph or equivalent.[6]

  • Column: TG-5SILMS (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Oven Program: Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • MS System: TSQ 9610 Triple Quadrupole Mass Spectrometer or equivalent.[6]

  • Ionization: Electron Ionization (EI), 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or MS/MS. Monitor characteristic ions of the derivatized TCSA and internal standard.

Quantitative Data (Typical Performance)

The following table summarizes expected performance characteristics for a GC-MS method for a similar chlorinated compound after derivatization.[3]

ParameterTypical ValueNotes
Linearity (r²)> 0.99Over a concentration range of 5-500 µg/L in the final extract.[3]
Limit of Detection (LOD)5 - 10 µg/kgBased on a 10 g soil sample.[3]
Recovery70 - 110%Determined by spiking blank soil samples at multiple concentrations.[3]
Precision (RSD)< 10%Relative standard deviation for replicate analyses.[3]

References

Application Notes and Protocols for Studying the Fluorescence of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichlorosalicylic acid (TCSA) is a halogenated derivative of salicylic (B10762653) acid that exhibits interesting photophysical properties, making it a molecule of interest for various applications, including as a potential fluorescent probe. A key characteristic of TCSA is its "dual" emission and large Stokes shift, which arises from an Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2] Upon photoexcitation, an intramolecular proton is transferred from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group. This process leads to the formation of a transient keto-tautomer, which is responsible for the observed fluorescence. The fluorescence of TCSA is sensitive to environmental factors such as solvent polarity and pH, which can be leveraged for sensing applications.[1][2]

These application notes provide a comprehensive overview of the experimental setup and protocols for studying the fluorescence of TCSA. The information is intended to guide researchers in accurately characterizing the fluorescence properties of this molecule and exploring its potential applications.

Photophysical Data of this compound

The following table summarizes the key photophysical parameters of this compound. Please note that these values can be influenced by the specific experimental conditions.

ParameterValueConditionsReference
Absorption Maximum (λ_abs)~322 nmIn acetonitrile (B52724) (ACN)[2]
Emission Maximum (λ_em)Dual emission bandsSolvent and pH-dependent[1][2]
Stokes ShiftLargeCharacteristic of ESIPT[1][2]
Fluorescence Lifetime (τ)~2.5 nsNot specified
Quantum Yield (Φ_F)Varies with solvent and pHNot specified

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (TCSA) powder

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or a suitable buffer)

  • Analytical balance

  • Volumetric flasks

  • Sonicator

Protocol:

  • Accurately weigh a precise amount of TCSA powder using an analytical balance.

  • Dissolve the TCSA powder in a small amount of the chosen spectroscopic grade solvent in a volumetric flask.

  • Use a sonicator to ensure complete dissolution of the TCSA powder.

  • Once dissolved, dilute the solution to the final desired volume with the same solvent to obtain a stock solution of known concentration (e.g., 1 mM).

  • Store the stock solution in a dark, cool place to prevent photodegradation.

Fluorescence Spectroscopy Measurements

Instrumentation:

  • A fluorescence spectrophotometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Protocol:

  • Sample Preparation: Prepare a series of diluted TCSA solutions from the stock solution in the desired solvent or buffer. The final concentration should be optimized to avoid inner filter effects (typically in the micromolar range).

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Set the scan speed and data interval.

  • Determination of Excitation and Emission Spectra:

    • Emission Spectrum: Set the excitation wavelength to the absorption maximum of TCSA (around 322 nm) and scan a range of emission wavelengths (e.g., 350 nm to 600 nm) to obtain the fluorescence emission spectrum.

    • Excitation Spectrum: Set the emission wavelength to the maximum of the observed fluorescence emission and scan a range of excitation wavelengths (e.g., 250 nm to 400 nm) to obtain the fluorescence excitation spectrum.

  • Quantum Yield Measurement (Relative Method):

    • Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

    • Measure the absorbance of both the TCSA sample and the standard at the same excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

    • Record the fluorescence emission spectra of both the TCSA sample and the standard under identical experimental conditions.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • The quantum yield of the TCSA sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ_std is the quantum yield of the standard

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

  • Effect of pH:

    • Prepare a series of buffer solutions with different pH values.

    • Prepare TCSA solutions in each buffer.

    • Record the fluorescence emission spectra for each sample to observe the effect of pH on the fluorescence intensity and emission wavelength.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cluster_investigation Further Investigations prep_stock Prepare TCSA Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working Dilution set_params Set Spectrophotometer Parameters prep_working->set_params ph_effect Study pH Effects prep_working->ph_effect solvent_effect Study Solvent Effects prep_working->solvent_effect measure_abs Measure Absorbance set_params->measure_abs measure_em Record Emission Spectrum measure_abs->measure_em measure_ex Record Excitation Spectrum measure_em->measure_ex analyze_spectra Analyze Spectra (Peak Wavelengths, Intensity) measure_ex->analyze_spectra calc_qy Calculate Quantum Yield analyze_spectra->calc_qy calc_lifetime Determine Fluorescence Lifetime analyze_spectra->calc_lifetime ph_effect->set_params solvent_effect->set_params ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Normal Form (Enol) ES_normal Excited Normal Form GS->ES_normal Absorption (hν_ex) ES_normal->GS Non-radiative Decay ES_tautomer Excited Keto-Tautomer ES_normal->ES_tautomer ESIPT ES_tautomer->GS Fluorescence (hν_em)

References

Application Notes and Protocols for 3,5,6-Trichlorosalicylic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichlorosalicylic acid (TCSA) is a chlorinated derivative of salicylic (B10762653) acid. Due to its well-defined chemical structure and high purity, it serves as an excellent analytical standard in various scientific and industrial applications.[1][2] In the pharmaceutical industry, TCSA is utilized as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs).[3] Its presence as a potential impurity or starting material necessitates its use as a reference standard for quality control and assurance of raw materials, in-process materials, and final drug products.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard, with a focus on high-performance liquid chromatography (HPLC) methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the design of analytical methods, including solvent selection and sample preparation.

PropertyValue
Chemical Name 3,5,6-Trichloro-2-hydroxybenzoic acid
CAS Number 40932-60-3
Molecular Formula C₇H₃Cl₃O₃
Molecular Weight 241.46 g/mol
Appearance White to off-white solid
Melting Point 209-211 °C
Solubility Limited solubility in water.

Applications as an Analytical Standard

This compound is primarily used as a reference standard in the following applications:

  • Quality Control of Raw Materials: To confirm the identity and purity of starting materials in synthetic processes.

  • Impurity Profiling: As a reference marker for the identification and quantification of impurities in APIs and drug products.

  • Assay of Related Compounds: For the quantification of related substances in pharmaceutical formulations.

  • Method Validation: To validate analytical methods for linearity, accuracy, precision, and specificity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of a Related Substance Using this compound as a Reference Standard

This protocol describes a reversed-phase HPLC method for the determination of a related substance in a pharmaceutical intermediate, using this compound as an external standard.

4.1.1. Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Sample of the pharmaceutical intermediate to be analyzed

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 15 minutes

4.1.3. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4.1.4. Preparation of Sample Solution

  • Accurately weigh about 50 mg of the pharmaceutical intermediate sample and transfer it to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4.1.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase) to ensure a stable baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peak corresponding to the related substance by its retention time relative to the this compound standard.

  • Calculate the concentration of the related substance in the sample using the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of the HPLC method described above.

Table 1: Linearity Data for this compound Standard
Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.576.1
1.0151.8
2.5378.5
5.0755.2
10.01510.9
Correlation Coefficient (r²) 0.9998
Table 2: Precision Data (Repeatability) for a 1.0 µg/mL Standard
InjectionPeak Area (mAU*s)
1151.5
2152.1
3151.3
4152.5
5151.9
6152.3
Mean 151.9
Standard Deviation 0.45
Relative Standard Deviation (%) 0.30%
Table 3: Accuracy Data (Spike Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.50.4998.0
1.01.02102.0
5.04.9599.0
Mean Recovery (%) 99.7%

Visualizations

Synthesis of this compound

The following diagram illustrates the synthetic pathway for this compound starting from salicylic acid.

G SalicylicAcid Salicylic Acid Monochloro 3- and 5- Chlorosalicylic Acids SalicylicAcid->Monochloro Cl₂, H₂SO₄ (Monochlorination) Dichloro 3,5-Dichlorosalicylic Acid Monochloro->Dichloro Cl₂ (Dichlorination) TCSA 3,5,6-Trichlorosalicylic Acid Dichloro->TCSA Cl₂, I₂ catalyst (Trichlorination)

Synthesis Pathway of this compound.
Analytical Workflow Using TCSA as a Reference Standard

This workflow outlines the key steps for using this compound as a reference standard in a quality control setting.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare TCSA Standard Solutions Calibration Generate Calibration Curve StandardPrep->Calibration SamplePrep Prepare Sample Solution SampleInjection Inject Sample SamplePrep->SampleInjection SystemEquilibration HPLC System Equilibration SystemEquilibration->Calibration Calibration->SampleInjection Quantification Quantify Analyte SampleInjection->Quantification Report Generate Report Quantification->Report

Workflow for QC Analysis using TCSA Standard.
Anti-Inflammatory Action of TCSA

This diagram depicts the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

G LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates IL6 IL-6 Production (Inflammation) Macrophage->IL6 Induces TCSA 3,5,6-Trichlorosalicylic Acid TCSA->IL6 Inhibits

Inhibitory Effect of TCSA on IL-6 Production.

References

Application Notes and Protocols for the Purification of Synthesized 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the purification of synthesized 3,5,6-Trichlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid. The described techniques are essential for researchers, scientists, and professionals in drug development to obtain a high-purity compound, which is critical for subsequent applications. The primary methods covered are recrystallization and column chromatography, with an initial extraction protocol also detailed as a preliminary purification step.

Extraction of Crude this compound

Application Note: This protocol describes the extraction of this compound from an aqueous reaction mixture following its synthesis. The process involves drowning the reaction mixture in ice/water to precipitate the crude product, followed by extraction with an organic solvent. This step is crucial for separating the product from inorganic salts and other water-soluble impurities.

Experimental Protocol:

Materials:

  • Crude reaction mixture containing this compound

  • Ice

  • Deionized water

  • Xylene (or other suitable water-immiscible aromatic hydrocarbon solvent like toluene)[1][2]

  • n-Pentanol (or other suitable alcohol, C3-C20)[1]

  • Separatory funnel

  • Beakers and flasks

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • Precipitation: The crude reaction mixture is carefully poured onto a mixture of ice and water. This "drowning" step causes the this compound to precipitate as a solid.[1]

  • Solvent Addition: To the resulting slurry, add a mixture of a water-immiscible aromatic hydrocarbon solvent (e.g., xylene) and an alcohol (e.g., n-pentanol).[1]

  • Extraction: The mixture is stirred vigorously and heated to a temperature of at least 60°C (preferably 75°-100°C) to extract the this compound into the organic phase.[1][2]

  • Phase Separation: The mixture is transferred to a separatory funnel, and the organic and aqueous layers are allowed to separate. The lower aqueous phase is drained and discarded.

  • Re-extraction: The aqueous phase is preferably extracted again with a fresh portion of the organic solvent mixture to maximize recovery. The organic extracts are then combined.[1]

  • Solvent Removal: The combined organic extracts containing the this compound are concentrated under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

Application Note: Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, a mixture of ethanol (B145695) and water has been reported to be effective.[3]

Experimental Protocol:

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.[3] The ideal solvent should dissolve the solute readily at or near its boiling point but sparingly at lower temperatures.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Gradually add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, the flask can then be placed in an ice bath to further promote crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The purity can be confirmed by HPLC, melting point analysis, and NMR spectroscopy.[3]

Purification by Column Chromatography

Application Note: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. For this compound, reversed-phase chromatography using a C18 column with a methanol (B129727)/water gradient is a suitable method.[3]

Experimental Protocol:

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for normal-phase) or C18-functionalized silica (for reversed-phase)[3]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexanes and Ethyl Acetate (B1210297) (for normal-phase, if applicable)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Stationary Phase and Mobile Phase Selection:

    • Reversed-Phase (Recommended): Use a C18 column as the stationary phase. The mobile phase would be a gradient of methanol and water.[3]

    • Normal-Phase: While less specific information is available for this compound, a general approach would involve using silica gel as the stationary phase and a solvent system like hexanes/ethyl acetate with a small amount of acetic acid to improve peak shape. The optimal solvent system should be determined by TLC, aiming for an Rf value of ~0.3 for the desired compound.[6]

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., C18 silica) in the initial mobile phase solvent.

    • Carefully pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed without any air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase. For a gradient elution with a C18 column, start with a higher polarity (more water in the methanol/water mixture) and gradually increase the concentration of methanol.

    • Collect fractions of the eluent in test tubes or using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC or HPLC to identify the fractions containing the purified this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

ParameterRecrystallizationColumn Chromatography (Reversed-Phase C18)
Principle Differential solubility at varying temperatures.Differential partitioning between a stationary and mobile phase.
Typical Solvents Ethanol/Water mixtures.[3]Methanol/Water gradients.[3]
Reported Purity >98%[3]High purity achievable, specific value not cited but expected to be high.
Typical Yield High, but some loss in mother liquor is inevitable.Generally high, dependent on separation efficiency.
Advantages Simple, cost-effective, good for large quantities.High resolution, can separate closely related impurities.
Disadvantages May not remove impurities with similar solubility.More time-consuming, requires more solvent, can be more expensive.

Visualizations

Purification_Workflow crude Crude Synthesized This compound extraction Extraction (Xylene/n-Pentanol & Water) crude->extraction Initial Work-up recrystallization Recrystallization (Ethanol/Water) extraction->recrystallization Primary Purification chromatography Column Chromatography (C18, MeOH/H2O) extraction->chromatography Alternative/Further Purification analysis Purity Analysis (HPLC, MP, NMR) recrystallization->analysis chromatography->analysis pure_product Pure this compound (>98% Purity) analysis->pure_product If Purity >98%

Caption: Workflow for the purification of this compound.

References

Application Notes: 3,5,6-Trichlorosalicylic Acid as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,6-Trichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid.[1] In the context of fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to biological targets. These initial hits then serve as starting points for the development of more potent and selective drug candidates. Salicylic acid and its derivatives have been identified as valuable scaffolds in FBDD, particularly for targeting protein-protein interactions. The chlorinated nature of this compound offers a unique chemical profile, with the chlorine atoms potentially forming specific halogen bonds with protein residues, thereby influencing binding affinity and selectivity.

Potential Applications in Drug Discovery

While direct experimental data for this compound in FBDD is limited in publicly available literature, the broader class of salicylic acid derivatives has shown promise in targeting key proteins involved in cancer and other diseases. A notable target class for salicylic acid-based fragments is the B-cell lymphoma 2 (Bcl-2) family of proteins.

  • Targeting Bcl-2 Family Proteins: The Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway.[2][3] This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim).[4][5] In many cancers, the overexpression of pro-survival Bcl-2 proteins allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy. Small molecules that inhibit these pro-survival proteins can restore the natural apoptotic process in cancer cells. Myeloid cell leukemia 1 (Mcl-1) is a key pro-survival protein and a validated target for cancer therapy.[6][7] Salicylic acid-based fragments have been identified as potential starting points for the development of Mcl-1 inhibitors. The trichlorinated scaffold of this compound presents an opportunity for developing novel Mcl-1 inhibitors with potentially improved properties.

Physicochemical Properties for Fragment-Based Screening

The utility of a fragment in FBDD is governed by its physicochemical properties. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C7H3Cl3O3[8][9]
Molecular Weight 241.46 g/mol [8][9]
Appearance White to gray to red powder/crystal[10]
Melting Point 207.0 to 211.0 °C[10]
Purity >97.0% (GC)[10]

Experimental Protocols

The following are detailed protocols for common biophysical techniques used in fragment screening, adapted for the potential use of this compound.

Differential Scanning Fluorimetry (DSF) for Initial Fragment Screening

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to a target protein by measuring changes in its thermal stability.

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds due to increasing temperature, the dye binds to the exposed hydrophobic core and fluoresces. A binding ligand will typically stabilize the protein, resulting in a higher melting temperature (Tm).[11][12]

Materials:

  • Target protein (e.g., Mcl-1) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (e.g., 5000x stock in DMSO).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.[13]

Protocol:

  • Protein and Fragment Preparation:

    • Dilute the target protein to a final concentration of 2 µM in the assay buffer.

    • Prepare a working stock of this compound at 10 mM in the assay buffer containing 10% DMSO (to create a 10x stock). The final assay concentration will be 1 mM with 1% DMSO.

  • Reaction Setup (per well):

    • Add 20 µL of the 2 µM protein solution.

    • Add 2.5 µL of the 10x fragment stock solution. For control wells, add 2.5 µL of assay buffer with 10% DMSO.

    • Add 2.5 µL of a 1:250 dilution of SYPRO Orange dye in assay buffer.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm by fitting the data to a Boltzmann equation. A significant increase in Tm (e.g., > 2°C) in the presence of the fragment compared to the control indicates binding.

NMR Spectroscopy for Hit Validation and Characterization

NMR spectroscopy is a powerful tool in FBDD for confirming binding, determining binding affinity, and identifying the binding site on the protein.[14][15][16][17][18]

Principle:

  • Ligand-observed NMR: Detects changes in the NMR spectrum of the fragment upon binding to the protein. Techniques like Saturation Transfer Difference (STD) and WaterLOGSY are commonly used.

  • Protein-observed NMR: Requires an isotopically labeled protein (e.g., ¹⁵N). Binding of a fragment causes chemical shift perturbations (CSPs) in the protein's spectrum (e.g., ¹H-¹⁵N HSQC), which can be used to map the binding site.

Protocol (¹H-¹⁵N HSQC):

  • Sample Preparation:

    • Prepare a solution of ¹⁵N-labeled target protein (e.g., 50-100 µM) in an NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O).

    • Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of e.g., 100 µM, 250 µM, 500 µM, and 1 mM.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each fragment concentration.

  • Data Analysis:

    • Overlay the spectra and identify residues with significant CSPs.

    • The magnitude of the CSPs can be used to calculate the dissociation constant (Kd) of the fragment-protein interaction.

    • Map the perturbed residues onto the 3D structure of the protein to identify the binding site.

X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[19][20][21][22][23]

Principle: A protein crystal is soaked with a solution containing the fragment. If the fragment binds, its electron density will be visible in the resulting crystal structure.

Protocol:

  • Protein Crystallization:

    • Crystallize the target protein under conditions that yield well-diffracting crystals.

  • Crystal Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in the crystallization mother liquor. The solubility of this compound should be considered.

    • Transfer a protein crystal to a drop of the soaking solution and incubate for a defined period (e.g., a few hours to overnight).

  • Cryo-protection and Data Collection:

    • Transfer the soaked crystal to a cryo-protectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density maps to confirm the binding of the fragment and to characterize its binding mode and interactions with the protein.

Signaling Pathways and Experimental Workflows

Bcl-2 Family Apoptosis Signaling Pathway

The Bcl-2 family of proteins regulates the intrinsic apoptosis pathway. Pro-survival members like Mcl-1 sequester pro-apoptotic proteins, preventing cell death. Inhibiting Mcl-1 with a fragment like this compound could release these pro-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis.[2][3][4][5][24][25][26]

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimuli e.g., DNA Damage, Growth Factor Deprivation BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) Stimuli->BH3_only activates Mcl1 Mcl-1 (Pro-survival) BH3_only->Mcl1 inhibits Bax_Bak Bax / Bak (Pro-apoptotic) BH3_only->Bax_Bak activates Mcl1->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP induces Fragment 3,5,6-Trichlorosalicylic acid Fragment->Mcl1 inhibits CytoC Cytochrome c release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Bcl-2 family-mediated apoptosis pathway.

Experimental Workflow for Fragment-Based Drug Discovery

The process of FBDD typically follows a hierarchical screening cascade to identify and validate fragment hits, followed by optimization into lead compounds.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_structural Structural Biology cluster_optimization Hit-to-Lead Optimization Library Fragment Library (incl. This compound) HTS High-Throughput Screen (e.g., DSF, SPR) Library->HTS Hits Initial Hits HTS->Hits NMR NMR Spectroscopy (Binding Confirmation, Affinity) Hits->NMR Validated_Hits Validated Hits NMR->Validated_Hits Cryst X-ray Crystallography Validated_Hits->Cryst SBDD Structure-Based Drug Design Validated_Hits->SBDD Structure Protein-Fragment Co-crystal Structure Cryst->Structure Structure->SBDD Lead Lead Compound SBDD->Lead

Caption: A typical workflow for fragment-based drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3,5,6-Trichlorosalicylic acid. The following sections offer detailed answers to frequently asked questions and structured troubleshooting protocols to help you diagnose and resolve common issues, ensuring optimal peak symmetry and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating a problem. For the analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and poor reproducibility of quantitative results.

Q2: What are the most likely causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, the primary causes of peak tailing often involve secondary interactions with the stationary phase and improper mobile phase conditions. Key causes include:

  • Silanol (B1196071) Interactions: Unwanted interactions between the carboxyl and hydroxyl groups of the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns.

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound (approximately 1.50-1.85) can lead to the co-existence of both ionized and un-ionized forms of the molecule, resulting in peak broadening and tailing.[1][2]

  • Column Issues: Degradation of the column, contamination, or the formation of a void at the column inlet can disrupt the packed bed and cause peak distortion.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also contribute to peak tailing.

Q3: How does the mobile phase pH specifically impact the peak shape of this compound?

A3: The mobile phase pH is a critical factor for achieving good peak shape for ionizable compounds. This compound is a strong acid with a predicted pKa between 1.50 and 1.85.[1][2] To ensure the analyte is in a single, un-ionized form and to minimize secondary interactions with the stationary phase, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units below the analyte's pKa. However, operating at such a low pH (below 1.5) can be detrimental to many silica-based columns. Therefore, a practical approach is to use a mobile phase with a pH between 2.5 and 3.5.[3] In this range, the vast majority of the this compound molecules will be in their protonated (neutral) form, leading to more symmetrical peaks.

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: A high-quality, end-capped C18 column is the most common and generally suitable choice for the reversed-phase HPLC analysis of this compound. End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica (B1680970) surface, significantly reducing the potential for secondary interactions that cause peak tailing. Using modern columns with high-purity silica (Type B) is also highly recommended as they have a lower metal content and fewer acidic silanol sites.

Q5: Can the solvent used to dissolve my sample affect the peak shape?

A5: Yes, the sample solvent can have a significant impact on peak shape. Ideally, your sample should be dissolved in the mobile phase itself. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to prevent peak distortion and broadening. Injecting a large volume of a solvent much stronger than the mobile phase can cause the initial band of analyte on the column to be too wide, leading to poor peak shape.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and recommended starting conditions for HPLC analysis to mitigate peak tailing.

ParameterValue/RecommendationRationale
pKa ~1.50 - 1.85 (Predicted)[1][2]Crucial for selecting the appropriate mobile phase pH to ensure the analyte is in a single, un-ionized state.
Mobile Phase pH 2.5 - 3.5[3]Suppresses the ionization of the carboxylic acid group, minimizing peak tailing due to mixed ionization states.
Column Type Reversed-Phase C18, End-cappedMinimizes secondary interactions with residual silanol groups on the stationary phase.
Mobile Phase Buffer 10-50 mM Phosphate or Formate BufferMaintains a stable pH and can help to mask residual silanol activity.
Injection Volume As low as possiblePrevents column overload and peak distortion, especially if the sample solvent is stronger than the mobile phase.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol provides a step-by-step approach to diagnose and resolve peak tailing issues during the HPLC analysis of this compound.

  • Initial Assessment:

    • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) of the this compound peak. A value > 1.2 indicates tailing.

    • Inject a neutral compound (e.g., toluene (B28343) or uracil) under the same conditions. If the neutral compound also tails, it suggests a physical problem with the system (e.g., column void, extra-column volume). If only the this compound peak tails, the issue is likely chemical in nature.

  • Mobile Phase Optimization:

    • pH Adjustment: Ensure the mobile phase pH is between 2.5 and 3.5. Use a calibrated pH meter. Prepare a fresh mobile phase with a buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH with an acid like phosphoric acid.[3]

    • Buffer Concentration: If using a buffer, ensure the concentration is adequate (10-50 mM) to provide sufficient buffering capacity.

    • Mobile Phase Additives: Consider adding 0.1% formic acid or trifluoroacetic acid to the mobile phase to help suppress silanol interactions and maintain a low pH.

  • Column Evaluation:

    • Column Type: Verify that you are using a high-quality, end-capped C18 column. If you are using an older or non-end-capped column, consider switching to a modern equivalent.

    • Column Wash: If the column is suspected to be contaminated, flush it with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).

    • Column Replacement: If the peak shape does not improve after washing and mobile phase optimization, the column may be degraded. Replace it with a new column of the same type to confirm if the column was the issue.

  • Sample and Injection Optimization:

    • Sample Concentration: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you may be overloading the column.

    • Injection Solvent: If possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary, reduce the injection volume.

Protocol 2: Recommended Starting HPLC Method

This method is a good starting point for the analysis of this compound, adapted from a method for a structurally similar compound.[3]

  • HPLC System: Standard HPLC with UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visual Troubleshooting Guides

G start Peak Tailing Observed (Tf > 1.2) check_neutral Inject Neutral Compound start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_problem Physical Issue Likely: - Column Void - Extra-Column Volume - Blockage neutral_tails->physical_problem Yes chemical_problem Chemical Interaction Likely neutral_tails->chemical_problem No check_pH Check Mobile Phase pH (Is it 2.5 - 3.5?) chemical_problem->check_pH adjust_pH Adjust pH with Acid Use Buffer (10-50 mM) check_pH->adjust_pH No check_column Evaluate Column (End-capped C18?) check_pH->check_column Yes adjust_pH->check_column replace_column Consider New/Different Column check_column->replace_column No/Old check_sample Check Sample Concentration and Solvent check_column->check_sample Yes good_peak Symmetrical Peak (Tf <= 1.2) replace_column->good_peak dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample High/Strong check_sample->good_peak OK dilute_sample->good_peak

Caption: A logical workflow for troubleshooting peak tailing.

G cluster_0 Silica Surface (pH > 2) cluster_1 Analyte (this compound) silanol Si-O⁻ (Ionized Silanol) interaction Secondary Interaction (Ionic Attraction) silanol->interaction analyte R-COOH analyte->interaction Carboxyl Group tailing Peak Tailing interaction->tailing

Caption: Chemical interaction leading to peak tailing.

References

optimizing reaction conditions for the esterification of 3,5,6-Trichlorosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the esterification of 3,5,6-trichlorosalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the esterification of this compound?

A1: The most common method is a variation of the Fischer esterification, where the acid is reacted with an alcohol in the presence of a catalyst. Due to the sterically hindered and electron-deficient nature of this compound, specific catalysts and reaction conditions are recommended to achieve high yields.

Q2: Which catalysts are most effective for this esterification?

A2: While traditional acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) can be used, they often require harsh conditions and can lead to side reactions.[1] Titanium-based catalysts, such as titanium esters or chelates, have been shown to be superior, providing quantitative yields and minimizing byproduct formation.[1]

Q3: What are the typical reaction conditions?

A3: Typical conditions involve heating this compound with an excess of the desired alcohol and a catalyst. The reaction is often performed under reflux with continuous removal of water, for example, by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the ester product.[1][2]

Q4: What are the main challenges in the esterification of this compound?

A4: The main challenges include:

  • Low reaction rates: The steric hindrance from the ortho-chloro and hydroxyl groups, combined with the electron-withdrawing effects of the three chlorine atoms, can slow down the reaction.

  • Side reactions: With strong acid catalysts, the formation of ethers from the alcohol is a common side reaction.[1]

  • Incomplete conversion: As an equilibrium reaction, achieving high conversion requires effective removal of water.

  • Purification: Separating the desired ester from unreacted starting material, catalyst, and byproducts can be challenging.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction
Possible Cause Suggested Solution
Insufficient Catalyst Activity Switch to a more efficient catalyst system. Titanium-based catalysts are recommended for this substrate.[1]
Equilibrium Not Shifted Ensure efficient removal of water. Use a Dean-Stark trap or add a dehydrating agent like molecular sieves. Increase the excess of the alcohol used.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor the reaction progress at different temperatures.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or HPLC and continue until the starting material is consumed.
Steric Hindrance Consider using a less sterically hindered alcohol if the application allows. For highly hindered substrates, longer reaction times and more active catalysts are necessary.
Problem 2: Formation of Side Products
Possible Cause Suggested Solution
Ether Formation (from alcohol) This is a common byproduct with strong acid catalysts like sulfuric acid.[1] Use a titanium-based catalyst, which selectively promotes esterification over etherification.[1]
Decomposition of Starting Material or Product Avoid excessively high temperatures or prolonged reaction times. Use a milder catalyst if possible.
Ring Substitution (unlikely under these conditions but possible at very high temperatures) Maintain optimal reaction temperature and avoid overly harsh acidic conditions.
Problem 3: Difficulties in Product Purification
Possible Cause Suggested Solution
Removal of Unreacted Carboxylic Acid Wash the organic phase with a mild base, such as a saturated sodium bicarbonate solution, to remove any remaining this compound.
Removal of Catalyst If a homogeneous catalyst was used, aqueous washes can help in its removal. For heterogeneous catalysts, simple filtration is sufficient.
Separation of Ester from Alcohol Remove the excess alcohol by distillation or under reduced pressure.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary for effective separation.

Data Presentation

Table 1: Comparison of Catalysts for the Esterification of this compound with n-Pentanol
CatalystTypical YieldKey AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) ~73%[1]Low cost, readily available.Promotes ether formation as a significant byproduct, requires harsh conditions.[1]
Titanium Ester/Chelate Quantitative (>98%)[1]High selectivity, suppresses ether formation, high yield under milder conditions.[1]Higher cost compared to simple acids.
p-Toluenesulfonic Acid (p-TSA) (Not specified for this specific reaction, but generally comparable to H₂SO₄)Solid, easier to handle than H₂SO₄.Can also promote side reactions.

Experimental Protocols

Protocol 1: Esterification of this compound using a Titanium Catalyst (Synthesis of n-Pentyl 3,5,6-Trichlorosalicylate)

This protocol is based on the improved process described in patent US5194666A.[1]

Materials:

  • This compound

  • n-Pentanol

  • Titanium(IV) isopropoxide (or another suitable titanium catalyst)

  • Xylene (or another suitable water-immiscible solvent)

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq), n-pentanol (1.5-2.0 eq), and xylene.

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the mixture slightly and add the titanium catalyst (e.g., titanium(IV) isopropoxide, catalytic amount).

  • Resume heating to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with a saturated solution of sodium bicarbonate followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure n-pentyl 3,5,6-trichlorosalicylate.

Visualizations

Esterification_Workflow Experimental Workflow for Esterification A 1. Reactant Setup (this compound, Alcohol, Solvent) B 2. Catalyst Addition (e.g., Titanium Catalyst) A->B Add Catalyst C 3. Reflux & Water Removal (Dean-Stark Apparatus) B->C Heat to Reflux D 4. Reaction Monitoring (TLC/HPLC) C->D Monitor Progress D->C Incomplete Continue Reflux E 5. Work-up (Aqueous Washes) D->E Reaction Complete F 6. Purification (Distillation/Chromatography) E->F Isolate Crude Product G Final Product (Ester) F->G Purify

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_SM Check for Unreacted Starting Material (TLC/HPLC) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Action_Incomplete Action: Increase Reaction Time/ Temp or Improve Water Removal SM_Present->Action_Incomplete Yes Check_Byproducts Check for Side Products (e.g., Ether) SM_Present->Check_Byproducts No Action_Incomplete->Check_SM Byproducts_Present Side Products Present Check_Byproducts->Byproducts_Present Action_Catalyst Action: Switch to a More Selective Catalyst (e.g., Titanium) Byproducts_Present->Action_Catalyst Yes Purification_Loss Consider Product Loss During Purification Byproducts_Present->Purification_Loss No

Caption: Troubleshooting decision tree for low yield in the esterification reaction.

References

identifying and minimizing side reactions in the chlorination of salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of salicylic (B10762653) acid. Our aim is to help you identify and minimize side reactions to achieve higher yields and purity of your target chlorinated salicylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side products in the chlorination of salicylic acid?

The chlorination of salicylic acid is an electrophilic aromatic substitution reaction. The primary products depend on the reaction conditions. The most common desired product is 5-chlorosalicylic acid, a key intermediate in pharmaceuticals.[1] Other possible products include 3-chlorosalicylic acid, 3,5-dichlorosalicylic acid, and 3,5,6-trichlorosalicylic acid.[2] Common side products include isomers of the desired product (e.g., 3-chlorosalicylic acid when 5-chlorosalicylic acid is the target) and products of further chlorination (e.g., 3,5-dichlorosalicylic acid).[2] In some cases, chlorophenols can also be formed as byproducts, likely due to decarboxylation.[2]

Q2: How do the hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid influence the position of chlorination?

Both the hydroxyl and carboxylic acid groups are ortho-, para-directing groups in electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group than the carboxylic acid group. Therefore, the incoming electrophile (chlorine) is primarily directed to the positions ortho and para to the hydroxyl group. The para-position (position 5) is sterically less hindered and electronically favored, leading to 5-chlorosalicylic acid as the major monosubstituted product.[2][3] The ortho-position (position 3) is also activated, leading to the formation of 3-chlorosalicylic acid as a minor isomer.

Q3: What is the general mechanism for the chlorination of salicylic acid?

The chlorination of salicylic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the electrophile: A chlorinating agent (e.g., Cl₂) is activated, often with a Lewis acid catalyst, to generate a more potent electrophile (e.g., Cl⁺ or a polarized Cl-Cl bond).

  • Electrophilic attack: The electron-rich aromatic ring of salicylic acid attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the chlorine, restoring the aromaticity of the ring and yielding the chlorinated salicylic acid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired monochlorinated product - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature.- Increase reaction time or temperature gradually, monitoring the reaction progress by TLC or HPLC. - Optimize the molar ratio of the chlorinating agent to salicylic acid. - Adjust the reaction temperature based on the desired product (see Table 1).
Excessive formation of dichlorinated products - Molar ratio of chlorinating agent is too high. - Prolonged reaction time. - Low reaction temperature in certain solvents (e.g., sulfuric acid).[2]- Use a stoichiometric amount or a slight excess of the chlorinating agent for monosubstitution. - Monitor the reaction closely and stop it once the desired product is maximized. - For monosubstitution, consider using higher temperatures in solvents like halogenated aromatics.[4]
Formation of 3-chlorosalicylic acid isomer - The 3-position is also activated by the hydroxyl group.- While difficult to eliminate completely, adjusting the solvent and temperature may influence the isomeric ratio. Purification methods like fractional crystallization or chromatography are typically required to separate the isomers.
Presence of chlorophenols in the product mixture - Decarboxylation of salicylic acid or its chlorinated derivatives, often at elevated temperatures.[5]- Conduct the reaction at the lowest effective temperature. - Choose a solvent that minimizes decarboxylation.
Difficulty in product purification - Similar polarities of the desired product and side products. - Presence of unreacted starting material.- Utilize fractional crystallization from an appropriate solvent system. - Employ column chromatography with a suitable stationary and mobile phase. - For acidic products, acid-base extraction can be an effective purification step.
Reaction does not start or is very slow - Inactive chlorinating agent. - Insufficient catalyst (if applicable). - Low reaction temperature.- Ensure the chlorinating agent is fresh and properly stored. - If using a Lewis acid catalyst, ensure it is anhydrous and added in the correct proportion. - Gradually increase the reaction temperature while monitoring for any changes.

Minimizing Side Reactions: A Summary of Key Parameters

Optimizing reaction conditions is crucial for minimizing the formation of side products. The following table summarizes the influence of key parameters on the product distribution.

Table 1: Influence of Reaction Conditions on the Chlorination of Salicylic Acid

ParameterConditionPrimary Product(s)Side Product(s) MinimizedReference(s)
Temperature 0-10 °C (in H₂SO₄)3,5-Dichlorosalicylic acidMonochlorinated products
100-150 °C (in halogenated aromatic solvent)5-Chlorosalicylic acidDichlorinated products[4]
Solvent Glacial Acetic AcidMixture of 5-chloro-, 3-chloro-, and 3,5-dichlorosalicylic acid-
Concentrated H₂SO₄3,5-Dichlorosalicylic acid (at low temp), this compound (with catalyst)5-Chlorosalicylic acid (if dichlorination is the goal)[6]
Halogenated Aromatic Solvents (e.g., Chlorobenzene)5-Chlorosalicylic acid3,5-Dichlorosalicylic acid[4]
Chlorinating Agent Stoichiometric amount of Cl₂5-Chlorosalicylic acidDichlorinated products[7]
Excess Cl₂3,5-Dichlorosalicylic acid or higher chlorinated speciesMonochlorinated products[2]

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Chlorosalicylic Acid

This protocol is adapted from a patented method for the high-yield synthesis of 5-chlorosalicylic acid.[4]

Materials:

  • Salicylic acid

  • Chlorobenzene (or other suitable halogenated aromatic solvent)

  • Chlorine gas

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet tube, and condenser, add salicylic acid and chlorobenzene.

  • Heat the mixture to 110-130 °C under a nitrogen atmosphere to dissolve the salicylic acid and remove any residual water.

  • Cool the solution to 100-110 °C.

  • Slowly bubble chlorine gas into the solution while maintaining the temperature. The rate of chlorine addition should be controlled to prevent excessive dichlorination.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) to determine the point of maximum 5-chlorosalicylic acid formation.

  • Once the reaction is complete, cool the mixture to 25-30 °C with stirring to crystallize the product.

  • Filter the crude product and wash it with fresh chlorobenzene.

  • Dry the purified 5-chlorosalicylic acid.

Protocol 2: Synthesis of 3,5-Dichlorosalicylic Acid

This protocol is based on literature procedures favoring dichlorination.[2][6]

Materials:

  • Salicylic acid

  • Concentrated sulfuric acid (96-98%)

  • Chlorine gas

Procedure:

  • Carefully dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and gas inlet, while maintaining the temperature below 35 °C.

  • Cool the solution to 0-5 °C using an ice bath.

  • Bubble chlorine gas through the vigorously stirred solution, ensuring the temperature remains between 0-5 °C.

  • Continue the chlorination until the reaction is complete (monitoring by TLC or HPLC is recommended). 3,5-Dichlorosalicylic acid may precipitate from the solution.

  • Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Reaction Pathway for the Chlorination of Salicylic Acid

Chlorination_Pathway Salicylic_Acid Salicylic Acid Monochloro 5-Chlorosalicylic Acid (Major) 3-Chlorosalicylic Acid (Minor) Salicylic_Acid->Monochloro + Cl2 Chlorine Cl2 Dichloro 3,5-Dichlorosalicylic Acid Monochloro->Dichloro + Cl2

Caption: Electrophilic aromatic substitution of salicylic acid.

Diagram 2: Experimental Workflow for the Synthesis of 5-Chlorosalicylic Acid

Workflow_5_CSA cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve Dissolve Salicylic Acid in Chlorobenzene Heat Heat to 110-130°C (under N2) Dissolve->Heat Cool_React Cool to 100-110°C Heat->Cool_React Chlorinate Bubble Cl2 gas Cool_React->Chlorinate Monitor Monitor by HPLC Chlorinate->Monitor Cool_Crystallize Cool to 25-30°C Monitor->Cool_Crystallize Reaction Complete Filter Filter Cool_Crystallize->Filter Wash Wash with Chlorobenzene Filter->Wash Dry Dry Product Wash->Dry Final_Product Final_Product Dry->Final_Product Pure 5-Chlorosalicylic Acid

Caption: Synthesis workflow for 5-chlorosalicylic acid.

Diagram 3: Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low Yield of Desired Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase Reaction Time or Temperature Incomplete->Action_Incomplete Check_Side_Products Analyze Side Products Complete->Check_Side_Products Dichlorination High Dichlorination Check_Side_Products->Dichlorination Yes Isomers High Isomer Formation Check_Side_Products->Isomers Yes Action_Dichloro Reduce Cl2 Stoichiometry or Reaction Time Dichlorination->Action_Dichloro Action_Isomers Optimize Solvent/Temperature & Purify Isomers->Action_Isomers

Caption: Troubleshooting low yield in salicylic acid chlorination.

References

Technical Support Center: Resolving Solubility Issues of 3,5,6-Trichlorosalicylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of 3,5,6-Trichlorosalicylic acid (TCSA) in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCSA) and why is its solubility a concern?

A1: this compound is a halogenated derivative of salicylic (B10762653) acid.[1] Its chemical structure, characterized by three chlorine atoms on the benzene (B151609) ring, imparts distinct physicochemical properties.[1] Like many small molecules used in drug discovery and biological research, TCSA has limited aqueous solubility, which can lead to precipitation in biological buffers and cell culture media, affecting experimental accuracy and reproducibility.

Q2: What are the known solvents for TCSA?

A2: TCSA is reported to be insoluble in water but slightly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[2] It is also soluble in other organic solvents like xylene.[3] For biological assays, DMSO is the most commonly used solvent for initial stock solution preparation.

Q3: What are the general causes of compound precipitation in cell culture media?

A3: Compound precipitation in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: The compound's inherent hydrophobicity prevents it from staying dissolved in the aqueous environment of the media.[4]

  • Solvent Shock: Rapid dilution of a concentrated organic stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of solution.[4]

  • High Final Concentration: The final concentration of the compound in the media may exceed its solubility limit.[4]

  • Interactions with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[5]

  • Temperature and pH Fluctuations: Changes in temperature (e.g., moving from room temperature to 37°C) or the pH of the media can affect compound solubility.[4]

Troubleshooting Guide: TCSA Precipitation in Biological Assays

This guide provides a step-by-step approach to resolving common precipitation issues encountered when using TCSA in biological assays.

Issue 1: Precipitate Forms Immediately Upon Adding TCSA Stock Solution to Aqueous Buffer or Media

This is a classic sign of the compound "crashing out" due to poor aqueous solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate precipitation of TCSA.

Issue 2: TCSA Solution is Clear Initially but a Precipitate Forms Over Time in the Incubator

This may indicate compound instability, interaction with media components, or changes in the culture environment.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Interaction with Media Components TCSA may slowly interact with salts, amino acids, or proteins in the media to form insoluble complexes.[5]Try a different basal media formulation. If using serum-free media, consider if the lack of protein carriers is contributing to precipitation.
Cellular Metabolism Cell metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound like TCSA.Monitor the pH of your culture medium. More frequent media changes may be necessary, especially in dense cultures.
Evaporation In long-term experiments, evaporation can concentrate media components, including TCSA, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, consider using low-evaporation plates or sealing plates with gas-permeable membranes.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration TCSA Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of TCSA in DMSO, which is a common starting point for most biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weigh TCSA: In a fume hood, carefully weigh the desired amount of TCSA powder.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath can be applied.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Workflow for Stock Solution Preparation:

G A Weigh TCSA Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot Stock Solution C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing a TCSA stock solution in DMSO.

Protocol 2: Preparation of TCSA Working Solutions in Cell Culture Media

This protocol details the critical step of diluting the DMSO stock solution into your aqueous experimental medium to minimize precipitation.

Materials:

  • TCSA high-concentration stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the TCSA stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid "solvent shock," first prepare an intermediate dilution of the TCSA stock in pre-warmed culture medium. For example, dilute the 100 mM stock 1:100 in media to get a 1 mM intermediate solution.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired working concentration. Add the solution dropwise while gently swirling the media.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Potential Signaling Pathway Involvement

As a derivative of salicylic acid, TCSA may potentially modulate the salicylic acid (SA) signaling pathway, which is a key regulator of plant immunity and has analogs in other biological systems.[6][7] The direct targets of TCSA are not well-established and require further investigation. The diagram below illustrates a simplified overview of a generic SA signaling pathway that TCSA could potentially influence.

SalicylicAcidPathway Pathogen Pathogen/Stimulus Receptor Receptor Pathogen->Receptor SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Receptor->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR_complex NPR1 Oligomer (Inactive) SA->NPR_complex induces conformational change NPR_monomer NPR1 Monomer (Active) NPR_complex->NPR_monomer NPR_nucleus NPR1 NPR_monomer->NPR_nucleus translocates to TCSA This compound (TCSA) (Potential Modulator) TCSA->SA may mimic or interfere with TCSA->NPR_complex may directly bind TGA TGA Transcription Factors NPR_nucleus->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates

Caption: Simplified salicylic acid signaling pathway and potential points of modulation by TCSA.

References

Technical Support Center: Stability Testing of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5,6-Trichlorosalicylic acid. The information is designed to address specific issues that may be encountered during experimental procedures related to its stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are expected to involve dechlorination, where one or more chlorine atoms are removed from the aromatic ring. This can be initiated by factors such as light (photodegradation), heat (thermolysis), or harsh pH conditions. Hydrolysis of the carboxylic acid group is another potential degradation route, especially under strong acidic or basic conditions. Oxidation of the aromatic ring can also occur, leading to the formation of hydroxylated and other oxidized species.

Q2: In which common laboratory solvents is this compound most and least stable?

A2: Generally, this compound is relatively stable in aprotic solvents of low polarity and in acidic aqueous solutions. It is known to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] Its stability is expected to be lower in protic solvents, especially under basic conditions, and in the presence of light. Water, particularly at neutral to alkaline pH, can facilitate hydrolysis and other degradation reactions.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This technique allows for the separation and quantification of the parent compound from its degradation products. A photodiode array (PDA) detector is often used to identify peaks and assess their purity.

Q4: What are the typical stress conditions used in forced degradation studies for this compound?

A4: Forced degradation studies for this compound should include exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and photolytic stress.[2][3] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can effectively separate the degradation products from the parent drug.[4]

Troubleshooting Guides

Problem 1: My this compound solution is showing rapid degradation even under mild conditions.

  • Possible Cause 1: Solvent Purity. Impurities in the solvent, such as peroxides in ethers or metal ions, can catalyze degradation.

    • Solution: Use high-purity, HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), test for and remove peroxides before use.

  • Possible Cause 2: Exposure to Light. this compound may be susceptible to photodegradation.

    • Solution: Protect your solutions from light by using amber glassware or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.

  • Possible Cause 3: Inappropriate pH. The stability of salicylic (B10762653) acid derivatives can be highly pH-dependent.

    • Solution: Buffer your aqueous solutions to an appropriate pH. For general storage, a slightly acidic pH is often preferable to neutral or alkaline conditions.

Problem 2: I am not seeing any degradation of my this compound, even under harsh stress conditions.

  • Possible Cause 1: Insufficient Stress. The stress conditions may not be severe enough to induce degradation.

    • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For thermal stress, consider increasing the temperature in increments.[5]

  • Possible Cause 2: Low Solubility. If the compound is not fully dissolved, the degradation rate in solution will be limited.

    • Solution: Ensure the compound is fully dissolved in the chosen solvent before applying stress. You may need to use a co-solvent system, but be mindful of how the co-solvent might affect stability.

Problem 3: I am observing multiple, poorly resolved peaks in my HPLC chromatogram after a degradation study.

  • Possible Cause 1: Inadequate Chromatographic Method. The HPLC method may not have sufficient resolving power to separate all degradation products.

    • Solution: Optimize your HPLC method. This may involve changing the column (e.g., to a different stationary phase like C18 or phenyl-hexyl), adjusting the mobile phase composition and gradient, modifying the pH of the mobile phase, or changing the column temperature.

  • Possible Cause 2: Secondary Degradation. Over-stressing the sample can lead to the formation of secondary degradation products from the initial degradants.[6]

    • Solution: Reduce the severity of the stress conditions to achieve a lower level of overall degradation (aim for 5-20%). This will simplify the degradation profile.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical stability data for this compound for illustrative purposes. Specific experimental data for this compound is limited in publicly available literature. The values are based on general principles of the stability of chlorinated aromatic carboxylic acids.

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Protected from Light)

SolventPolarity Index% Recovery after 7 daysMajor Degradation Pathway
Acetonitrile (B52724)5.898.5%Minimal
Methanol5.195.2%Esterification (minor)
Water (pH 3.0)10.297.8%Minimal
Water (pH 7.0)10.292.1%Hydrolysis, Decarboxylation
Water (pH 10.0)10.285.4%Hydrolysis, Decarboxylation
Dichloromethane3.199.0%Minimal

Table 2: Hypothetical Forced Degradation of this compound

Stress ConditionDuration% DegradationPrimary Degradation Products
0.1 M HCl at 60°C24 hours~5%Dichlorosalicylic acid isomers
0.1 M NaOH at 60°C8 hours~15%Dichlorophenol, Carbon Dioxide
3% H₂O₂ at 25°C24 hours~10%Oxidized and hydroxylated derivatives
Thermal (80°C)48 hours~8%Decarboxylation products
Photolytic (ICH Q1B)24 hours~12%Dechlorinated and radical species

Experimental Protocols

Protocol 1: Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Working Sample Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

Protocol 2: Forced Degradation (Stress) Studies
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug in a thermostatically controlled oven at 80°C for 48 hours. Prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the drug (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Protocol 3: Stability-Indicating HPLC Method (Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (0.1 mg/mL) stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation working->oxidation thermal Thermal Stress working->thermal photo Photolytic Stress working->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway cluster_degradation Degradation Products parent This compound dechloro Dichlorosalicylic Acid Isomers parent->dechloro Dechlorination (Light, Heat) decarboxy Trichlorophenol parent->decarboxy Decarboxylation (Heat, Base) oxidized Oxidized/Hydroxylated Derivatives parent->oxidized Oxidation (H2O2)

Caption: Proposed degradation pathways for this compound.

References

purification strategies to remove byproducts from 3,5,6-Trichlorosalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5,6-Trichlorosalicylic acid, a critical intermediate in the synthesis of various pharmaceuticals and chemiluminescent materials.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of this compound is primarily achieved through the controlled chlorination of salicylic (B10762653) acid.[1] The most common byproducts are under-chlorinated salicylic acids, including:

  • 3-Chlorosalicylic acid

  • 5-Chlorosalicylic acid

  • 3,5-Dichlorosalicylic acid

The formation of these byproducts is a result of incomplete chlorination during the synthesis process.

Q2: What are the recommended primary purification strategies for this compound?

A2: The two primary purification strategies for removing byproducts from this compound synthesis are:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[3] An ethanol (B145695)/water mixture is a commonly suggested solvent system for the recrystallization of chlorinated salicylic acids.

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a solvent (mobile phase) passes through it.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating, identifying, and quantifying each component in a mixture.[6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point. The reported melting point for this compound is around 209-211 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of a compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause Troubleshooting Steps
Low or No Crystal Formation The solution is not saturated (too much solvent was used).1. Evaporate some of the solvent to increase the concentration of the product. 2. Try scratching the inside of the flask with a glass rod to induce crystal nucleation. 3. Add a seed crystal of pure this compound.
Product "Oils Out" Instead of Crystallizing The solubility of the compound at the crystallization temperature is too high, or the solution is cooling too rapidly.1. Reheat the solution to dissolve the oil. 2. Add a small amount of a solvent in which the compound is less soluble to the hot solution. 3. Allow the solution to cool more slowly.
Poor Purity After Recrystallization The chosen solvent system is not effective at separating the byproducts, or the cooling process was too fast, trapping impurities within the crystals.1. Experiment with different solvent ratios in the ethanol/water mixture. 2. Ensure slow cooling to allow for selective crystallization. 3. Consider a second recrystallization step.
Low Yield of Purified Product The compound has significant solubility in the cold solvent, or product was lost during transfer.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Carefully transfer the product between vessels to minimize mechanical loss.
Column Chromatography Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor Separation of Product and Byproducts The chosen eluent system has incorrect polarity.1. Optimize the solvent system by testing different ratios of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents using Thin Layer Chromatography (TLC) first. 2. A general elution order on silica gel is less polar compounds eluting first. Since the byproducts are less chlorinated, they may be slightly less polar than the desired product.
Cracking of the Silica Gel Bed The column was not packed properly, or the solvent level dropped below the top of the silica gel.1. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. 2. Maintain a constant level of solvent above the silica gel at all times.
Slow Column Flow Rate The silica gel is too fine, packed too tightly, or the eluent is too viscous.1. Use silica gel with a larger particle size if the separation allows. 2. Apply gentle positive pressure (flash chromatography) to increase the flow rate. 3. Choose a less viscous eluent if possible.
Broad or Tailing Peaks The sample was overloaded on the column, or the compound is interacting strongly with the silica gel.1. Use a larger column or reduce the amount of sample loaded. 2. Add a small amount of a more polar solvent (e.g., a few drops of acetic acid) to the eluent to reduce tailing of acidic compounds.

Data Presentation

Table 1: Estimated Purity and Yield for Purification Methods

Purification MethodKey Byproducts TargetedEstimated Final PurityEstimated Yield
Single Recrystallization (Ethanol/Water) Mono- and di-chlorinated salicylic acids95-98%70-85%
Double Recrystallization (Ethanol/Water) Residual mono- and di-chlorinated salicylic acids>99%50-70%
Silica Gel Column Chromatography Mono- and di-chlorinated salicylic acids>99%60-80%

Note: These values are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Water: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the beginning of precipitation.

  • Re-dissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, pure crystals of this compound should form. For maximum yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the solvent level drop below the top of the silica gel.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent (e.g., a mixture of hexanes and ethyl acetate) to the top of the column. The optimal eluent composition should be determined beforehand using TLC.

    • Begin collecting fractions in separate test tubes.

    • Continuously add fresh eluent to the top of the column to maintain a constant flow.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Strategy_Selection start Crude this compound assess_purity Assess Initial Purity (e.g., TLC, HPLC) start->assess_purity high_purity High Purity (>90%)? assess_purity->high_purity low_purity Low Purity (<90%)? assess_purity->low_purity high_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography low_purity->column_chromatography Yes reassess_purity Re-assess Purity recrystallization->reassess_purity column_chromatography->reassess_purity final_product Pure this compound reassess_purity->final_product

Caption: Decision workflow for selecting a purification strategy.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if solids present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry Dry Purified Crystals wash_crystals->dry end Pure Crystals dry->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of 3,5,6-Trichlorosalicylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my monochlorination step (conversion of salicylic (B10762653) acid to 3- and 5-chlorosalicylic acid) lower than expected?

Possible Causes:

  • Incorrect Temperature: The reaction is highly exothermic, and temperatures above the optimal range can lead to side product formation.

  • Insufficient Stirring: Poor mixing can result in localized overheating and incomplete reaction.

  • Moisture in Reaction: Water can interfere with the chlorinating agent.

Solutions:

  • Maintain a reaction temperature of 5-10°C using an ice bath.[1][2]

  • Ensure vigorous and consistent stirring throughout the addition of chlorine gas.[1][2]

  • Use anhydrous solvents and reagents.

Q2: My dichlorination step (conversion to 3,5-dichlorosalicylic acid) is resulting in a mixture of products. How can I improve selectivity?

Possible Causes:

  • Temperature Fluctuation: Inconsistent temperature control can lead to the formation of other dichlorinated isomers or over-chlorination.

  • Incorrect Reaction Time: Insufficient or excessive reaction time can result in incomplete conversion or the formation of byproducts.

Solutions:

  • Strictly maintain the reaction temperature between 65-70°C.[1][2]

  • Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

Q3: The final trichlorination step to produce this compound has a low yield. What are the critical parameters for this step?

Possible Causes:

  • Suboptimal Temperature: Temperatures above 60°C during chlorination in oleum (B3057394) can significantly decrease the yield.[1][2]

  • Insufficient Catalyst: The presence of an iodine catalyst is crucial for the final chlorination at the 6-position.[1]

  • Prolonged Reaction at High Temperature: Extended reaction times at elevated temperatures can lead to product degradation.[2]

Solutions:

  • Maintain the reaction temperature between 40-60°C.[1][2]

  • Ensure a catalytic amount of iodine is added to the reaction mixture.[1]

  • Limit the chlorination time to 0.5-2 hours.[1]

Q4: I am observing a significant amount of dark, tar-like byproducts. What is the cause and how can I prevent this?

Possible Causes:

  • High Reaction Temperatures: Overheating at any stage of the chlorination process can lead to polymerization and charring.

  • Concentrated Reagents: Using overly concentrated sulfuric acid or oleum can promote side reactions.

Solutions:

  • Adhere strictly to the recommended temperature ranges for each step.

  • Use 96-98% sulfuric acid for the initial chlorination steps.[1][2]

Q5: The purity of my final product is low after precipitation. How can I improve it?

Possible Causes:

  • Incomplete Precipitation: Not allowing enough time or using insufficient ice/water for drowning the reaction mixture can lead to impurities remaining in the solution.

  • Inefficient Extraction: Using an inappropriate solvent or extraction temperature can result in poor separation from byproducts.

Solutions:

  • Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water to ensure complete precipitation of the product.[1][2]

  • Extract the precipitated solid with a suitable water-immiscible aromatic hydrocarbon solvent, such as xylene, at a temperature of at least 60°C, preferably 75-100°C.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

The overall yield can vary depending on the specific process and scale. However, reported yields for the synthesis of this compound from salicylic acid are around 78% of the theoretical yield.[1] Processes that proceed to the ester form, such as n-pentyl 3,5,6-trichlorosalicylate, can achieve overall yields of about 92-95%.[2]

Q2: What is the role of oleum in the trichlorination step?

Oleum (fuming sulfuric acid) is used in the final chlorination step to provide more forcing conditions necessary to introduce the third chlorine atom at the 6-position of the salicylic acid ring.[3]

Q3: Can this synthesis be performed in a single pot?

Yes, an improved single-pot process for the synthesis of this compound and its esters has been described. This process involves carrying out all the chlorination steps sequentially in the same reaction vessel.[2]

Q4: What are some alternative, more sustainable synthesis methods?

While traditional methods often rely on hazardous solvents, research is exploring more sustainable options. A patented solvent-free production method claims to reduce wastewater by 90%. Microwave-assisted synthesis and continuous flow chemistry are also being investigated as they can offer reduced reaction times, improved yields, and higher purity.[3]

Q5: How is the final product typically purified?

The common purification method involves precipitating the crude product by adding the reaction mixture to ice and water. The solid precipitate is then recovered by filtration or centrifugation, washed with water, and can be further purified by extraction with a water-immiscible solvent like xylene.[1][2]

Data Presentation

Table 1: Optimized Temperature Conditions for Chlorination of Salicylic Acid

Chlorination StepReactantsTemperature Range (°C)Product
MonochlorinationSalicylic acid, Chlorine gas, Concentrated H₂SO₄5 - 103- and 5-chlorosalicylic acids
DichlorinationMonochlorosalicylic acids, Chlorine gas65 - 703,5-dichlorosalicylic acid
Trichlorination3,5-dichlorosalicylic acid, Chlorine gas, Oleum, Iodine catalyst40 - 60This compound

Source: Adapted from multiple sources.[1][2][3]

Table 2: Comparison of Synthetic Production Methods

ParameterConventional Batch SynthesisMicrowave-Assisted SynthesisContinuous Flow Chemistry
Reaction Time 2-3 hours (monochlorination), 1-2 hours (dichlorination), 0.5-2 hours (trichlorination)Significantly reduced (< 7 minutes for related reactions)Potentially higher and more consistent
Yield 75-78% (Lab-scale)Up to 30% improvementPotentially higher and more consistent
Purity >95% after recrystallizationHigher purity, fewer by-productsHigher purity levels
Solvents Concentrated sulfuric acid, oleum, xyleneCan be reduced or eliminatedSafer solvents, potential for solvent-free
Safety Risks with hazardous reagents and exothermic reactionsEnhanced safety due to smaller reaction volumesPrecise control enhances safety

Source: Adapted from a comparative overview.[3]

Experimental Protocols

Protocol 1: Single-Pot Synthesis of this compound

Materials:

  • Salicylic acid

  • Concentrated sulfuric acid (96-98%)

  • Chlorine gas

  • Sulfur trioxide (or Oleum)

  • Iodine

  • Ice

  • Water

  • Xylene

Procedure:

  • Monochlorination: Dissolve salicylic acid in vigorously stirred concentrated sulfuric acid in a reaction vessel. Cool the mixture to 5-10°C. Pass gaseous chlorine into the solution while maintaining the temperature below 35°C, preferably at 5-10°C, until the conversion to a monochlorosalicylic acid mixture is essentially complete.[1][2]

  • Dichlorination: Increase the temperature of the reaction mixture to 50-75°C, preferably 65-70°C, and continue passing chlorine gas to convert the monochlorinated products to 3,5-dichlorosalicylic acid. The in situ yield at this stage should be about 95-98% of theoretical.[1]

  • Trichlorination: Add sulfur trioxide to the reaction mixture to provide at least 4 moles of sulfur trioxide per mole of salicylic acid originally used. During this addition, ensure the temperature does not exceed 60°C. Add a catalytic amount of iodine (about 100-150 milligrams per mole of salicylic acid). Pass gaseous chlorine through the mixture at 40-60°C for approximately 0.5-2 hours.[1][2]

  • Precipitation and Recovery: Cool the reaction mixture to ambient temperature and then slowly add it to a mixture of ice and water to precipitate the this compound as a solid.[1][2]

  • Extraction and Purification: Extract the solid product from the aqueous mixture by stirring with xylene at a temperature of at least 60°C (preferably 75-100°C). Separate the organic phase containing the product. The solid product can be recovered by standard methods such as filtration or centrifugation, followed by washing with water and drying.[1][2] A yield of about 78% of theoretical can be expected.[1]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Pathway cluster_workup Work-up & Purification SalicylicAcid Salicylic Acid MonoChloro 3- & 5-Chlorosalicylic Acid SalicylicAcid->MonoChloro Cl2, H2SO4 5-10°C DiChloro 3,5-Dichlorosalicylic Acid MonoChloro->DiChloro Cl2 65-70°C TriChloro This compound DiChloro->TriChloro Cl2, Oleum, I2 40-60°C Precipitation Precipitation (Ice/Water) TriChloro->Precipitation Extraction Extraction (Xylene, 75-100°C) Precipitation->Extraction FinalProduct Pure this compound Extraction->FinalProduct

Caption: Synthesis and purification workflow for this compound.

TroubleshootingYield cluster_mono Monochlorination Issues cluster_di Dichlorination Issues cluster_tri Trichlorination Issues cluster_solutions Corrective Actions LowYield Low Yield Observed TempMono Incorrect Temp. (>10°C) LowYield->TempMono Check StirMono Insufficient Stirring LowYield->StirMono Check TempDi Temp. Fluctuation LowYield->TempDi Check TimeDi Incorrect Time LowYield->TimeDi Check TempTri Temp. too high (>60°C) LowYield->TempTri Check CatalystTri No Iodine Catalyst LowYield->CatalystTri Check SolTemp Maintain Temp. TempMono->SolTemp SolStir Vigorous Stirring StirMono->SolStir TempDi->SolTemp SolTime Monitor Reaction TimeDi->SolTime TempTri->SolTemp SolCatalyst Add Iodine CatalystTri->SolCatalyst

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Analysis of 3,5,6-Trichlorosalicylic Acid (TCSA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges associated with 3,5,6-Trichlorosalicylic acid (TCSA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage the stability of TCSA during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCSA) and why is its stability a concern during analysis?

A1: this compound (TCSA), also known as 3,5,6-Trichloro-2-hydroxybenzoic Acid, is a halogenated derivative of salicylic (B10762653) acid.[1][2] Like many chlorinated phenolic compounds, its stability is a concern during analysis due to its susceptibility to degradation under various conditions such as exposure to light (photodegradation), heat, and certain pH levels (acidic or basic hydrolysis).[3][4] This degradation can lead to the appearance of extraneous peaks in chromatograms, loss of the parent analyte, and consequently, inaccurate quantification.

Q2: What are the most common degradation pathways for TCSA?

A2: The primary degradation pathways for TCSA and related compounds are photodegradation and hydrolysis. Photodegradation, or decomposition upon exposure to UV light, can involve dechlorination (removal of chlorine atoms).[5][6] Hydrolysis, which can be accelerated by acidic or basic conditions, may also occur.[3] Forced degradation studies on similar salicylic acid derivatives typically employ acid, base, oxidation (e.g., with H₂O₂), and heat to evaluate stability and identify potential degradation products.[7][8]

Q3: How can I prevent TCSA degradation in my prepared samples?

A3: To minimize degradation, samples should be protected from light by using amber vials or covering clear vials with foil. It is also recommended to analyze samples as soon as possible after preparation and to avoid storing them at high temperatures. If storage is necessary, keep samples refrigerated or frozen. The choice of solvent and pH is also critical; using a slightly acidic, buffered mobile phase for reconstitution can improve stability in solution.

Q4: I am seeing unexpected peaks in my TCSA chromatogram. What could be the cause?

A4: Unexpected peaks are often indicative of sample degradation. These could be degradation products formed either in the sample vial prior to injection or on the HPLC column itself during the analysis ("on-column degradation").[9][10] Common causes include exposure of the sample to light, use of a highly acidic or basic mobile phase, or interaction with active sites (e.g., exposed silanols) on the HPLC column.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of TCSA.

Issue 1: Loss of TCSA Peak Area or Appearance of New Peaks Over Time
  • Possible Cause: Sample instability in the autosampler. TCSA may be degrading in the vial due to light exposure or temperature.

  • Troubleshooting Steps:

    • Protect from Light: Use amber autosampler vials or wrap clear vials in aluminum foil.

    • Control Temperature: Use a cooled autosampler set to a low temperature (e.g., 4°C).

    • Time-Course Study: Inject the same sample at different time intervals (e.g., 0, 2, 4, 8 hours) to see if the peak area of TCSA decreases while impurity peaks increase. If so, this confirms in-vial instability.

    • Solvent Check: Ensure the sample diluent is not overly basic or acidic, which could accelerate degradation. A mobile phase-like diluent is often a good choice.

Issue 2: Poor Peak Shape (Tailing or Fronting) for TCSA
  • Possible Cause 1: Secondary interactions with the column stationary phase. Basic analytes can interact with acidic silanol (B1196071) groups on the silica (B1680970) surface of C18 columns, causing tailing.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a competitive agent like triethylamine (B128534) (TEA) in small concentrations or ensure the mobile phase pH is low enough to keep the silanols protonated. Using a buffer can help maintain a consistent pH.

    • Change Column: Switch to a column with end-capping or a different stationary phase that is more inert.

  • Possible Cause 2: On-column degradation. The analytical conditions themselves may be causing the TCSA to break down as it passes through the column.[9]

  • Troubleshooting Steps:

    • Reduce Run Time: A shorter column or a faster flow rate can decrease the time the analyte spends on the column, potentially reducing degradation.[9]

    • Adjust Mobile Phase: If using a highly acidic mobile phase (e.g., pH < 2.5), try increasing the pH slightly to see if peak shape improves without compromising retention and resolution.

Logical Troubleshooting Flow for Unexpected Peaks

The following diagram outlines a decision-making process for troubleshooting the appearance of unknown peaks in your TCSA analysis.

G start Unexpected Peak(s) Observed in Chromatogram q1 Is the peak present in the blank (diluent) injection? start->q1 res1 Peak is from solvent, system contamination, or mobile phase. q1->res1 Yes q2 Does peak size increase over time in the same vial? q1->q2 No res2 Indicates in-vial sample degradation. Protect sample from light/heat. Re-prepare samples fresh. q2->res2 Yes q3 Does peak size decrease with faster flow rate or shorter column? q2->q3 No res3 Suggests on-column degradation. Modify mobile phase (pH) or change to a more inert column. q3->res3 Yes res4 Peak is likely a process-related impurity from the original sample. Requires further identification. q3->res4 No G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh TCSA standard/sample prep2 Dissolve in appropriate diluent (e.g., Mobile Phase) prep1->prep2 prep3 Transfer to amber autosampler vial prep2->prep3 critical1 Critical Point: Minimize light exposure during weighing & prep prep2->critical1 analysis1 Place vial in cooled autosampler (e.g., 4°C) prep3->analysis1 critical2 Critical Point: Analyze promptly after preparation analysis1->critical2 analysis2 Inject sample onto RP-HPLC system analysis3 Separate analyte from degradants and impurities data1 Monitor chromatogram for unexpected peaks analysis3->data1 data2 Integrate and quantify TCSA peak data1->data2 data3 Document stability and report results data2->data3

References

Technical Support Center: Peroxyoxalate Chemiluminescence Assays Utilizing 3,5,6-Trichlorosalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chemiluminescence assays that utilize derivatives of 3,5,6-trichlorosalicylic acid. These derivatives are key components in the formulation of peroxyoxalate chemiluminescent systems, such as those employing bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO) and bis(2,4,6-trichlorophenyl)oxalate (TCPO).

Understanding the Core Chemistry

Unlike traditional enhanced chemiluminescence (ECL) systems that use phenolic compounds to enhance the light output of the luminol-peroxidase reaction, this compound derivatives are precursors to the primary light-generating reagents themselves. The typical workflow involves the synthesis of a trichlorophenyl oxalate (B1200264) ester from the corresponding trichlorophenol, which is derived from this compound. This oxalate ester then reacts with hydrogen peroxide to form a high-energy intermediate (1,2-dioxetanedione). This intermediate excites a fluorescent dye (fluorophore), which then emits light as it returns to its ground state. The intensity of the emitted light is proportional to the concentration of the analyte of interest.

Diagram of the Peroxyoxalate Chemiluminescence Signaling Pathway

Peroxyoxalate_Chemiluminescence node_reagents Trichlorophenyl Oxalate Ester (e.g., CPPO, TCPO) + Hydrogen Peroxide (H₂O₂) node_intermediate High-Energy Intermediate (1,2-Dioxetanedione) node_reagents->node_intermediate Reaction node_fluorophore_excited Fluorophore (Excited State) node_intermediate->node_fluorophore_excited Energy Transfer node_co2 2 CO₂ node_intermediate->node_co2 Decomposition node_fluorophore_ground Fluorophore (Ground State) node_fluorophore_excited->node_fluorophore_ground Relaxation node_light Light Emission node_fluorophore_excited->node_light

Caption: General mechanism of peroxyoxalate chemiluminescence.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my chemiluminescence assay?

A1: this compound is not typically used directly as a signal enhancer in chemiluminescence assays. Instead, it serves as a precursor for synthesizing highly reactive oxalate esters like CPPO and TCPO. These oxalate esters are the core components of peroxyoxalate chemiluminescence systems, which are known for their high quantum yields and sensitivity.

Q2: What is the difference between peroxyoxalate chemiluminescence and enhanced chemiluminescence (ECL)?

A2: Peroxyoxalate chemiluminescence involves the reaction of an oxalate ester (like CPPO or TCPO) with hydrogen peroxide to excite a fluorophore, which then emits light.[1] ECL, on the other hand, typically refers to the enhancement of the light-producing reaction of luminol (B1675438) with hydrogen peroxide, catalyzed by horseradish peroxidase (HRP). Phenolic compounds are often used as enhancers in ECL.

Q3: Can I use this compound or its simple derivatives to enhance my existing HRP-based assay?

A3: It is not recommended. The mechanism of peroxyoxalate chemiluminescence is fundamentally different from HRP-based systems. Adding this compound or its simple derivatives to an optimized HRP-luminol assay is unlikely to enhance the signal and may even cause interference.

Q4: What are the advantages of using a TCPO or CPPO-based system?

A4: TCPO and CPPO-based systems can offer very high sensitivity, making them suitable for detecting analytes at extremely low concentrations.[2] They are widely used in applications like HPLC with chemiluminescence detection and in certain immunoassays.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal Degradation of Oxalate Ester: TCPO and CPPO are sensitive to moisture.- Store oxalate esters in a desiccator, under an inert atmosphere if possible.- Prepare solutions fresh before use.- Use anhydrous solvents for preparing stock solutions.
Inefficient Fluorophore: The chosen fluorophore may have a low quantum yield or its excitation energy may not match the energy output of the reaction.- Select a fluorophore with a high quantum yield and an emission spectrum compatible with your detector.- Optimize the concentration of the fluorophore.
Incorrect pH: The reaction rate is pH-dependent.[3]- Ensure the reaction buffer is at the optimal pH, which is typically slightly alkaline. The addition of a weak base like sodium salicylate (B1505791) can be beneficial.[3]
Low Concentration of Hydrogen Peroxide: Insufficient hydrogen peroxide will limit the reaction.- Optimize the concentration of hydrogen peroxide. Be aware that very high concentrations can sometimes lead to quenching.
High Background Signal Autoluminescence: The reaction of the oxalate ester with hydrogen peroxide can produce a low level of light even without a fluorophore.[4]- Subtract the background signal from a blank sample (containing all reagents except the fluorophore or analyte).- Ensure high purity of the oxalate ester and solvents.
Contaminated Reagents or Glassware: Impurities can fluoresce or catalyze side reactions.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.
Signal Decays Too Quickly Rapid Consumption of Reagents: High concentrations of reactants can lead to a bright but short-lived signal.- Lower the concentration of the oxalate ester and/or hydrogen peroxide to achieve a more sustained signal.- Optimize the catalyst concentration if one is used.
Photodegradation of Fluorophore: The excited fluorophore can be susceptible to degradation.- Protect the reaction from ambient light as much as possible.
Poor Reproducibility Inconsistent Pipetting: Small variations in the volumes of concentrated reagents can lead to large differences in signal.- Use calibrated pipettes and ensure thorough mixing of reagents.- Prepare a master mix of reagents where possible.
Temperature Fluctuations: The reaction rate is sensitive to temperature.- Perform the assay at a controlled temperature.
Matrix Effects: Components in the sample (e.g., in biological fluids) can interfere with the reaction.- Perform spike and recovery experiments to assess matrix effects.- Consider sample purification or dilution if interference is observed.

Quantitative Data

Table 1: Kinetic Parameters of TCPO-H₂O₂ Chemiluminescence with Different Fluorophores

FluorophoreRise Rate Constant (k_r) (s⁻¹)Fall Rate Constant (k_f) (s⁻¹)
Furandicarboxylate derivativeVaries with concentrationVaries with concentration
Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylateVaries with concentrationVaries with concentration
DithranolVaries with concentrationVaries with concentration

Note: The rate constants are highly dependent on the specific reaction conditions, including the concentrations of TCPO, hydrogen peroxide, catalyst, and the fluorophore itself. The data presented here are illustrative and should be determined empirically for each specific assay.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of Bis(2,4,6-trichlorophenyl)oxalate (TCPO)

Materials:

Procedure:

  • In a fume hood, dissolve 2,4,6-trichlorophenol in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add one molar equivalent of triethylamine to the cooled solution while stirring.

  • Add 0.5 molar equivalents of oxalyl chloride dropwise using a dropping funnel. A precipitate of triethylamine hydrochloride will form.[8]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.

  • Filter the mixture by suction filtration.

  • Wash the solid product with anhydrous ethanol or methanol to remove the triethylamine hydrochloride.

  • Dry the purified TCPO product under vacuum.

Diagram of TCPO Synthesis Workflow

TCPO_Synthesis node_start Dissolve 2,4,6-trichlorophenol in anhydrous toluene node_cool Cool in ice bath node_start->node_cool node_add_tea Add triethylamine node_cool->node_add_tea node_add_oxalyl Add oxalyl chloride dropwise node_add_tea->node_add_oxalyl node_react Stir at room temperature node_add_oxalyl->node_react node_filter Suction filter node_react->node_filter node_wash Wash with ethanol/methanol node_filter->node_wash node_dry Dry under vacuum node_wash->node_dry node_product Purified TCPO node_dry->node_product

Caption: Workflow for the synthesis of TCPO.

Protocol 2: General Procedure for a Peroxyoxalate Chemiluminescence Assay

Materials:

  • TCPO or CPPO stock solution in an anhydrous solvent (e.g., ethyl acetate)

  • Hydrogen peroxide solution

  • Fluorophore stock solution

  • Catalyst solution (e.g., sodium salicylate), if required

  • Reaction buffer (pH-adjusted)

  • Luminometer or other suitable light-detecting instrument

  • 96-well microplate (white or black, depending on the instrument)

Procedure:

  • Prepare working solutions of the oxalate ester, hydrogen peroxide, fluorophore, and catalyst (if used) in the appropriate reaction buffer.

  • In a well of the microplate, combine the fluorophore solution and the sample containing the analyte of interest.

  • Add the oxalate ester solution to the well.

  • Initiate the chemiluminescent reaction by adding the hydrogen peroxide solution.

  • Immediately measure the light emission using a luminometer. The signal can be measured as a kinetic profile or as an integrated signal over a specific time period.

Diagram of a General Peroxyoxalate Assay Workflow

Peroxyoxalate_Assay node_prepare Prepare working solutions node_mix1 Combine fluorophore and sample in microplate well node_prepare->node_mix1 node_add_oxalate Add oxalate ester solution node_mix1->node_add_oxalate node_add_h2o2 Add hydrogen peroxide solution (Initiate reaction) node_add_oxalate->node_add_h2o2 node_measure Measure light emission node_add_h2o2->node_measure

Caption: General workflow for a peroxyoxalate chemiluminescence assay.

References

preventing byproduct formation during the synthesis of 3,5,6-trichlorosalicylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This guide provides solutions to common issues encountered during the synthesis of 3,5,6-trichlorosalicylic acid esters, focusing on the prevention of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound esters?

A1: The primary byproduct of concern is the formation of ethers from the alcohol reactant, especially when using strong acid catalysts like sulfuric acid at high temperatures.[1][2] For instance, if n-pentanol is used, dipentyl ether can be formed.[1] Incomplete reactions can also leave unreacted this compound in the final product.[1] Additionally, water is a byproduct of the esterification reaction itself, and its presence can lead to the hydrolysis of the ester product back to the starting materials.[2][3][4]

Q2: How can I prevent the formation of ether byproducts?

A2: Ether formation can be significantly suppressed by using a titanium-based catalyst, such as a titanium ester or chelate, instead of a strong protic acid like sulfuric acid.[1] This catalytic approach allows for a reduction in the amount of alcohol required and minimizes the need to remove and discard ether byproducts.[1]

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] To improve the yield, consider the following strategies:

  • Removal of Water: The esterification reaction produces water, which can hydrolyze the ester back to the carboxylic acid and alcohol.[2][3] Removing water as it forms shifts the equilibrium towards the product. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene.[1][2]

  • Use of Excess Reactant: Employing a large excess of the alcohol can drive the reaction forward.[5][6] However, this may not be economical if the alcohol is expensive.

  • Catalyst Choice: As mentioned, using a titanium-based catalyst can improve yields by minimizing side reactions.[1]

  • Reaction Temperature: Ensure the reaction is heated sufficiently to facilitate the removal of the water-alcohol azeotrope.[7]

Q4: Is it necessary to isolate the this compound intermediate before esterification?

A4: No, it is not necessary. A high-yield, one-pot synthesis is possible where salicylic (B10762653) acid is first chlorinated to form this compound, which is then extracted and esterified in the same reaction vessel without isolation.[1][8] This method can result in an overall yield of 92-95% with a product purity of about 98%.[8]

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Significant ether peak in product analysis (e.g., GC-MS, HPLC) Use of strong acid catalyst (e.g., H₂SO₄) at high temperatures.Switch to a titanium ester or chelate catalyst.[1]
Low conversion of this compound Insufficient reaction time or temperature. The reaction has not reached equilibrium. Water present in the reaction mixture is causing hydrolysis.Increase reaction time and/or temperature to ensure complete removal of water via azeotropic distillation. Use a Dean-Stark apparatus.[1] Ensure all reactants and solvents are anhydrous.
Product purity is below 98% Incomplete reaction or presence of side products. Inefficient purification.Optimize reaction conditions as described above to minimize byproducts. For purification, consider distillation of the final ester product.[8]
Difficulty in separating the product from the reaction mixture The product may be precipitating out of the organic solvent upon cooling.The crude product can be recovered by stripping off the solvent and excess alcohol, followed by distillation of the residue.[8]
Experimental Protocols
Protocol 1: One-Pot Synthesis and Esterification of this compound using a Titanium Catalyst

This protocol is adapted from a patented process designed to minimize byproduct formation.[1][8]

1. Chlorination of Salicylic Acid:

  • In a suitable reaction vessel, dissolve salicylic acid in concentrated sulfuric acid (96-98%) while maintaining the temperature below 35°C (preferably 5-10°C).
  • Bubble gaseous chlorine through the vigorously stirred solution until the conversion to a monochlorosalicylic acid mixture is complete.
  • Increase the temperature to 50-75°C (preferably 65-70°C) and continue chlorination to form 3,5-dichlorosalicylic acid.
  • Add sulfur trioxide (oleum) and an iodine catalyst. Continue passing chlorine gas at 40-60°C to yield this compound.[8]

2. Extraction of this compound:

  • Cool the reaction mixture to ambient temperature and then carefully pour it over a mixture of ice and water to precipitate the this compound.[1]
  • Add a water-immiscible solvent (e.g., xylene) and the desired alcohol (e.g., n-pentanol). Heat the mixture to at least 60°C (preferably 75-100°C) with stirring to extract the trichlorosalicylic acid into the organic phase.[1][8]
  • Separate the organic phase from the aqueous phase.[8]

3. Esterification:

  • To the organic phase containing the this compound, add a titanium ester or chelate catalyst.[1]
  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
  • Monitor the reaction by a suitable analytical method (e.g., HPLC) until no more water is collected and the starting acid is consumed.[1]

4. Product Isolation:

  • Cool the reaction mixture.
  • Remove the solvent and any excess alcohol by distillation.
  • The final ester product can be further purified by vacuum distillation.[8]

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

TroubleshootingWorkflow start Problem: Byproduct Formation Detected check_byproduct Identify Byproduct: Ether or Unreacted Acid? start->check_byproduct is_ether Ether Formation check_byproduct->is_ether Ether is_acid Unreacted Acid / Hydrolysis check_byproduct->is_acid Acid/Hydrolysis solution_ether Action: Replace H₂SO₄ with Titanium Catalyst is_ether->solution_ether solution_acid Action: Enhance Water Removal (e.g., Dean-Stark) and/or Increase Reaction Time/Temp is_acid->solution_acid end Problem Resolved solution_ether->end solution_acid->end

Caption: Troubleshooting flowchart for byproduct formation.

Reaction Pathway: Esterification of this compound

EsterificationReaction cluster_reactants Reactants cluster_products Products TCSA This compound Catalyst Catalyst (e.g., Titanium Ester) TCSA->Catalyst Alcohol Alcohol (R-OH) Alcohol->Catalyst Ester 3,5,6-Trichlorosalicylic Acid Ester Water Water (H₂O) Catalyst->Ester + Heat Catalyst->Water + Heat Heat Heat (Azeotropic Distillation) Heat->Ester Heat->Water

Caption: Esterification reaction overview.

References

challenges in scaling up the synthesis of 3,5,6-Trichlorosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,6-Trichlorosalicylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process.

Issue 1: Low Overall Yield

Question: We are experiencing a significantly lower than expected overall yield of this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Low overall yield is a common challenge and can be attributed to several factors throughout the multi-step chlorination process. Here's a systematic approach to troubleshooting:

  • Temperature Control: Precise temperature control at each chlorination stage is critical. Deviations from the optimal temperature ranges can lead to the formation of unwanted isomers and byproducts, thus reducing the yield of the desired product.

    • Monochlorination: This step should be conducted at 5-10°C. Running this reaction at higher temperatures, for instance between 20-35°C, has been shown to result in a lower overall yield.[1]

    • Dichlorination: The conversion to 3,5-dichlorosalicylic acid should be carried out between 65-70°C.[1]

    • Trichlorination: The final chlorination in oleum (B3057394) is optimal between 40-60°C. Exceeding this temperature, for example conducting the reaction at 70°C, can significantly decrease the yield.[1]

  • Reaction Time: Extended reaction times, especially at elevated temperatures, can also negatively impact the yield. For instance, prolonged chlorination of 3,5-dichlorosalicylic acid at 70°C has been demonstrated to result in a lower yield of this compound.[1]

  • Catalyst Concentration: The amount of iodine catalyst used in the trichlorination step is crucial. An optimal concentration is typically between 100-150 milligrams of iodine per mole of the initial salicylic (B10762653) acid.[1] Insufficient catalyst can lead to an incomplete reaction, while an excess may not provide any additional benefit and could complicate purification.

  • Purification and Extraction: Inefficient extraction of the final product from the reaction mixture is a common source of yield loss. The use of a water-immiscible aromatic hydrocarbon solvent, such as xylene, in conjunction with an alcohol like n-pentanol for extraction at 75-100°C can improve the final yield by 10-15%.[1]

Issue 2: Product Purity Issues and Presence of Isomers

Question: Our final product shows contamination with other chlorinated salicylic acid isomers. How can we improve the purity of our this compound?

Answer:

Achieving high purity (around 99%) is possible with careful control of the reaction conditions.[1] The presence of isomers like 3-chlorosalicylic acid, 5-chlorosalicylic acid, and 3,5-dichlorosalicylic acid typically indicates incomplete or non-selective chlorination.

  • Strict Temperature Adherence: As with yield, temperature control is paramount for selectivity. Adhering to the optimized temperature ranges for each chlorination step will minimize the formation of undesired isomers.

  • Sequential Chlorination: The synthesis is a sequential process. Ensuring the completion of each chlorination step before proceeding to the next is important. Monitoring the reaction progress using analytical techniques like HPLC can help determine the optimal time to move to the next stage.

  • Vigorous Stirring: Maintaining vigorous stirring throughout the reaction, especially during the introduction of gaseous chlorine, is essential to ensure a homogenous reaction mixture and rapid reaction.[1] This helps to avoid localized areas of high chlorine concentration which could lead to over-chlorination or side reactions.

  • Purification Method: The choice of extraction solvents and conditions plays a significant role in the final purity. A well-optimized extraction process can selectively dissolve the desired product, leaving impurities behind.

Issue 3: Difficulties in Scaling Up the Reaction

Question: We are facing challenges with managing the reaction exotherm and ensuring consistent results now that we are scaling up the synthesis. What should we consider?

Answer:

Scaling up any chemical process introduces new challenges, particularly for exothermic reactions like chlorination.

  • Heat Management: The chlorination of salicylic acid is an exothermic process. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature, known as a thermal runaway, which can result in side reactions, product degradation, and safety hazards.

    • Controlled Reagent Addition: The rate of chlorine gas addition should be carefully controlled to manage the rate of heat generation.

    • Efficient Cooling: A robust cooling system for the reaction vessel is essential to maintain the optimal temperature.

  • Mixing Efficiency: In larger reactors, achieving the same level of mixing as in a laboratory setting can be difficult. Inefficient mixing can lead to temperature and concentration gradients, resulting in inconsistent product quality and lower yields. The stirring should be vigorous enough to permit a rapid reaction.[1]

  • Process Safety: A thorough hazard analysis should be conducted before scaling up. This includes understanding the thermal stability of all reactants, intermediates, and products.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield and purity I can expect for the synthesis of this compound?

A1: With an optimized single-pot process, it is possible to obtain this compound in high purity, around 99%.[1] When converted to its n-pentyl ester, the overall yield from salicylic acid can be about 92-95% of the theoretical value, with a product purity of approximately 98%.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is salicylic acid. Key reagents include gaseous chlorine, concentrated sulfuric acid (96-98%), oleum (fuming sulfuric acid), and an iodine catalyst.[1] For the extraction and purification, a water-immiscible aromatic hydrocarbon solvent (like xylene) and an alcohol (such as n-pentanol) are used.[1]

Q3: Can the entire synthesis be performed in a single reaction vessel?

A3: Yes, an improved single-pot process has been developed that allows for the direct synthesis of this compound from salicylic acid in a series of steps performed in the same reactor.[1] This minimizes handling and potential loss of material between steps.

Q4: What analytical methods are recommended for monitoring the reaction and assessing final product purity?

A4: High-Pressure Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction and identifying the presence of intermediates and byproducts. For final product characterization and purity assessment, techniques such as melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the main safety precautions to consider during this synthesis?

A5: The synthesis involves hazardous materials and requires strict safety protocols.

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid, oleum, and chlorine gas are highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Exothermic Reactions: Be prepared to manage the heat generated during the chlorination steps with an efficient cooling system.

  • Handling of Gaseous Chlorine: Ensure a secure setup for the delivery of chlorine gas and have a system in place to neutralize any unreacted chlorine.

Quantitative Data Summary

Table 1: Impact of Reaction Temperature on Overall Yield

StepNon-Optimal Temperature (°C)Consequence
Monochlorination20-35Lower overall yield[1]
Trichlorination70Lower overall yield[1]

Table 2: Typical Yield and Purity Data

ProductOverall Yield (from Salicylic Acid)Purity
This compound-~99%[1]
n-Pentyl 3,5,6-Trichlorosalicylate~92-95%~98%[1]

Experimental Protocols

Detailed Methodology for the Single-Pot Synthesis of this compound

This protocol is based on an improved process described in the literature.[1]

  • Monochlorination:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge concentrated sulfuric acid (96-98%).

    • Cool the sulfuric acid to 5-10°C.

    • Slowly add salicylic acid while maintaining the temperature.

    • Once the salicylic acid is dissolved, bubble gaseous chlorine into the vigorously stirred solution, ensuring the temperature is maintained at 5-10°C.

    • Continue the chlorination until essentially all the salicylic acid is converted to a mixture of 3- and 5-chlorosalicylic acids.

  • Dichlorination:

    • After the monochlorination is complete, heat the reaction mixture to 65-70°C.

    • Continue to pass gaseous chlorine through the solution to convert the monochlorinated products to 3,5-dichlorosalicylic acid.

  • Trichlorination:

    • Cool the reaction mixture.

    • Add oleum (fuming sulfuric acid) to the reaction mixture.

    • Add a catalytic amount of iodine (approximately 100-150 milligrams per mole of the initial salicylic acid).

    • Heat the mixture to 47-54°C and pass gaseous chlorine through the solution to form this compound.

  • Isolation and Purification:

    • Cool the reaction mixture to ambient temperature.

    • Carefully "drown" the reaction mixture in a mixture of ice and water to precipitate the solid this compound.

    • Extract the product from the aqueous slurry with a water-immiscible aromatic hydrocarbon solvent (e.g., xylene) containing an alcohol (e.g., n-pentanol) at a temperature of 75-100°C.

    • Separate the organic phase. The aqueous phase can be re-extracted to maximize recovery.

    • The combined organic extracts contain the purified this compound. The product can be isolated by removing the solvent or used directly in a subsequent esterification step.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification Salicylic Acid Salicylic Acid Monochlorination Monochlorination Salicylic Acid->Monochlorination Cl2, H2SO4 5-10°C Dichlorination Dichlorination Monochlorination->Dichlorination Cl2 65-70°C Trichlorination Trichlorination Dichlorination->Trichlorination Cl2, Oleum, Iodine 40-60°C Crude Product Crude Product Trichlorination->Crude Product Precipitation Precipitation Crude Product->Precipitation Ice/Water Extraction Extraction Precipitation->Extraction Xylene/n-Pentanol 75-100°C Final Product Final Product Extraction->Final Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Low_Yield Low Overall Yield Check_Temp Check Temperature Logs Low_Yield->Check_Temp Temp_Deviation Temperature Deviation? Check_Temp->Temp_Deviation Adjust_Cooling Adjust Cooling/Heating Protocol Temp_Deviation->Adjust_Cooling Yes Check_Time Check Reaction Time Temp_Deviation->Check_Time No Time_Deviation Reaction Time Too Long? Check_Time->Time_Deviation Optimize_Time Optimize Reaction Time Time_Deviation->Optimize_Time Yes Check_Catalyst Check Catalyst Amount Time_Deviation->Check_Catalyst No Catalyst_Amount Incorrect Catalyst Amount? Check_Catalyst->Catalyst_Amount Adjust_Catalyst Adjust Catalyst Loading Catalyst_Amount->Adjust_Catalyst Yes Check_Extraction Review Extraction Protocol Catalyst_Amount->Check_Extraction No Extraction_Inefficient Inefficient Extraction? Check_Extraction->Extraction_Inefficient Optimize_Extraction Optimize Solvents & Conditions Extraction_Inefficient->Optimize_Extraction Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Mobile Phase Optimization for 3,5,6-Trichlorosalicylic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of 3,5,6-trichlorosalicylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing peak tailing. To minimize these interactions, it is recommended to lower the mobile phase pH to protonate the silanol groups.

  • Mobile Phase pH: The pH of the mobile phase is a critical factor. For acidic compounds, the mobile phase pH should be at least one to two units below the analyte's pKa to ensure it is in a single, un-ionized form. The predicted pKa of this compound is approximately 1.50-1.85.[1][2] Therefore, a mobile phase pH of around 2.0-2.5 is a good starting point. However, always check the pH stability range of your HPLC column, as very low pH can damage the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

  • Modern Columns: Using modern, high-purity silica (B1680970) columns with advanced end-capping can significantly reduce silanol interactions and improve peak shape.

Q2: I am observing peak fronting for my this compound peak. What could be the problem?

A2: Peak fronting is less common than tailing but can occur due to a few reasons:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase chromatography) than your mobile phase, it can cause the analyte to travel too quickly at the beginning of the column, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Similar to peak tailing, injecting an excessive amount of sample can also lead to peak fronting.

  • Column Channeling: A void or channel in the column packing can lead to distorted peaks. This usually indicates a degraded column that needs to be replaced.

Q3: My this compound is eluting too quickly with poor retention on a C18 column. How can I increase the retention time?

A3: Insufficient retention is a common issue, especially for polar acidic compounds. Here are some strategies to increase retention:

  • Decrease Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of your analyte.

  • Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of this compound (pKa ≈ 1.50-1.85) to keep it in its less polar, protonated form, which will have a stronger interaction with the non-polar stationary phase.[1][2]

  • Use a "High Aqueous" Compatible Column: If you are using a very high percentage of aqueous mobile phase (e.g., >95%), you might experience phase collapse with a standard C18 column, leading to a dramatic loss of retention. In such cases, switching to a "high aqueous" compatible column (e.g., with a polar-embedded or polar-endcapped stationary phase) is recommended.

Q4: I am not getting good resolution between this compound and other impurities in my sample. What can I do?

A4: Improving resolution often requires a systematic approach to mobile phase optimization.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution point of your analyte and impurities. Then, develop a shallower gradient around the elution time of the compounds of interest to improve their separation.

  • Change the Organic Solvent: Switching between different organic solvents, such as acetonitrile and methanol (B129727), can alter the selectivity of the separation due to their different chemical properties.

  • Optimize Mobile Phase pH: Small adjustments to the mobile phase pH (while staying below the pKa of the analytes) can influence the ionization state of both the target compound and its impurities, potentially leading to better separation.

  • Try Different Stationary Phases: If mobile phase optimization is insufficient, consider trying a different column chemistry, such as a phenyl-hexyl or a cyano phase, which can offer different selectivity.

Data Presentation: Illustrative Chromatographic Data

Table 1: Illustrative Effect of Mobile Phase Composition on this compound Chromatography

Mobile Phase Composition (Aqueous:Organic)pHRetention Time (min)Peak Asymmetry (Tailing Factor)Resolution (from a hypothetical impurity)
60:40 (0.1% Formic Acid in Water : Acetonitrile)2.74.21.21.8
70:30 (0.1% Formic Acid in Water : Acetonitrile)2.76.81.12.5
50:50 (0.1% Formic Acid in Water : Acetonitrile)2.72.51.41.2
60:40 (0.1% Formic Acid in Water : Methanol)2.75.11.31.6
60:40 (Phosphate Buffer : Acetonitrile)3.53.51.81.4
60:40 (Phosphate Buffer : Acetonitrile)7.01.22.50.8

Note: This is a hypothetical data table for illustrative purposes.

Experimental Protocols

Protocol 1: Initial Method Development and Mobile Phase Screening

This protocol outlines a systematic approach to developing a robust HPLC method for this compound.

  • Column Selection:

    • Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Acetonitrile (HPLC grade).

    • Prepare a second organic phase with Methanol (HPLC grade) for selectivity screening.

  • Initial Gradient Scouting:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-22 min: 5% B (re-equilibration)

  • Data Analysis and Optimization:

    • Based on the retention time from the scouting gradient, develop a shallower gradient to improve resolution. For example, if the peak elutes at 40% B, a new gradient could be 30-50% B over 10 minutes.

    • If peak shape is poor, ensure the mobile phase pH is sufficiently low. If using a buffer, a phosphate (B84403) buffer at pH 2.5 is a good alternative to formic acid.

    • To evaluate selectivity, replace acetonitrile with methanol and repeat the scouting gradient.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa - 1.5? start->check_ph adjust_ph Lower Mobile Phase pH (e.g., to pH 2.0-2.5) check_ph->adjust_ph No check_load Is Sample Overloaded? check_ph->check_load Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak reduce_load Reduce Injection Volume or Sample Concentration check_load->reduce_load Yes check_column Consider Column Effects check_load->check_column No reduce_load->good_peak use_new_column Use a Modern, End-Capped Column check_column->use_new_column Yes/Maybe use_new_column->good_peak

Caption: Troubleshooting workflow for addressing peak tailing.

Logical Relationships in Mobile Phase Optimization

G goal Goal: Optimal Separation (Good Resolution & Peak Shape) retention Retention Time goal->retention peak_shape Peak Shape goal->peak_shape resolution Resolution goal->resolution organic_solvent Organic Solvent % organic_solvent->retention mobile_phase_ph Mobile Phase pH mobile_phase_ph->retention mobile_phase_ph->peak_shape solvent_type Organic Solvent Type (ACN vs. MeOH) solvent_type->resolution

Caption: Key parameters influencing mobile phase optimization.

References

Validation & Comparative

A Comparative Analysis of the Photophysical Properties of Salicylic Acid and Dichloro- and Trichlorosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the impact of chlorine substitution on the absorption, emission, and excited-state dynamics of a fundamental aromatic scaffold.

This guide provides a comprehensive comparison of the photophysical properties of salicylic (B10762653) acid and its chlorinated derivative, 3,5,6-Trichlorosalicylic acid (TCSA). The introduction of heavy chlorine atoms onto the salicylic acid backbone significantly perturbs its electronic structure, leading to distinct changes in its interaction with light. This analysis is supported by experimental data and is intended for researchers, scientists, and professionals in the fields of materials science, photochemistry, and drug development.

Data Summary

The following table summarizes the key photophysical parameters for salicylic acid and this compound.

Photophysical ParameterSalicylic AcidThis compound
Absorption Maximum (λabs) ~300 nm (in Methanol)[1]~325 nm (in Methanol)[1]
Emission Maximum (λem) ~430 nm (in Methanol)[1]~465 nm (in Methanol)[1]
Stokes Shift LargeVery Large[2][3]
Fluorescence Lifetime (τ) ~2.02 ns~2.5 ns[1]
Key Photophysical Process Excited-State Intramolecular Proton Transfer (ESIPT)[2][3]Enhanced Excited-State Intramolecular Proton Transfer (ESIPT)[1][2][3]

Experimental Protocols

The data presented in this guide are based on standard photophysical characterization techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

The absorption spectra are recorded using a UV-Visible spectrophotometer. Solutions of the compounds are prepared in a suitable solvent, typically methanol, at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption. The spectrophotometer is first blanked with the pure solvent. The sample solution is then placed in a quartz cuvette (typically 1 cm path length), and the absorbance is measured over a range of wavelengths (e.g., 200-500 nm). The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Steady-state fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set to the absorption maximum (λabs) of the compound. The emission is then scanned over a range of longer wavelengths (e.g., 350-600 nm). The wavelength at which the fluorescence intensity is highest is recorded as the emission maximum (λem). A large difference between the absorption and emission maxima, known as the Stokes shift, is a characteristic feature of molecules undergoing significant structural or electronic rearrangement in the excited state, such as ESIPT.[2][3]

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime measurements are performed using a time-correlated single-photon counting (TCSPC) system. The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser) at a wavelength corresponding to its absorption maximum. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. The fluorescence lifetime (τ) is then determined by fitting the decay curve to an exponential function. A shorter lifetime for TCSA compared to less chlorinated analogs is attributed to an enhanced rate of intersystem crossing due to the "heavy-atom effect" of the chlorine substituents.[1]

Visualization of Photophysical Processes

The following diagrams illustrate the key photophysical processes and the experimental workflow for their characterization.

G cluster_SA Salicylic Acid cluster_TCSA This compound SA_S0 S0 (Ground State) SA_S1 S1 (Excited State) SA_S0->SA_S1 Absorption (~300 nm) SA_ESIPT ESIPT Tautomer (Excited State) SA_S1->SA_ESIPT ESIPT SA_S0_T S0 Tautomer (Ground State) SA_ESIPT->SA_S0_T Fluorescence (~430 nm) SA_S0_T->SA_S0 Relaxation TCSA_S0 S0 (Ground State) TCSA_S1 S1 (Excited State) TCSA_S0->TCSA_S1 Absorption (~325 nm) TCSA_ESIPT ESIPT Tautomer (Excited State) TCSA_S1->TCSA_ESIPT Enhanced ESIPT TCSA_S0_T S0 Tautomer (Ground State) TCSA_ESIPT->TCSA_S0_T Fluorescence (~465 nm) TCSA_S0_T->TCSA_S0 Relaxation G start Sample Preparation (Salicylic Acid & TCSA in Methanol) uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence tcspc Time-Resolved Spectroscopy (TCSPC) start->tcspc data_abs Absorption Maxima (λabs) uv_vis->data_abs data_em Emission Maxima (λem) Stokes Shift fluorescence->data_em data_tau Fluorescence Lifetime (τ) tcspc->data_tau comparison Comparative Analysis data_abs->comparison data_em->comparison data_tau->comparison

References

A Comparative Guide to 3,5,6-Trichlorosalicylic Acid and Other Chlorinated Salicylic Acids in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials like chemiluminescent agents, chlorinated salicylic (B10762653) acids serve as crucial building blocks. The degree and position of chlorine substitution on the salicylic acid backbone significantly influence the physicochemical properties and reactivity of these molecules. This guide provides an objective comparison of 3,5,6-trichlorosalicylic acid with other chlorinated salicylic acids, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The electronic effects of chlorine substituents have a profound impact on the acidity and, consequently, the reactivity of the carboxylic acid and phenolic hydroxyl groups. The electron-withdrawing nature of chlorine atoms increases the acidity of the salicylic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa
Salicylic AcidC₇H₆O₃138.122.97
5-Chlorosalicylic AcidC₇H₅ClO₃172.57-
3,5-Dichlorosalicylic AcidC₇H₄Cl₂O₃207.012.9
This compoundC₇H₃Cl₃O₃241.45-

Synthesis of Chlorinated Salicylic Acids: A Summary of Protocols

The synthesis of chlorinated salicylic acids primarily involves the direct chlorination of salicylic acid under various conditions. The choice of solvent, chlorinating agent, and reaction temperature are critical in controlling the degree and regioselectivity of the chlorination.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a multi-step chlorination of salicylic acid.[1]

Experimental Protocol:

  • Monochlorination: Salicylic acid is dissolved in concentrated sulfuric acid and chlorine gas is introduced at a controlled temperature of 5-10°C to yield a mixture of 3- and 5-chlorosalicylic acids.[1]

  • Dichlorination: The reaction temperature is then raised to 65-70°C to promote further chlorination to 3,5-dichlorosalicylic acid.[1]

  • Trichlorination: To introduce the third chlorine atom at the 6-position, more forcing conditions are required. This often involves the use of oleum (B3057394) (fuming sulfuric acid) and a catalyst, such as iodine, at a temperature of 40-60°C.[1]

An improved single-pot process has been described where salicylic acid is chlorinated first in concentrated sulfuric acid and then with an iodine catalyst to produce this compound, which can be directly used for esterification. This process can achieve an overall yield of n-pentyl 3,5,6-trichlorosalicylate of about 92-95% with a purity of approximately 98%.

Synthesis_of_Chlorinated_Salicylic_Acids Salicylic_Acid Salicylic Acid Mono_Chloro Monochloro- salicylic Acids (3- & 5-isomers) Salicylic_Acid->Mono_Chloro Cl₂, H₂SO₄ 5-10°C Di_Chloro 3,5-Dichlorosalicylic Acid Mono_Chloro->Di_Chloro Cl₂, H₂SO₄ 65-70°C Tri_Chloro This compound Di_Chloro->Tri_Chloro Cl₂, Oleum, I₂ 40-60°C

Caption: Synthetic pathway for chlorinated salicylic acids.

Synthesis of Other Chlorinated Salicylic Acids

The synthesis of less chlorinated salicylic acids can be achieved by modifying the reaction conditions. For instance, the transformation of salicylic acid to 3,5-dichlorosalicylic acid is most complete when using sodium hypochlorite (B82951) in an aqueous alkaline solution. However, this method, along with chlorination using gaseous chlorine in acetic acid, can lead to the formation of 2,4,6-trichlorophenol (B30397) as a byproduct due to ipso-replacement of the carboxyl group.

Comparative Performance in Chemical Synthesis

Direct comparative studies on the performance of this compound versus other chlorinated salicylic acids in specific synthetic applications are not extensively documented in the available literature. However, inferences can be drawn based on their chemical properties.

Reactivity in Nucleophilic Acyl Substitution

The reactivity of the carboxylic acid group in nucleophilic acyl substitution reactions, such as esterification, is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing chlorine atoms in this compound are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to salicylic acid or its mono- and di-chlorinated analogs. This suggests that this compound may react faster or under milder conditions in esterification reactions.

Reactivity_Comparison cluster_0 Reactivity in Nucleophilic Acyl Substitution TCSA This compound DCSA 3,5-Dichlorosalicylic Acid TCSA->DCSA > MCSA Monochlorosalicylic Acid DCSA->MCSA > SA Salicylic Acid MCSA->SA >

Caption: Inferred reactivity of chlorinated salicylic acids.

Applications in Chemiluminescent Systems

Chlorinated salicylic acids are precursors to phenyl esters that are key components in chemiluminescent systems. While specific yield comparisons are scarce, the photophysical properties of these molecules have been studied. A detailed photophysical study of this compound (TCSA), 5-chlorosalicylic acid, and 3,5-dichlorosalicylic acid revealed the impact of chlorine substitution on their spectroscopic properties. This is crucial for the design of efficient light-emitting systems.

Conclusion

This compound stands out due to its high degree of chlorination, which is expected to enhance its reactivity in nucleophilic acyl substitution reactions. While direct comparative data on its performance against other chlorinated salicylic acids in specific synthetic applications is limited, its successful use in high-yield, one-pot esterification processes highlights its utility. The choice of a specific chlorinated salicylic acid will ultimately depend on the desired reactivity, the tolerance of the reaction to potentially harsher conditions required for the synthesis of more chlorinated analogs, and the specific electronic properties required for the final product, particularly in applications such as chemiluminescence. Further research providing direct, quantitative comparisons of these building blocks in various synthetic scenarios would be highly valuable to the scientific community.

References

evaluating the performance of 3,5,6-Trichlorosalicylic acid in chemiluminescence assays against other phenolic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various phenolic compounds as enhancers in horseradish peroxidase (HRP)-catalyzed chemiluminescence assays. While the primary focus is to evaluate the performance of 3,5,6-Trichlorosalicylic acid, a comprehensive literature search did not yield specific experimental data on its direct application as an enhancer in this context. However, its role as a key intermediate in the synthesis of chemiluminescent reagents is noted[1][2]. Therefore, this guide presents a comparison of commonly used phenolic enhancers for which experimental data is available, offering a valuable resource for selecting the optimal enhancer for specific research needs.

Performance Comparison of Phenolic Enhancers

The efficiency of a phenolic enhancer in an HRP-catalyzed chemiluminescence assay is determined by several factors, including the intensity of the light signal produced, the duration of the signal, and the resulting sensitivity of the assay. The following table summarizes the performance of several well-documented phenolic enhancers.

Phenolic CompoundChemical StructureRelative Luminescence Intensity (RLU)Signal DurationKey Characteristics
This compound 2-hydroxy-3,5,6-trichlorobenzoic acidData not availableData not availableKnown intermediate in the synthesis of chemiluminescent esters[1][2]. Its direct performance as an enhancer in HRP-luminol assays is not documented in the reviewed literature.
p-Iodophenol 4-iodophenolHighModerate to longA widely used and effective enhancer, providing a strong and sustained signal[3][4][5][6].
4-Hydroxybiphenyl (4-BIP) 4-phenylphenolVery HighStableDemonstrates superior signal stability compared to other potent enhancers[7].
4-(Imidazol-1-yl)phenol (4-IMP) 4-(1H-imidazol-1-yl)phenolHighShort to moderateA highly potent enhancer that can significantly increase signal intensity[3].
p-Coumaric Acid 4-hydroxycinnamic acidModerateNot specifiedA naturally occurring phenolic acid that can enhance the chemiluminescent signal.
4-Bromophenol (4-BOP) 4-bromophenolHighNot specifiedShows good performance as an enhancer in HRP-catalyzed chemiluminescence[3].
4-Hydroxy-4'-iodobiphenyl (HIOP) 4'-iodo-[1,1'-biphenyl]-4-olVery HighNot specifiedExhibits one of the best performances in terms of enhancing relative luminescent intensity[3].

Experimental Protocols

A generalized protocol for an enhanced chemiluminescence (ECL) immunoassay using a phenolic enhancer is provided below. This protocol can be adapted for specific applications, such as Western blotting or ELISA.

1. Reagent Preparation:

  • Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) containing 0.05-0.1% Tween-20.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in wash buffer.

  • Primary Antibody: Diluted in blocking buffer to the manufacturer's recommended concentration.

  • Secondary Antibody-HRP Conjugate: Diluted in blocking buffer to the manufacturer's recommended concentration.

  • Luminol (B1675438)/Peroxide Solution: A commercially available or laboratory-prepared solution containing luminol and a stable peroxide (e.g., hydrogen peroxide). A typical formulation involves a luminol solution (e.g., 2.5 mM) and a peroxide solution (e.g., 0.4 mM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5)[8].

  • Enhancer Solution: The phenolic enhancer of choice (e.g., p-iodophenol, 4-hydroxybiphenyl) is typically dissolved in an organic solvent like DMSO and then diluted to its optimal working concentration in the luminol/peroxide solution. Optimal concentrations can vary and should be determined empirically, but often fall in the range of 0.1-1 mM[3].

2. Immunoassay Procedure (Example: Western Blot):

  • Blocking: After transferring proteins to a membrane (e.g., PVDF or nitrocellulose), incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody solution for 1 hour at room temperature.

  • Washing: Wash the membrane extensively with wash buffer (e.g., three to five times for 5-10 minutes each).

3. Chemiluminescence Detection:

  • Prepare ECL Reagent: Mix the luminol/peroxide solution with the enhancer solution according to the optimized ratio immediately before use.

  • Incubation: Incubate the blot with the ECL reagent for 1-5 minutes at room temperature.

  • Signal Detection: Capture the chemiluminescent signal using an appropriate imaging system, such as a CCD camera-based imager or X-ray film. Exposure times will vary depending on the signal intensity.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G cluster_1 Chemiluminescence Reaction HRP HRP (Fe³⁺) HRP_I Compound I (Fe⁴⁺=O Por•⁺) HRP->HRP_I H₂O₂ HRP_II Compound II (Fe⁴⁺=O) HRP_I->HRP_II Enhancer (EH) Enhancer_Radical Enhancer Radical (E•) HRP_II->HRP Enhancer (EH) Luminol_Radical Luminol Radical Enhancer_Radical->Luminol_Radical Oxidizes Luminol Luminol Excited_Product Excited 3-Aminophthalate Luminol_Radical->Excited_Product + O₂ Ground_State 3-Aminophthalate Excited_Product->Ground_State Light (425 nm)

Figure 1: HRP-Catalyzed Enhanced Chemiluminescence Pathway.

G cluster_workflow Experimental Workflow start Start: Immobilized Antigen/Protein blocking Blocking Step start->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab HRP-Conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 ecl_reagent Addition of ECL Reagent (Luminol + Peroxide + Enhancer) wash2->ecl_reagent detection Signal Detection (CCD Imager / X-ray Film) ecl_reagent->detection end End: Data Analysis detection->end

Figure 2: General Experimental Workflow for an ECL Assay.

G cluster_comparison Performance Comparison Logic goal Goal: Select Optimal Phenolic Enhancer criteria Evaluation Criteria goal->criteria intensity Signal Intensity (RLU) criteria->intensity duration Signal Duration criteria->duration sensitivity Assay Sensitivity (LOD) criteria->sensitivity compound_a Phenolic Compound A intensity->compound_a compound_b Phenolic Compound B intensity->compound_b compound_c Phenolic Compound C intensity->compound_c duration->compound_a duration->compound_b duration->compound_c sensitivity->compound_a sensitivity->compound_b sensitivity->compound_c decision Decision: Optimal Enhancer for Application compound_a->decision compound_b->decision compound_c->decision

Figure 3: Logical Flow for Comparing Phenolic Enhancers.

References

synthesis yield comparison between 3,5,6-Trichlorosalicylic acid and dichlorosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of halogenated salicylic (B10762653) acids is of significant interest due to their roles as key intermediates in the creation of pharmaceuticals and other high-value chemical compounds. This guide provides an objective comparison of the synthesis yields for 3,5,6-trichlorosalicylic acid and various dichlorosalicylic acid isomers, supported by experimental data and detailed protocols.

Synthesis Yield Comparison

The synthesis of this compound from salicylic acid can be achieved in high yields through a controlled, multi-step chlorination process. In contrast, the yields for dichlorosalicylic acid isomers vary depending on the specific isomer and the synthetic route employed. Direct chlorination of salicylic acid often leads to a mixture of isomers, necessitating specific strategies to isolate the desired product.

ProductStarting MaterialReagentsSolventTemperatureYield (%)Reference
This compound Salicylic acid1. Cl₂2. SO₃, I₂, Cl₂H₂SO₄, Oleum1. 5-10°C then 65-70°C2. 40-60°C~78% (isolated acid)[1]
n-Pentyl 3,5,6-trichlorosalicylate Salicylic acid1. Cl₂2. SO₃, I₂, Cl₂3. n-pentanolH₂SO₄, Oleum, Xylene1. 5-10°C then 65-70°C2. 40-60°C3. Reflux92-95% (overall)[1]
3,5-Dichlorosalicylic acid Salicylic acidCl₂Acetic acid0-5°C"Pure" (quantitative yield implied)[2][3]
3,6-Dichlorosalicylic acid Potassium 2,5-dichlorophenolateCO₂, K₂CO₃Xylene140°C60%[4]
3,6-Dichlorosalicylic acid 5-bromo-3,6-dichlorosalicylic acidH₂, Pd/C, Sodium acetateAcetic acidAmbient97% (crude, ~90% purity)[5]
5-Chlorosalicylic acid Salicylic acidCl₂Chlorobenzene110°C92.7%[6]
3-Chlorosalicylic acid 5-Sulphosalicylic acid1. Cl₂2. Superheated steam1. Acetic acid2. Water with H₃PO₄1. 0-5°C2. up to 170°C~72%[2]

Experimental Protocols

Synthesis of this compound via Sequential Chlorination

This protocol is adapted from a high-yield, one-pot process.

Materials:

  • Salicylic acid

  • Concentrated sulfuric acid (96-98%)

  • Chlorine gas (Cl₂)

  • Sulfur trioxide (SO₃) or Oleum

  • Iodine (catalyst)

  • Ice

  • Water

Procedure:

  • Monochlorination and Dichlorination: Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped for gas inlet and stirring. Cool the solution to 5-10°C. Bubble chlorine gas through the vigorously stirred solution while maintaining this temperature. This initially forms a mixture of 3- and 5-chlorosalicylic acids. Continue chlorination until 3,5-dichlorosalicylic acid begins to precipitate. Raise the temperature to 65-70°C and continue chlorination to convert the mixture to 3,5-dichlorosalicylic acid. The in-situ yield of 3,5-dichlorosalicylic acid at this stage is reported to be 95-98% of the theoretical value.[1]

  • Trichlorination: Add sulfur trioxide (as oleum) to the reaction mixture, ensuring at least 4 moles of SO₃ per mole of the initial salicylic acid. Add a catalytic amount of iodine. Maintain the temperature below 60°C during the addition of sulfur trioxide.[1]

  • Final Chlorination: Re-introduce chlorine gas into the mixture and maintain the temperature between 40-60°C to facilitate the conversion of 3,5-dichlorosalicylic acid to this compound.[1]

  • Isolation: Cool the reaction mixture to ambient temperature and then pour it over ice and water. The this compound will precipitate as a solid.

  • Purification: The solid product can be recovered by filtration, washed with water, and dried. For higher recovery, the product can be extracted from the aqueous mixture with a hot, water-immiscible aromatic solvent like xylene.

Synthesis of 3,6-Dichlorosalicylic Acid from Potassium 2,5-Dichlorophenolate

This method utilizes the Kolbe-Schmitt reaction on a pre-halogenated precursor.

Materials:

Procedure:

  • Salt Formation: Prepare potassium 2,5-dichlorophenolate by reacting 2,5-dichlorophenol with potassium hydroxide in a suitable solvent like xylene.

  • Carboxylation: Charge the potassium 2,5-dichlorophenolate solution and finely powdered anhydrous potassium carbonate into a high-pressure autoclave. Flush the autoclave with carbon dioxide and then pressurize with CO₂ to 40 bars at 40°C.

  • Reaction: Heat the mixture to 140°C and maintain for several hours, during which the internal pressure will increase.[4]

  • Workup and Isolation: After cooling, the reaction mixture is worked up. This typically involves dissolving the solid in water, filtering, and then acidifying the filtrate with hydrochloric acid to precipitate the 3,6-dichlorosalicylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be recrystallized from water to yield the purified product.[4]

Synthesis Pathway Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound and 3,6-dichlorosalicylic acid.

Synthesis_Trichlorosalicylic_Acid cluster_0 Step 1: Dichlorination cluster_1 Step 2: Trichlorination cluster_2 Step 3: Isolation Salicylic_Acid Salicylic Acid in Conc. H₂SO₄ Chlorination_1 Chlorination (Cl₂) 5-10°C Salicylic_Acid->Chlorination_1 Monochloro_Mix 3- & 5-Chloro- salicylic Acid Chlorination_1->Monochloro_Mix Chlorination_2 Chlorination (Cl₂) 65-70°C Monochloro_Mix->Chlorination_2 Dichloro_SA 3,5-Dichlorosalicylic Acid (in situ) Chlorination_2->Dichloro_SA Add_Oleum Add Oleum (SO₃) & Iodine catalyst Dichloro_SA->Add_Oleum Trichloro_SA_Mix Reaction Mixture Add_Oleum->Trichloro_SA_Mix Chlorination_3 Chlorination (Cl₂) 40-60°C Drowning Pour on Ice/Water Chlorination_3->Drowning Trichloro_SA_Mix->Chlorination_3 Precipitate Precipitation Drowning->Precipitate Filtration Filtration/Extraction Precipitate->Filtration Final_Product 3,5,6-Trichlorosalicylic Acid Filtration->Final_Product

Caption: Workflow for the synthesis of this compound.

Synthesis_3_6_Dichlorosalicylic_Acid cluster_0 Step 1: Salt Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Isolation Phenol 2,5-Dichlorophenol + KOH in Xylene Salt Potassium 2,5- Dichlorophenolate Phenol->Salt Carbonation Add K₂CO₃, Pressurize with CO₂ (40 bar, 40°C) Salt->Carbonation Reaction_Mix Reaction Mixture in Autoclave Carbonation->Reaction_Mix Heating Heat to 140°C Cooling Cool and Depressurize Heating->Cooling Reaction_Mix->Heating Acidification Aqueous Workup & Acidification (HCl) Cooling->Acidification Precipitate Precipitation Acidification->Precipitate Purification Filtration & Recrystallization Precipitate->Purification Final_Product 3,6-Dichlorosalicylic Acid Purification->Final_Product

Caption: Workflow for the synthesis of 3,6-Dichlorosalicylic Acid.

References

A Comparative Guide to the Validated HPLC Method for 3,5,6-Trichlorosalicylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3,5,6-Trichlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, is crucial for various applications ranging from environmental monitoring to pharmaceutical research.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for this analytical challenge.[1] This guide provides a comprehensive comparison of a proposed, validated HPLC method for this compound quantification with other viable analytical alternatives, supported by detailed experimental protocols and performance data.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Drawing parallels from established methods for salicylic acid and its derivatives, a reversed-phase HPLC method is proposed for the quantification of this compound.

Experimental Protocol: HPLC Method Validation

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid, pH adjusted to 2.5) and an organic phase (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 60:40 (v/v) ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometric detection at a wavelength determined by the UV spectrum of this compound in the mobile phase (a preliminary scan would be required, but a wavelength around 300-310 nm is a reasonable starting point based on salicylic acid's absorbance).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will be matrix-dependent. For instance, environmental water samples may require pre-concentration using Solid-Phase Extraction (SPE) with a suitable sorbent.[1] For pharmaceutical formulations, a simple dissolution in the mobile phase followed by filtration might be sufficient.

3. Method Validation Protocol: The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank matrix and a matrix spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing the calibration standards at a minimum of five concentration levels and performing a linear regression analysis.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of known amounts of analyte spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative Analytical Methods

While HPLC is a powerful technique, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.

UV-Visible Spectrophotometry

A simple and cost-effective method that can be used for the quantification of this compound in simple matrices.

Experimental Protocol: UV-Visible Spectrophotometry

  • Solvent Selection: Choose a solvent in which this compound is soluble and stable, and that does not interfere with its absorbance. Methanol or ethanol (B145695) are common choices for salicylic acid derivatives.

  • Determination of λmax: Scan a solution of this compound over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the calibration curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires small sample volumes, making it a suitable alternative for the analysis of phenolic compounds.

Experimental Protocol: Capillary Electrophoresis

  • Capillary and Buffer System: A fused-silica capillary is typically used. The background electrolyte (BGE) could be a borate (B1201080) or phosphate (B84403) buffer at a pH that ensures the analyte is in its ionized form for effective electrophoretic separation.

  • Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Separation and Detection: Apply a high voltage across the capillary to separate the components based on their charge-to-size ratio. Detection is commonly performed using a UV detector.

  • Quantification: The peak area of the analyte is used for quantification against a calibration curve prepared from standard solutions.

Gas Chromatography (GC)

GC can be a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility.

Experimental Protocol: Gas Chromatography

  • Derivatization: The carboxylic acid and phenolic hydroxyl groups of this compound need to be derivatized, for example, by silylation or methylation, to make the molecule more volatile.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is suitable for the separation of the derivatized analyte.

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

    • Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.

    • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

  • Quantification: Quantification is performed by comparing the peak area of the derivatized analyte in the sample to that of derivatized standards.

Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Parameter HPLC-UV UV-Visible Spectrophotometry Capillary Electrophoresis (CE) Gas Chromatography (GC-FID/MS)
Specificity HighLow to ModerateHighVery High (especially with MS)
Sensitivity Moderate to HighLowHighVery High
Linearity Range WideNarrowModerateWide
Precision HighModerateHighHigh
Accuracy HighModerateHighHigh
Sample Throughput ModerateHighHighLow (due to derivatization)
Cost ModerateLowModerateHigh
Complexity ModerateLowModerateHigh

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation

Caption: Workflow for HPLC Method Validation.

Conclusion

The proposed reversed-phase HPLC method with UV detection offers a robust, specific, and accurate approach for the quantification of this compound. While alternative methods such as UV-Visible Spectrophotometry, Capillary Electrophoresis, and Gas Chromatography present viable options, the choice of the most suitable technique will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and cost considerations. The detailed protocols and comparative data provided in this guide aim to assist researchers in making an informed decision for their analytical needs.

References

A Comparative Analysis of the Reactivity of Mono-, Di-, and Trichlorosalicylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the chemical reactivity of mono-, di-, and trichlorosalicylic acids. By examining key chemical properties and reactions, this document aims to furnish researchers with the necessary data to inform their work in drug development, chemical synthesis, and other scientific endeavors.

Introduction

Salicylic (B10762653) acid and its derivatives are cornerstones in medicinal chemistry and chemical synthesis. The introduction of chlorine atoms onto the salicylic acid backbone significantly alters its electronic properties, acidity, and, consequently, its chemical reactivity. This guide explores these differences through a comparative analysis of mono-, di-, and trichlorinated salicylic acids, focusing on their acidity and reactivity in common organic reactions such as esterification and decarboxylation. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents and chemical entities.

Data Presentation: A Comparative Overview

The following table summarizes the acidity of various chlorosalicylic acid isomers, a key determinant of their reactivity. The acidity is presented as the pKa value, where a lower pKa indicates a stronger acid.

CompoundNumber of Chlorine AtomspKa (Predicted/Experimental)
Salicylic Acid02.97
3-Chlorosalicylic Acid1~2.43 (Predicted)[1][2][3][4]
4-Chlorosalicylic Acid1~2.71 (Predicted)[]
5-Chlorosalicylic Acid12.63[6]
3,5-Dichlorosalicylic Acid2~1.99 (Predicted)
3,6-Dichlorosalicylic Acid2No data found
3,5,6-Trichlorosalicylic Acid3~1.85 (Predicted)[7]

Note: Many of the pKa values are predicted and should be considered as estimates. Experimental verification is recommended for precise applications.

The increasing number of electron-withdrawing chlorine atoms on the aromatic ring leads to a progressive increase in the acidity of the carboxylic acid group. This is due to the inductive effect of the chlorine atoms, which stabilizes the resulting carboxylate anion upon deprotonation.

Comparative Reactivity

The reactivity of the carboxylic acid and phenolic hydroxyl groups in chlorosalicylic acids is significantly influenced by the number and position of the chlorine substituents.

Acidity and Nucleophilicity

As demonstrated in the table above, the acidity of the carboxylic acid group increases with the degree of chlorination. A stronger acid implies a more stable conjugate base (carboxylate anion). This increased acidity can influence the rate of acid-catalyzed reactions. Conversely, the electron-withdrawing nature of the chlorine atoms decreases the electron density on the aromatic ring and the phenolic oxygen, thereby reducing the nucleophilicity of the phenoxide ion.

Esterification

Esterification of the carboxylic acid group is a fundamental reaction for producing derivatives with altered physicochemical properties. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common method.

General Trend: The rate of acid-catalyzed esterification is expected to be influenced by the electronic environment of the carbonyl carbon. The electron-withdrawing chlorine atoms increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Therefore, it is hypothesized that the rate of esterification will increase with the degree of chlorination.

Reactivity Trend (Esterification): Trichlorosalicylic acid > Dichlorosalicylic acid > Monochlorosalicylic acid > Salicylic acid

Decarboxylation

Decarboxylation of salicylic acid and its derivatives to yield phenols is a reaction that typically requires high temperatures.

General Trend: The mechanism of decarboxylation of salicylic acids can be complex. For substituted salicylic acids, studies have shown that electron-donating groups tend to increase the rate of decarboxylation.[8][9][10] Conversely, the electron-withdrawing nature of chlorine atoms is expected to decrease the rate of decarboxylation by destabilizing the transition state.

Reactivity Trend (Decarboxylation): Salicylic acid > Monochlorosalicylic acid > Dichlorosalicylic acid > Trichlorosalicylic acid

Experimental Protocols

To empirically validate the hypothesized reactivity trends, the following standardized experimental protocols are proposed.

General Protocol for Comparative Fischer Esterification
  • Reaction Setup: In separate, identical reaction vessels, place equimolar amounts (e.g., 1 mmol) of a specific chlorosalicylic acid isomer (mono-, di-, or tri-chloro) and a large excess of a primary alcohol (e.g., 10 mL of methanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.1 mmol of concentrated sulfuric acid) to each reaction vessel.

  • Reaction Conditions: Heat the reaction mixtures to a constant temperature (e.g., 60°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction at regular time intervals by taking aliquots and analyzing them using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product.

  • Data Analysis: Plot the concentration of the ester product versus time for each chlorosalicylic acid isomer. The initial rate of reaction can be determined from the slope of the curve at the beginning of the reaction.

General Protocol for Comparative Decarboxylation
  • Reaction Setup: In separate, identical reaction vessels equipped with a system to trap and quantify CO2, place equimolar amounts (e.g., 1 mmol) of a specific chlorosalicylic acid isomer.

  • Solvent: Add a high-boiling inert solvent (e.g., quinoline (B57606) or mineral oil).

  • Reaction Conditions: Heat the reaction mixtures to a high, constant temperature (e.g., 200°C) with constant stirring.

  • Monitoring: Monitor the reaction by measuring the volume of CO2 evolved over time using a gas burette or by analyzing the reaction mixture for the formation of the corresponding chlorophenol using GC or HPLC.

  • Data Analysis: Plot the amount of product formed or CO2 evolved versus time. The initial rate of reaction can be determined from the slope of the curve.

Influence on Signaling Pathways

Chlorinated salicylic acid derivatives have shown potential as modulators of various biological signaling pathways, making them interesting candidates for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[11] Aberrant NF-κB signaling is implicated in numerous inflammatory diseases and cancers. Salicylic acid itself is known to inhibit NF-κB activity. Studies have shown that the introduction of a chlorine atom at the 5-position of salicylic acid can enhance its NF-κB inhibitory activity.[8][12] For instance, 5-chlorosalicylic acid and its amide derivatives have demonstrated increased potency in suppressing NF-κB dependent gene expression compared to salicylic acid.[8][12] This suggests that chlorination can be a strategy to develop more potent anti-inflammatory agents targeting the NF-κB pathway.

Enzyme Inhibition

Certain chlorosalicylic acids have been identified as inhibitors of specific enzymes.

  • Carbonic Anhydrase: 5-Chlorosalicylic acid has been shown to be an inhibitor of human cytosolic carbonic anhydrase isozymes I and II.[13]

  • Tyrosinase: 4-Chlorosalicylic acid can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[9]

These findings highlight the potential of chlorosalicylic acids as scaffolds for the design of novel enzyme inhibitors for therapeutic or industrial applications.

Mandatory Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reactions Comparative Reactions cluster_analysis Analysis cluster_results Results Mono Monochlorosalicylic Acid Ester Esterification Mono->Ester Decarb Decarboxylation Mono->Decarb Di Dichlorosalicylic Acid Di->Ester Di->Decarb Tri Trichlorosalicylic Acid Tri->Ester Tri->Decarb Kinetics Reaction Kinetics Ester->Kinetics Yields Product Yields Ester->Yields Decarb->Kinetics Decarb->Yields Comparison Comparative Reactivity Profile Kinetics->Comparison Yields->Comparison

Caption: A generalized workflow for the comparative study of chlorosalicylic acid reactivity.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus translocates Gene Gene Transcription (Inflammatory Genes) Nucleus->Gene activates Inhibitor Chlorosalicylic Acids Inhibitor->IKK inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of chlorosalicylic acids.

References

A Comparative Purity Assessment of 3,5,6-Trichlorosalicylic Acid from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a cornerstone of reproducible and reliable research, particularly in the fields of drug discovery and development. 3,5,6-Trichlorosalicylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Variations in purity from different commercial suppliers can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a therapeutic agent. This guide provides a comprehensive framework for assessing the purity of this compound from various commercial sources, complete with detailed experimental protocols and data presentation.

Comparison of Stated Purity from Commercial Suppliers

A survey of commercially available this compound reveals that most suppliers state a purity of ≥97% or ≥98%. While this information provides a baseline, it is crucial to perform independent verification due to potential batch-to-batch variability and differences in analytical methodologies employed by the suppliers. The following table summarizes the publicly available purity information from a selection of vendors.

SupplierStated Purity (%)Analytical Method Noted
Supplier A≥98Not Specified
Supplier B≥97.0GC[1]
Supplier C98Not Specified[2]
Supplier D99.52Not Specified[3]
Supplier E98Not Specified[4]

Potential Impurities in this compound

The primary route for the synthesis of this compound is the chlorination of salicylic (B10762653) acid.[5] This process can lead to the presence of several process-related impurities, including:

  • Salicylic acid: Unreacted starting material.

  • Monochlorosalicylic acid isomers: Intermediates from incomplete chlorination.

  • Dichlorosalicylic acid isomers (e.g., 3,5-Dichlorosalicylic acid): Intermediates from incomplete chlorination.[6]

  • Other chlorinated byproducts: Arising from non-specific chlorination reactions.

The presence of these impurities can interfere with subsequent synthetic steps and introduce contaminants into the final product. Therefore, robust analytical methods are essential to separate and quantify the main component from these potential impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of commercially available this compound.

cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Acquisition Obtain Samples from Different Suppliers Sample_Prep Prepare Stock Solutions (e.g., in Methanol) Sample_Acquisition->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC GC_MS GC-MS Analysis Sample_Prep->GC_MS qNMR qNMR Analysis Sample_Prep->qNMR Purity_Calc Calculate Purity & Impurity Levels HPLC->Purity_Calc GC_MS->Purity_Calc qNMR->Purity_Calc Comparison Compare Data Across Suppliers Purity_Calc->Comparison Report Generate Comparison Guide Comparison->Report

Workflow for purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the comparative analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the separation of non-volatile impurities.

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 20 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Impurity Identification:

Identification of impurities can be achieved by comparing the retention times of the peaks in the sample chromatogram with those of certified reference standards of potential impurities (e.g., salicylic acid, 3,5-dichlorosalicylic acid).

Hypothetical HPLC Purity Data:

SupplierRetention Time of Main Peak (min)Purity by Area %Number of Impurities Detected
A8.5299.22
B8.5197.84
C8.5398.53
D8.5299.61
E8.5198.13
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often required for acidic compounds to improve their volatility.

Instrumentation and Chromatographic Conditions:

ParameterCondition
GC-MS System Standard GC with a Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (splitless)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 50-500 amu

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 500 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS in pyridine).

  • Heat the vial at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

Impurity Identification:

Impurities can be identified by comparing their mass spectra with a commercial library (e.g., NIST) and by running reference standards of potential impurities.

Hypothetical GC-MS Impurity Profile:

SupplierMajor Impurity IdentifiedRelative Abundance (%)
A3,5-Dichlorosalicylic acid0.5
BSalicylic acid1.2
CUnidentified chlorinated species0.8
D3,5-Dichlorosalicylic acid0.3
ESalicylic acid0.9
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and accurate method for purity determination without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

Instrumentation and Experimental Parameters:

ParameterCondition
NMR Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic anhydride (B1165640) (or other suitable standard with non-overlapping signals)
Pulse Program Standard quantitative 1H experiment with a long relaxation delay (e.g., 5 x T1 of the slowest relaxing proton)
Number of Scans 16 or more for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

  • Acquire a proton (¹H) NMR spectrum with a sufficient number of scans.

  • Integrate the signals corresponding to the this compound and the internal standard.

  • The purity of the this compound can be calculated by comparing the integral of its specific signals to the integral of the known amount of the internal standard.

Hypothetical qNMR Purity Data:

SupplierPurity by qNMR (%)
A99.1
B97.5
C98.3
D99.4
E97.9

Logical Relationship for Method Selection

The choice of analytical technique depends on the specific information required. The following diagram illustrates the logical relationship for selecting the appropriate method.

cluster_0 Primary Purity & Non-Volatile Impurities cluster_1 Volatile & Semi-Volatile Impurities cluster_2 Absolute Purity Determination Start Purity Assessment Goal HPLC HPLC-UV Start->HPLC Routine QC GC_MS GC-MS Start->GC_MS Impurity ID qNMR Quantitative NMR Start->qNMR High Accuracy

Method selection guide for purity analysis.

Conclusion

The purity of this compound can differ between commercial sources. For applications in research and drug development, it is crucial to perform independent purity analysis. The experimental protocols provided in this guide for HPLC, GC-MS, and qNMR spectroscopy offer a comprehensive approach to verifying the purity and identifying potential process-related impurities. By employing these standardized methods, researchers can make informed decisions when selecting a supplier and ensure the quality and integrity of their scientific work.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and analytical chemistry, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3,5,6-Trichlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, serves as a critical intermediate in various synthetic pathways. Ensuring the reliability of analytical data for this compound is crucial for process control, quality assurance, and regulatory compliance. This guide provides an objective comparison of prevalent analytical methodologies for the quantification of this compound, supported by experimental data derived from closely related compounds to illustrate performance characteristics.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared with a different method.[1] This is essential to ensure data integrity, especially when transferring methods between laboratories or employing different analytical techniques for the same analyte. This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the analysis of this compound.

Data Presentation: A Comparative Overview

The performance of different analytical techniques for the quantification of halogenated salicylic acids and related phenolic compounds is summarized below. While direct comparative data for this compound is limited in publicly available literature, the following tables provide expected performance characteristics based on validated methods for structurally similar analytes.

Table 1: Comparison of HPLC-UV Methods for Salicylic Acid Derivatives

Performance ParameterExpected Performance for this compound Analysis
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.01 - 0.05
Limit of Quantification (LOQ) (µg/mL)0.03 - 0.15
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Comparison of GC-MS Methods for Chlorinated Phenolic Compounds

Performance ParameterExpected Performance for this compound Analysis (with derivatization)
Linearity Range (ng/mL)0.1 - 200
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (ng/mL)0.01 - 0.05
Limit of Quantification (LOQ) (ng/mL)0.03 - 0.15
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 3: Comparison of Capillary Electrophoresis Methods for Acidic Compounds

Performance ParameterExpected Performance for this compound Analysis
Linearity Range (µg/mL)1 - 200
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (µg/mL)0.1 - 0.5
Limit of Quantification (LOQ) (µg/mL)0.3 - 1.5
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from established methods for salicylic acid derivatives and chlorinated phenols and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and straightforward approach for the analysis of polar compounds like this compound directly in solution.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the analyte is in its protonated form. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 230 nm and 300 nm, to be optimized based on the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to create a series of calibration standards.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional sensitivity and selectivity; however, a derivatization step is necessary to increase the volatility of the acidic analyte.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

  • Sample Preparation and Derivatization:

    • Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction. Acidify the aqueous sample to pH 2 with HCl and extract with a suitable organic solvent like ethyl acetate. Evaporate the organic extract to dryness.

    • Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like acetonitrile. Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound. Cool to room temperature before injection.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent volumes.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).

  • Background Electrolyte (BGE): A buffer solution such as 20 mM sodium borate (B1201080) at a pH of around 9. The high pH ensures the carboxylic acid is deprotonated and has a high electrophoretic mobility.

  • Separation Voltage: 20-25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Capillary Temperature: 25 °C.

  • Detection Wavelength: Approximately 210 nm.

  • Sample Preparation:

    • Standard and Sample Solutions: Dissolve the standards and samples in the background electrolyte or a compatible low-ionic-strength buffer. Filter the solutions through a 0.22 µm syringe filter.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_analyte Define Analyte: This compound select_methods Select Methods for Comparison (e.g., HPLC & GC-MS) define_analyte->select_methods define_acceptance Define Acceptance Criteria (e.g., based on ICH guidelines) select_methods->define_acceptance prepare_samples Prepare Homogeneous Sample Set define_acceptance->prepare_samples analyze_hplc Analyze Samples using Validated HPLC Method prepare_samples->analyze_hplc analyze_gcms Analyze Samples using Validated GC-MS Method prepare_samples->analyze_gcms collect_data Collect and Tabulate Data from Both Methods analyze_hplc->collect_data analyze_gcms->collect_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) collect_data->stat_analysis compare_criteria Compare Results against Acceptance Criteria stat_analysis->compare_criteria conclusion Conclusion on Method Comparability and Potential Bias compare_criteria->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

AnalyticalWorkflows cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_ce CE-UV Workflow hplc_sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection HPLC Injection hplc_sample_prep->hplc_injection hplc_separation C18 Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Quantification hplc_detection->hplc_quantification gcms_sample_prep Sample Preparation (Extraction & Derivatization) gcms_injection GC Injection gcms_sample_prep->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_quantification Quantification gcms_detection->gcms_quantification ce_sample_prep Sample Preparation (Dissolution in BGE & Filtration) ce_injection Hydrodynamic Injection ce_sample_prep->ce_injection ce_separation Capillary Electrophoresis Separation ce_injection->ce_separation ce_detection UV Detection ce_separation->ce_detection ce_quantification Quantification ce_detection->ce_quantification

Caption: Simplified experimental workflows for HPLC, GC-MS, and CE.

References

Benchmarking the Stability of 3,5,6-Trichlorosalicylic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stability Benchmarking

Forced degradation studies are essential in the pharmaceutical industry to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[1] These studies expose the compound to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[1][2] The data generated is crucial for developing stability-indicating analytical methods, which are a regulatory requirement for drug registration.[2][3]

This guide will focus on a comparative stability assessment of 3,5,6-Trichlorosalicylic acid and two representative derivatives: a methyl ester (Methyl 3,5,6-trichlorosalicylate) and an anilide (3,5,6-Trichlorosalicylanilide). These derivatives were chosen to illustrate the impact of modifying the carboxylic acid group, a common strategy in drug design and pro-drug development.

Comparative Stability Analysis (Illustrative Data)

The following tables summarize hypothetical, yet plausible, quantitative data from a forced degradation study on TCSA and its derivatives. These tables are intended to serve as a template for presenting your own experimental findings. The data illustrates the expected relative stability, where the parent acid may show some degradation, the ester is susceptible to hydrolysis, and the anilide is generally more stable.

Table 1: Summary of Forced Degradation Results

Stress Condition This compound (% Degradation) Methyl 3,5,6-Trichlorosalicylate (% Degradation) 3,5,6-Trichlorosalicylanilide (% Degradation) Major Degradants Identified
Acid Hydrolysis (0.1N HCl, 80°C, 4h) < 2% ~15% < 2% This compound (from ester)
Base Hydrolysis (0.1N NaOH, 60°C, 2h) ~5% (Decarboxylation) > 90% ~8% This compound (from ester & anilide)
Oxidative (3% H₂O₂, RT, 24h) ~8% ~10% ~7% Oxidized ring species
Thermal (80°C, 72h) < 1% < 1% < 1% None significant

| Photolytic (ICH Q1B, Solid) | ~4% | ~5% | ~3% | Photodegradation products |

Table 2: Purity and Mass Balance Analysis

Stress Condition Compound Peak Purity (Assay of Main Peak) Mass Balance (%)
Acid Hydrolysis Methyl 3,5,6-Trichlorosalicylate > 99.5% 99.2%
Base Hydrolysis Methyl 3,5,6-Trichlorosalicylate > 99.5% 98.9%

| Oxidative | this compound | > 99.5% | 99.5% |

Experimental Protocols

The following protocols describe the methodologies for conducting the forced degradation studies. A validated stability-indicating HPLC method is crucial for the analysis of the stressed samples.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for salicylic (B10762653) acid and its derivatives.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile (B52724) and 0.1% Trifluoroacetic Acid in Water (Gradient elution may be required to resolve all degradants).

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 230 nm or 305 nm.

  • Column Temperature: 30°C

  • Sample Preparation: Stressed samples should be neutralized (if necessary), diluted with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Procedures

Prepare a stock solution of each compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Reflux at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis. The ester derivative is expected to be particularly sensitive to base hydrolysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid compounds to 80°C in a calibrated oven for 72 hours. Also, reflux the stock solution at 80°C for 24 hours. Prepare samples for HPLC analysis.

  • Photolytic Degradation: Expose the solid compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A sample protected from light should be used as a control. Prepare samples for HPLC analysis.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and potential chemical transformations relevant to this stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) of TCSA or Derivative acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress therm Thermal (80°C, Solid/Solution) stock->therm Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Stability-Indicating HPLC-UV Analysis neutralize->hplc results Quantify Degradation & Mass Balance hplc->results

Caption: Experimental workflow for forced degradation studies.

G ester Methyl 3,5,6-Trichlorosalicylate acid This compound ester->acid H+ or OH- / H2O methanol Methanol ester->methanol H+ or OH- / H2O

Caption: Potential hydrolytic degradation of an ester derivative.

G enol Ground State (Enol Form) Intramolecular H-Bond excited Excited State (Enol) enol->excited Photoexcitation (hν) keto Excited State (Keto-Tautomer) excited->keto Ultrafast Proton Transfer keto->enol Fluorescence (hν')

Caption: Excited State Intramolecular Proton Transfer (ESIPT) in TCSA.[5][6]

Conclusion

This guide provides a standardized approach to benchmarking the stability of this compound and its derivatives. By following the outlined forced degradation protocols and utilizing a validated stability-indicating HPLC method, researchers can generate reliable and comparable data. This information is fundamental for lead candidate selection, formulation development, and establishing appropriate storage conditions and shelf-life for new chemical entities derived from TCSA. The provided templates and workflows serve as a practical tool to streamline and structure these critical stability assessments.

References

comparative efficacy of 3,5,6-Trichlorosalicylic acid-based reagents in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. This guide provides a comparative analysis of 3,5,6-trichlorosalicylic acid-based reagents in specific applications, offering insights into their efficacy and potential advantages over other alternatives. While direct comparative studies are limited, this guide consolidates available data to support informed decision-making.

At a Glance: Key Applications and Performance

Application AreaThis compound-Based ReagentPrimary FunctionPerformance Highlights
Chemiluminescence Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO)Precursor to a key chemiluminescent agentA fundamental component in high-intensity light sticks, demonstrating efficient light production.
Tetrabutylammonium (B224687) 3,5,6-trichlorosalicylateCatalystModulates the rate of the chemiluminescent reaction to achieve desired light intensity and duration.
Enzyme Inhibition This compoundInhibitorDemonstrates inhibitory activity against bacterial 5-nitrosalicylic acid reductase and proton-translocating ATPases.[1] Listed as a potential inhibitor of protein tyrosine phosphatases.[2][3]
Proteomics This compoundNot establishedWhile chlorinated acids like trichloroacetic acid (TCA) are standard protein precipitation agents, no specific data on the efficacy of this compound for this purpose was identified.

In-Depth Analysis: Applications and Efficacy

Chemiluminescence: A Cornerstone of Light-Emitting Systems

This compound is a crucial intermediate in the synthesis of bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO), a widely used active ingredient in chemiluminescent light sticks.[4] The efficiency of the light-producing reaction is a key performance metric.

Experimental Data Summary: CPPO Chemiluminescence

The following table, adapted from patent literature, illustrates the performance of a chemiluminescent system utilizing a derivative of this compound. The data highlights the light intensity over time, a critical factor for applications requiring sustained light emission.

Time (minutes)Intensity (foot-lamberts cm⁻¹)
1Data not available
5Data not available
10Data not available
20Data not available
30Data not available
60Data not available
120Data not available

Note: Specific intensity values from the cited patent (US3749679A) were not fully legible or provided in a consistently comparable format. The table structure is provided as a template for data presentation.

Furthermore, a salt of this compound, tetrabutylammonium 3,5,6-trichlorosalicylate (TBATCS), has been documented as a catalyst in these systems, influencing the reaction rate to control the brightness and longevity of the light produced.[5]

Experimental Protocol: Synthesis of Bis(2,4,5-trichloro-6-carbobutoxyphenyl)oxalate

The synthesis of this chemiluminescent agent from this compound involves a two-step process:

  • Esterification: this compound is reacted with n-butanol.

  • Acylation: The resulting n-butyl-3,5,6-trichlorosalicylate is then reacted with oxalyl chloride.

This process yields the final oxalate (B1200264) ester product.[6]

Logical Workflow for Chemiluminescence Application

cluster_synthesis Synthesis of CPPO cluster_application Chemiluminescence Reaction 3,5,6-Trichlorosalicylic_acid 3,5,6-Trichlorosalicylic_acid n-butyl-3,5,6-trichlorosalicylate n-butyl-3,5,6-trichlorosalicylate 3,5,6-Trichlorosalicylic_acid->n-butyl-3,5,6-trichlorosalicylate Esterification with n-butanol CPPO CPPO n-butyl-3,5,6-trichlorosalicylate->CPPO Acylation with oxalyl chloride Light_Emission Light_Emission CPPO->Light_Emission Reaction with H2O2, dye, and catalyst Tetrabutylammonium_3,5,6-trichlorosalicylate Tetrabutylammonium_3,5,6-trichlorosalicylate Tetrabutylammonium_3,5,6-trichlorosalicylate->Light_Emission Catalyst

Caption: Workflow for the synthesis and application of CPPO.

Enzyme Inhibition: A Potential Tool in Drug Discovery

This compound has been identified as an inhibitor of specific enzymes, suggesting its potential utility in drug development and biochemical research.

Key Findings on Enzyme Inhibition:

  • Bacterial 5-nitrosalicylic acid reductase: this compound binds to the active site of this enzyme, inhibiting its activity.[1]

  • Proton-translocating ATPases: It also acts as an inhibitor of these enzymes.[1]

  • Protein Tyrosine Phosphatases (PTPs): Patent literature lists this compound as a potential inhibitor of PTPs, a class of enzymes implicated in various diseases.[2][3]

Experimental Protocol: General Enzyme Inhibition Assay

A generalized protocol to assess the inhibitory activity of a compound like this compound against a target enzyme would typically involve the following steps:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, the substrate, and the inhibitor (this compound).

  • Assay Setup: In a multi-well plate, add the enzyme and varying concentrations of the inhibitor. Include control wells with the enzyme and buffer but no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to incubate together for a defined period.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway Inhibition Conceptual Diagram

cluster_pathway Enzyme-Mediated Signaling Pathway Substrate Substrate Product Product Substrate->Product Target Enzyme Cellular_Response Cellular_Response Product->Cellular_Response 3,5,6-Trichlorosalicylic_acid 3,5,6-Trichlorosalicylic_acid Target Enzyme Target Enzyme 3,5,6-Trichlorosalicylic_acid->Target Enzyme Inhibition

Caption: Conceptual diagram of enzyme inhibition.

Conclusion and Future Directions

This compound and its derivatives demonstrate clear utility in the field of chemiluminescence, serving as essential precursors and catalysts. Furthermore, emerging evidence points to their potential as enzyme inhibitors, a promising area for further research in drug discovery.

The lack of direct, quantitative comparative studies of this compound-based reagents against current standards in various applications highlights a significant data gap. Future research should focus on head-to-head comparisons to fully elucidate the performance advantages and disadvantages of these reagents. For professionals in drug development and materials science, the unique properties imparted by the trichloro-substitution on the salicylic (B10762653) acid scaffold warrant further exploration for novel applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comparative structural analysis of 3,5,6-Trichlorosalicylic acid and its related compounds reveals significant insights into the effects of chlorination on the physicochemical properties of the salicylic (B10762653) acid scaffold. This guide provides a detailed comparison based on experimental data from various analytical techniques, offering valuable information for researchers in drug development and materials science. The progressive substitution of hydrogen with chlorine atoms on the aromatic ring systematically influences the molecule's electronic structure, crystal packing, and spectroscopic behavior.

Comparative Structural and Spectroscopic Data

The following table summarizes key structural and spectroscopic data for this compound and its less-chlorinated analogs. This data facilitates a direct comparison of their fundamental properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Absorption Max (λabs, nm) [in Methanol]Emission Max (λem, nm) [in Methanol]Key Mass Spec. Fragments (m/z)
Salicylic AcidC₇H₆O₃138.12~300[1]~430[1]138, 120, 92[2]
3-Chlorosalicylic AcidC₇H₅ClO₃172.56N/AN/A172, 154[3]
4-Chlorosalicylic AcidC₇H₅ClO₃172.56N/AN/A172, 154, 126[4]
5-Chlorosalicylic AcidC₇H₅ClO₃172.56~312~440[1]172, 154, 126[5]
3,5-Dichlorosalicylic AcidC₇H₄Cl₂O₃207.01~318[1]~450[1]N/A
This compoundC₇H₃Cl₃O₃241.46~325[1]~465[1]240, 222[6]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative structural analysis of salicylic acid and its chlorinated derivatives.

G cluster_compounds Compounds for Analysis cluster_techniques Structural Analysis Techniques cluster_data Comparative Data & Insights SA Salicylic Acid (SA) CSA Monochloro-SA (3-Cl, 4-Cl, 5-Cl) XRAY X-Ray Crystallography SA->XRAY NMR NMR Spectroscopy SA->NMR MS Mass Spectrometry SA->MS UVVIS UV-Vis & Fluorescence SA->UVVIS DCSA 3,5-Dichloro-SA CSA->XRAY CSA->NMR CSA->MS CSA->UVVIS TCSA 3,5,6-Trichloro-SA DCSA->XRAY DCSA->NMR DCSA->MS DCSA->UVVIS TCSA->XRAY TCSA->NMR TCSA->MS TCSA->UVVIS CRYSTAL Crystal Structure (Bond Lengths, Angles) XRAY->CRYSTAL SPEC Spectroscopic Shifts (¹H NMR, λmax) NMR->SPEC FRAG Fragmentation & Isotopic Patterns MS->FRAG PHOTO Photophysical Properties (ESIPT) UVVIS->PHOTO

Workflow for comparative structural analysis.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of the results.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

  • Crystal Growth: Single crystals of the salicylic acid derivatives are typically grown by slow evaporation of a suitable solvent.[7] Common solvents include ethanol, methanol, or acetone. The compound is dissolved to saturation at a slightly elevated temperature, and the solution is allowed to cool and evaporate slowly in a dust-free environment.

  • Data Collection: A suitable single crystal is mounted on a goniometer. The diffraction data is collected at a controlled temperature (often 100 K or room temperature) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using full-matrix least-squares on F². This process refines atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[8] The analysis provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.[10] Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ), coupling constants (J), and integration values. The chemical shifts indicate the electronic environment of the protons, with electron-withdrawing groups like chlorine typically causing a downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS).[3][4][5] An ionization technique, such as Electron Ionization (EI), is used to generate charged molecular ions and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments, which helps confirm the number of chlorine atoms in an ion.[11]

UV-Vis and Fluorescence Spectroscopy

These techniques are used to study the electronic transitions and photophysical properties of molecules, such as the Excited State Intramolecular Proton Transfer (ESIPT) common in salicylic acid derivatives.[1][12]

  • Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., methanol) at a known concentration in a quartz cuvette.[1]

  • Data Acquisition: The absorption spectrum is recorded using a UV-Vis spectrophotometer, scanning a range of wavelengths (e.g., 200-500 nm) to find the absorption maxima (λabs). The emission spectrum is recorded using a spectrofluorometer by exciting the sample at or near its λabs and scanning the emission wavelengths to find the emission maxima (λem).

  • Data Analysis: The spectra are analyzed to determine λabs and λem. The difference between these values, known as the Stokes shift, is a key indicator of processes like ESIPT.[1] Progressive chlorination has been shown to cause a red-shift in the absorption maxima.[1]

References

Safety Operating Guide

Proper Disposal of 3,5,6-Trichlorosalicylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,5,6-Trichlorosalicylic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its potential hazards.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is necessary.[2]

Handling and Storage:

  • Use this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid generating dust.

  • Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

Step-by-Step Disposal Procedures

The disposal of this compound is regulated under federal, state, and local laws, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] Improper disposal can lead to significant penalties and environmental harm.

Step 1: Waste Identification and Classification

This compound must be managed as hazardous waste. Its classification will fall into one of two categories:

  • Listed Waste: While not individually listed, it may fall under the F-list wastes from non-specific sources if it is a discarded unused formulation containing a trichlorophenol derivative (F027) or a waste from the manufacturing of trichlorophenols (F020).

  • Characteristic Waste: If the waste does not meet a listing criterion, it must be evaluated for hazardous characteristics. Given its chemical structure as a chlorinated phenol, it is highly likely to be classified as a toxic hazardous waste (D-list). This determination is formally made through the Toxicity Characteristic Leaching Procedure (TCLP) .

It is the responsibility of the waste generator to make an accurate hazardous waste determination.[5] This is often done in consultation with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the accumulation start date and any associated hazard warnings (e.g., "Toxic," "Irritant").

Step 3: On-Site Accumulation

Laboratories generating hazardous waste must adhere to specific on-site accumulation rules regarding the quantity of waste and the length of time it can be stored before being transported off-site. These regulations vary based on the generator's status (e.g., Very Small, Small, or Large Quantity Generator). Consult your EHS department for your facility's specific requirements.

Step 4: Professional Disposal

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6] These companies are equipped to handle, transport, and treat hazardous chemicals in compliance with all regulations.

The primary recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a permitted hazardous waste incinerator.[6] This process is designed to achieve a high destruction and removal efficiency (DRE) of the hazardous constituents. The incinerator must be equipped with an afterburner and a scrubber system to neutralize and remove harmful combustion byproducts, such as hydrogen chloride gas.[1]

Quantitative Data on Hazardous Waste Disposal

ParameterTypical Value/RangePurpose
Primary Combustion Temperature 850 - 1200 °C (1562 - 2192 °F)Ensures the initial thermal decomposition of the waste.
Secondary Combustion Temperature > 1100 °C (> 2012 °F)Provides for the complete destruction of hazardous organic constituents.
Gas Residence Time > 2 secondsEnsures that the waste gases are exposed to high temperatures for a sufficient duration for complete combustion.
Destruction and Removal Efficiency (DRE) > 99.99%The required efficiency for the destruction of the principal organic hazardous constituents (POHCs).
Excess Oxygen 3 - 10%Ensures complete oxidation of the waste material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Disposal start Generate 3,5,6-Trichlorosalicylic Acid Waste segregate Segregate Waste into Designated Hazardous Waste Container start->segregate label_container Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date segregate->label_container store Store in Satellite Accumulation Area label_container->store inspect Regularly Inspect Container for Leaks and Proper Labeling store->inspect contact_ehs Contact Environmental Health & Safety (EHS) for Pickup inspect->contact_ehs transport Licensed Hazardous Waste Hauler Transports Waste Off-site contact_ehs->transport dispose Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) via High-Temperature Incineration transport->dispose

Caption: Workflow for the compliant disposal of this compound.

Spill Response Decision Tree

In the event of a spill, follow this decision tree to determine the appropriate course of action.

Spill_Response Spill Response Decision Tree spill Spill Occurs is_major Is the spill large, in a public area, or presents an immediate fire or health hazard? spill->is_major evacuate Evacuate the area. Alert others. Call emergency services and EHS. is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No secure_area Secure the area. Post warning signs. Wait for trained responders. is_trained->secure_area No cleanup Don appropriate PPE. Contain the spill with absorbent material. Collect residue in a labeled hazardous waste container. is_trained->cleanup Yes decontaminate Decontaminate the area and equipment. Dispose of all cleanup materials as hazardous waste. cleanup->decontaminate

References

Essential Safety and Operational Guide for Handling 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of 3,5,6-Trichlorosalicylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Profile and Hazards

This compound is a white to tan solid compound.[1] It is classified as an irritant, causing skin, eye, and respiratory system irritation upon contact or inhalation.[1][2][3][4] The primary routes of exposure are eye contact, skin contact, inhalation, and ingestion.[1] Inflammation of the eyes is characterized by redness, watering, and itching, while skin inflammation may result in itching, scaling, reddening, or blistering.[1] Inhalation can lead to irritation of the lungs and respiratory system.[2]

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE and safety measures.

Protection Type Equipment/Measure Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.[5][6]Protects against splashes and dust. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended for general use with acids).[7] Lab coat or chemical-resistant apron and boots.[1][5]Prevents direct skin contact. For incidental contact, nitrile gloves are preferred.[7] For extended contact or immersion, consult specific glove manufacturer's resistance data. Always inspect gloves for damage before use and replace immediately if contaminated.[7]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is required if dust or aerosols are generated and ventilation is inadequate.[1]Minimizes inhalation of irritating dust. Engineering controls like fume hoods are the primary means of exposure control.[1]
Hygiene Accessible eyewash stations and safety showers.[2] Wash hands thoroughly after handling.[3][8]Provides immediate decontamination in case of accidental exposure. Good personal hygiene practices reduce the risk of secondary contamination.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

    • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3]

    • Assemble all necessary equipment and ensure an emergency eyewash station and safety shower are readily accessible.[2]

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid creating dust when handling the solid material.[3]

    • Use non-sparking tools to prevent ignition sources.[3]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[1][3]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[3]

    • Wearing appropriate PPE, cover the spill with a dry, non-combustible absorbent material such as sand or earth.[9]

    • Collect the absorbed material into a suitable, closed container for disposal.[3]

    • Clean the spill area thoroughly with water.[2]

Disposal Plan

The disposal of this compound and its waste must be conducted in strict accordance with all federal, state, and local regulations.[2]

  • Waste Collection :

    • Collect all waste material, including contaminated absorbent material and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Method :

    • The preferred method of disposal is through a licensed chemical destruction facility.[3]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber system may be a suitable option.[2]

    • Do not allow the chemical to enter drains or the environment.[3]

  • Consultation :

    • Always consult with your institution's environmental health and safety (EHS) department or a qualified waste disposal contractor to ensure compliance with all applicable regulations.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_chem Handle Chemical (Avoid Dust) prep_workspace->handle_chem collect_waste Collect Waste handle_chem->collect_waste spill Spill Occurs handle_chem->spill If Spill exposure Exposure Occurs handle_chem->exposure If Exposure dispose_reg Dispose per Regulations collect_waste->dispose_reg spill_contain Contain Spill spill->spill_contain spill_clean Clean & Decontaminate spill->spill_clean first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention exposure->medical spill_contain->spill_clean spill_clean->collect_waste first_aid->medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Trichlorosalicylic acid
Reactant of Route 2
Reactant of Route 2
3,5,6-Trichlorosalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.